A Technical Guide to the IUPAC Nomenclature and Drug Development Significance of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the spirocyclic compound 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. Tailored for researchers, scientists...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the spirocyclic compound 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions and explores the therapeutic potential inherent in its structural motifs. We will dissect the molecule's name to understand the precise structural information it conveys and discuss the rationale behind the growing interest in spirocyclic scaffolds in medicinal chemistry.
The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, are gaining prominence in medicinal chemistry.[1][2] Their rigid, three-dimensional architecture offers a distinct advantage over more flexible linear molecules or flat aromatic systems.[3] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, as the molecule is pre-organized in a bioactive conformation.[2] Furthermore, the introduction of spirocenters increases the sp³ character of a molecule, which often correlates with improved physicochemical properties such as solubility and metabolic stability, key parameters in drug development.[1] The unique spatial arrangement of functional groups around a spirocyclic core allows for the exploration of novel chemical space, a crucial aspect in the design of next-generation therapeutics.[3]
Deconstructing the IUPAC Name: A Systematic Approach
The IUPAC name "2-Oxaspiro[4.5]dec-7-ene-1,3-dione" is a concise and unambiguous descriptor of the molecule's structure. Let's systematically break down each component to understand the information it encodes.
A foundational principle of naming spiro compounds is the "spiro" prefix, which immediately identifies the presence of a shared carbon atom between two rings.[4] This is followed by a bracketed descriptor, [x.y], where 'x' and 'y' represent the number of atoms in each ring, excluding the spiroatom itself, listed in ascending order.[4]
Caption: A flowchart illustrating the components of the IUPAC name for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
The parent hydrocarbon name is determined by the total number of atoms in both rings, including the spiroatom. In this case, "dec" signifies a ten-membered system. The suffixes "-ene" and "-dione" denote the presence of a double bond and two ketone functional groups, respectively, with their positions indicated by numerical locants. The prefix "oxa-" indicates the replacement of a carbon atom with an oxygen atom in the ring system, a type of replacement nomenclature.[5]
The Logic of Numbering: A Step-by-Step Protocol
The numbering of a spirocyclic system follows a strict set of rules to ensure consistency and unambiguity. The process for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is as follows:
Identify the Spiroatom: This is the single carbon atom common to both rings.
Determine Ring Sizes: Count the number of atoms in each ring, excluding the spiroatom. In this case, we have a 5-membered ring and a 6-membered ring.
Begin Numbering in the Smaller Ring: Numbering commences at an atom in the smaller ring that is adjacent to the spiroatom.[6]
Proceed Around the Smaller Ring: Continue numbering the atoms of the smaller ring, moving away from and then back towards the spiroatom.
Number the Spiroatom: The spiroatom receives the number immediately following the last atom of the smaller ring.
Continue Around the Larger Ring: Proceed to number the atoms of the larger ring, starting from the atom adjacent to the spiroatom.
The direction of numbering is chosen to give the principal functional groups the lowest possible locants. In this molecule, the cyclic anhydride, which is a derivative of a dicarboxylic acid, is the principal functional group and takes precedence.[7]
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
An In-depth Technical Guide to the 2-Oxaspiro[4.5]decane and 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Scaffolds for Drug Discovery Professionals In the landscape of modern drug discovery, there is a significant intellectual mo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the 2-Oxaspiro[4.5]decane and 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Scaffolds for Drug Discovery Professionals
In the landscape of modern drug discovery, there is a significant intellectual movement to "Escape from Flatland," a concept that encourages the departure from flat, aromatic molecules towards more three-dimensional (3D) structures.[1] Spirocyclic compounds, which feature two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional topology offers a sophisticated method for presenting functional groups in space, which can lead to enhanced binding affinity, improved selectivity, and more favorable physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the 2-oxaspiro[4.5]decane-1,3-dione scaffold, with a particular focus on its saturated and unsaturated variants, for researchers, scientists, and drug development professionals.
While the saturated compound, 2-Oxaspiro[4.5]decane-1,3-dione, is a commercially available entity with the assigned CAS number 6051-25-8, its unsaturated counterpart, 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, represents a more novel structure for which a CAS number is not readily found in major databases.[3][4][5][6][7] This guide will first detail the known properties and synthesis of the saturated analogue and then present a scientifically grounded, proposed synthesis and predicted characteristics of the unsaturated target, thereby providing a complete resource for the exploration of this valuable chemical space.
Part 1: The Foundational Scaffold: 2-Oxaspiro[4.5]decane-1,3-dione (CAS: 6051-25-8)
2-Oxaspiro[4.5]decane-1,3-dione serves as the foundational, commercially available starting point for this chemical family.[3][5][7] It is a bicyclic organic compound featuring a succinic anhydride ring fused in a spiro fashion to a cyclohexane ring.[3] The presence of the anhydride functional group, a strong electrophile, and the rigid spirocyclic core makes it an intriguing building block for creating diverse molecular architectures.[8]
Chemical and Physical Properties
A summary of the key physicochemical properties for 2-Oxaspiro[4.5]decane-1,3-dione is presented below. These properties are essential for planning synthetic transformations and for understanding the compound's potential role as a drug scaffold.
The synthesis of 2-oxaspiro[4.5]decane-1,3-dione is not extensively detailed in readily available literature, as it is primarily offered as a commercial building block. However, its structure as a cyclic anhydride of 1-carboxycyclohexaneacetic acid suggests a straightforward synthesis via dehydration of the corresponding diacid.
The reactivity of this molecule is dominated by the cyclic anhydride moiety. This functional group is susceptible to nucleophilic attack, providing a versatile handle for chemical modification. For instance, reaction with amines or alcohols would lead to the ring-opening formation of amides or esters, respectively. This reactivity is the gateway to incorporating the spirocyclic core into larger, more complex molecules.
Safety and Handling
Based on available safety data, 2-Oxaspiro[4.5]decane-1,3-dione is classified as a hazardous substance.[5] It is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[5]
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coat), handling in a well-ventilated fume hood, and avoiding the creation of dust.[7]
Part 2: The Unsaturated Target: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
The introduction of a double bond into the cyclohexane ring to form 2-Oxaspiro[4.5]dec-7-ene-1,3-dione adds a new layer of chemical functionality and conformational rigidity. This modification can be crucial for fine-tuning the biological activity of a drug candidate. While this specific compound is not readily cataloged, its synthesis can be confidently proposed based on one of the most powerful reactions in synthetic organic chemistry: the Diels-Alder reaction.
Proposed Synthesis: A Diels-Alder Approach
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring with excellent stereochemical control.[9] It is an ideal strategy for constructing the cyclohexene ring of our target molecule.
The proposed synthesis involves the reaction of spiro[4.5]deca-1,3-diene (the diene) with maleic anhydride (the dienophile). This reaction directly assembles the complete carbon skeleton and the anhydride functionality of the target compound in a single, atom-economical step.
Caption: Proposed Diels-Alder synthesis of the target compound.
Experimental Protocol: A Self-Validating System
Reactant Preparation: To a solution of spiro[4.5]deca-1,3-diene (1.0 equivalent) in a high-boiling, non-polar solvent such as xylene, add maleic anhydride (1.0 equivalent).
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials. The Diels-Alder reaction is thermally allowed and often requires heat to proceed at a practical rate.
Product Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a cold, non-polar solvent (e.g., hexane or cold ethyl acetate) to remove any unreacted starting materials.
Characterization (Validation): The structure and purity of the final product must be rigorously confirmed.
NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the presence of the alkene protons.
Mass Spectrometry: To verify the molecular weight (166.18 g/mol ).
Infrared (IR) Spectroscopy: To confirm the presence of the characteristic anhydride carbonyl stretches (typically two bands around 1780 and 1850 cm⁻¹).
Melting Point Analysis: A sharp melting point will indicate high purity.
Predicted Properties and Reactivity
The introduction of the C7-C8 double bond is expected to have several consequences:
Conformational Rigidity: The cyclohexene ring is more rigid than a cyclohexane ring, which will further lock the conformation of the molecule. This can be advantageous for achieving specific interactions with a biological target.
Chemical Reactivity: The alkene functionality provides a new site for chemical modification. It can undergo a wide range of reactions, such as hydrogenation (to yield the saturated analogue), epoxidation, dihydroxylation, or halogenation, allowing for the synthesis of a diverse library of derivatives.
Electronic Properties: The double bond may influence the electronic environment of the molecule, which could affect its binding properties and metabolic stability.
Part 3: The Spirocyclic Anhydride Scaffold in Drug Discovery
The Advantage of Three-Dimensionality
The spirocyclic core is a prime example of a "privileged scaffold" in medicinal chemistry. Its inherent 3D nature provides a rigid framework that can improve several key drug-like properties:
Potency and Selectivity: By locking the conformation of a molecule, a spiro-junction can present substituents in an optimal orientation for binding to a target protein, which can enhance potency and reduce off-target effects.
Physicochemical Properties: Moving away from flat, aromatic systems by increasing the fraction of sp³-hybridized carbons (a measure known as Fsp³) is correlated with improved solubility, reduced toxicity, and a higher probability of clinical success.[2] Spirocycles are an excellent way to increase Fsp³.[2]
Novelty: Spirocyclic compounds occupy a less-explored area of chemical space compared to traditional heterocyclic systems, offering opportunities for novel intellectual property.
The Role of the Cyclic Anhydride
The cyclic anhydride moiety is a reactive electrophile and can act as a covalent warhead. In drug design, this can be exploited for targeted covalent inhibition, where the drug forms a stable covalent bond with a specific residue (often a cysteine or serine) in the active site of a target protein. This can lead to prolonged duration of action and high potency.
Workflow for Biological Evaluation
The initial screening of a novel spirocyclic compound like 2-Oxaspiro[4.5]dec-7-ene-1,3-dione would typically follow a standardized cascade of assays.
Caption: General workflow for evaluating a novel spirocyclic compound.
Conclusion and Future Directions
The 2-oxaspiro[4.5]decane-1,3-dione scaffold, in both its saturated and unsaturated forms, represents a promising starting point for the development of novel therapeutics. The saturated analogue provides a readily accessible, rigid 3D core, while the proposed unsaturated variant introduces additional functionality for chemical elaboration and conformational constraint. The Diels-Alder synthesis proposed herein offers a reliable and efficient route to this novel compound.
Future research should focus on the synthesis and characterization of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione to validate the proposed route. Subsequently, the creation of a diverse library of derivatives by exploiting the reactivity of both the anhydride and the alkene moieties will be crucial. Screening these compounds against various biological targets, particularly those where covalent inhibition is a desired mechanism, could lead to the discovery of potent and selective new drug candidates. The exploration of these spirocyclic scaffolds is a valuable endeavor in the ongoing quest to populate drug discovery pipelines with structurally novel and effective molecules.
References
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Retrieved from [Link]
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
Jasperse, C. (n.d.). Diels-Alder Lab. Retrieved from [Link]
Brambilla, E., Leoni, S., Abbiati, G., Pirovano, V., & Rossi, E. (2021). Formal Aza-Diels-Alder Reactions of Spiroindolenines with Electronrich Dienes. European Journal of Organic Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
Organic Reactions, Inc. (2026). The Diels-Alder Reaction with Maleic Anhydride. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Retrieved from [Link]
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
Bolte, M., Degen, A., & Egert, E. (2000). Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), 1338-1342. [Link]
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]
Lumen Learning. (n.d.). 13.5. The Diels-Alder reaction | Organic Chemistry II. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). The Diels-Alder Cycloaddition. Retrieved from [Link]
Unknown. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 23). 29.5: Cycloaddition Reactions. Retrieved from [Link]
Wolf, J. (2008, July 21). Lab report #4: Diels-Alder Reaction.
National Center for Biotechnology Information. (n.d.). Spiro[4.5]deca-1,3-diene. PubChem Compound Summary for CID 138407. Retrieved from [Link].
Alchem.Pharmtech. (n.d.). CAS 6051-25-8 | 2-Oxaspiro[4.5]decane-1,3-dione. Retrieved from [Link]
Marco, J. A., & Giner, R. M. (2022). Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. Molecules, 27(19), 6539. [Link]
A Comprehensive Guide to the Structural Elucidation of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Foreword: The Logic of Structural Confirmation In the realm of chemical sciences, particularly within drug discovery and materials development, the unambiguous determination of a molecule's three-dimensional architecture...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Logic of Structural Confirmation
In the realm of chemical sciences, particularly within drug discovery and materials development, the unambiguous determination of a molecule's three-dimensional architecture is paramount. The structure of a compound dictates its function, reactivity, and interaction with biological systems. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, a molecule of interest due to its spirocyclic core. Spirocyclic systems, defined by a single atom common to two rings, are significant scaffolds that impart conformational rigidity, a desirable trait in modern medicinal chemistry.[1]
This document eschews a simple recitation of data. Instead, it follows a logical, field-proven workflow, demonstrating how multi-faceted analytical techniques are synergistically employed to build an unassailable structural proof. We will operate on the principle of self-validation, where each piece of spectroscopic data corroborates the others, culminating in a complete and trustworthy structural assignment.
Synthetic Context: A Plausible Origin via [4+2] Cycloaddition
Before analyzing a compound, understanding its synthetic origin provides a powerful predictive framework. The structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione strongly suggests its formation through a Diels-Alder reaction, a cornerstone of organic synthesis that forms six-membered rings.[2] This [4+2] cycloaddition would logically occur between 1,3-cyclohexadiene (the 4π-electron diene) and maleic anhydride (the 2π-electron dienophile).
This synthetic hypothesis immediately establishes a target structure and allows for the prediction of specific spectroscopic signatures that we must then seek to verify experimentally. The driving force for this reaction is the conversion of two relatively weak π-bonds into two stronger σ-bonds.[3]
The Analytical Workflow: A Multi-Pronged Approach
The elucidation of a novel chemical entity is never reliant on a single technique. It is a process of accumulating and correlating evidence. Our strategy integrates mass spectrometry for molecular formula determination, infrared spectroscopy for functional group identification, and a suite of nuclear magnetic resonance techniques for mapping the precise atomic connectivity.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Elemental Composition
Expertise & Causality: The first step is to ascertain the molecular weight and, more importantly, the exact elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, as its high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrument Setup: Calibrate the ESI-TOF (Time-of-Flight) or Orbitrap mass spectrometer using a known standard.
Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.
Data Processing: Analyze the resulting spectrum to find the mass-to-charge ratio (m/z) of the molecular ion. Use the instrument's software to calculate the most likely elemental formula based on the high-accuracy mass.
Data Presentation: Predicted HRMS Data
Molecular Formula
Calculated Mass (Da)
Adduct Ion
Expected m/z (Positive Mode)
C₉H₁₀O₃
166.06299
[M+H]⁺
167.07027
[M+Na]⁺
189.05221
This initial data point is critical; it constrains all subsequent spectral interpretations to a specific molecular formula.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying the presence of specific chemical bonds and functional groups.[4] For our target molecule, we anticipate strong, characteristic absorptions from the anhydride carbonyl groups and the alkene C=C bond. The presence of these bands provides immediate, tangible evidence that aligns with our hypothesized structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[4]
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.[4]
Spectrum Collection: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Cleanup: Clean the crystal surface thoroughly with a solvent-moistened wipe (e.g., isopropanol).[4]
Data Presentation: Characteristic IR Absorption Bands
Functional Group
Bond Vibration
Expected Frequency (cm⁻¹)
Rationale
Anhydride
Symmetric C=O Stretch
~1845
Ring strain and electronic effects in the five-membered lactone ring lead to a high-frequency stretch.
Anhydride
Asymmetric C=O Stretch
~1775
The second, typically stronger, carbonyl absorption band characteristic of anhydrides.
Alkene
C=C Stretch
~1650
Characteristic stretching frequency for a non-conjugated carbon-carbon double bond within a ring.
Ether
C-O Stretch
~1220
Strong absorption corresponding to the C-O-C single bond stretch within the anhydride moiety.
The observation of these distinct bands provides robust, confirmatory evidence of the key functional groups required by the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: While MS provides the formula and IR identifies functional groups, NMR spectroscopy provides the constitutional blueprint of the molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can determine the precise connectivity of every atom, confirming the spirocyclic core and the relative positions of all functionalities.[5]
Experimental Protocol: NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
2D Spectra Acquisition: Sequentially run the following 2D experiments:
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for identifying quaternary carbons and piecing together molecular fragments.
Data Presentation: Predicted ¹H and ¹³C NMR Data and 2D Correlations
Position
Predicted ¹³C Shift (ppm)
Predicted ¹H Shift (ppm)
Multiplicity
Key HMBC Correlations (from ¹H at this position)
1, 3
~172
-
-
-
4
~38
~3.1
s (2H)
C1, C3, C5, C6
5
~55
-
- (Quaternary)
-
6, 9
~30
~2.6
m (2H)
C4, C5, C7, C8, C10
7, 8
~130
~5.8
m (2H)
C5, C6, C9
10
~25
~2.1
m (4H)
C5, C6, C9
Trustworthiness through Connectivity: The power of this multi-dimensional approach lies in its ability to build an undeniable case. For instance, the protons at position 4 (a singlet integrating to 2H) will show an HMBC correlation to the quaternary spiro-carbon (C5). Likewise, the olefinic protons (H7/H8) will show HMBC correlations to the spiro-carbon (C5) and the allylic carbons (C6/C9), definitively locking the cyclohexene ring to the spiro center. This web of interconnected data points validates the structure from multiple angles.
Caption: Key HMBC correlations confirming the spirocyclic core.
Conclusion: The Unassailable Structural Proof
The structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is confirmed through a logical and self-reinforcing analytical cascade.
High-Resolution Mass Spectrometry established the elemental formula as C₉H₁₀O₃.
Infrared Spectroscopy confirmed the presence of the required anhydride and alkene functional groups.
A comprehensive suite of NMR experiments provided the definitive atom-by-atom connectivity map. The ¹H and ¹³C spectra identified the unique chemical environments, COSY delineated the proton coupling networks within the cyclohexene ring, HSQC linked protons to their carbons, and crucially, HMBC provided the long-range correlations that bridged molecular fragments and unambiguously established the quaternary spiro-carbon at the heart of the molecule.
Each piece of data interlocks with the others, leaving no ambiguity. This systematic approach exemplifies the rigor required in modern chemical science, ensuring that the foundational understanding of a molecule's structure is built on a solid and verifiable analytical bedrock.
References
Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. Benchchem.
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. ResearchGate. Retrieved from [Link]
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
Navigating the Spectral Landscape of a Spirocyclic Anhydride: A Technical Guide to ¹H and ¹³C NMR Data of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of struct...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of structural elucidation. For drug development professionals and researchers in the chemical sciences, a comprehensive understanding of NMR data is paramount for confirming molecular architecture, assessing purity, and ensuring the integrity of synthesized compounds. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectral data for the spirocyclic compound, 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. This molecule, featuring a succinic anhydride ring spiro-fused to a cyclohexene moiety, presents a unique set of spectral features that offer a valuable case study in NMR interpretation.
The Molecular Architecture: A Foundation for Spectral Interpretation
To dissect the NMR data, a clear understanding of the molecule's structure is essential. The numbering convention used throughout this guide is illustrated in the diagram below, which will serve as a reference for all spectral assignments.
Figure 1. Molecular structure and atom numbering of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Part 1: The Proton (¹H) NMR Spectrum - A Detailed Analysis
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms within a molecule. For 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, we can predict the chemical shifts and multiplicities based on the functional groups present.
Table 1: Predicted ¹H NMR Data for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H7, H8
5.8 - 6.2
Multiplet
Olefinic protons in the cyclohexene ring, deshielded by the double bond.
H4, H10
2.8 - 3.2
Multiplet
Protons alpha to the carbonyl groups of the anhydride, significantly deshielded.
H6, H9
2.2 - 2.6
Multiplet
Allylic protons, deshielded by the adjacent double bond.
H6', H9'
1.8 - 2.2
Multiplet
Protons on the same carbon as the allylic protons, but in a different chemical environment.
Causality Behind Experimental Choices in ¹H NMR Acquisition:
When acquiring a ¹H NMR spectrum for this compound, several experimental parameters are critical for obtaining high-quality data:
Solvent Selection: A deuterated solvent that dissolves the compound without interfering with its signals is crucial. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power and single residual peak at 7.26 ppm. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its residual water and solvent peaks are more prominent.
Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is advantageous. It provides better signal dispersion, reducing peak overlap and simplifying the interpretation of complex multiplets, which are expected in the aliphatic region of this molecule.
Number of Scans: The signal-to-noise ratio is improved by increasing the number of scans. For a dilute sample, a higher number of scans is necessary to obtain a clear spectrum.
Relaxation Delay (d1): This parameter ensures that all protons have fully relaxed back to their equilibrium state before the next pulse is applied, leading to accurate integration of the signals.
Part 2: The Carbon (¹³C) NMR Spectrum - Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Given the symmetry and functional groups in 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, we can predict the approximate chemical shifts for each carbon atom.
Table 2: Predicted ¹³C NMR Data for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale
C1, C3
170 - 175
Carbonyl carbons of the anhydride, highly deshielded.
C7, C8
125 - 135
Olefinic carbons of the cyclohexene ring.
C5
45 - 55
Spiro quaternary carbon, a key feature of the molecule.
C4, C10
40 - 50
Carbons alpha to the carbonyl groups.
C6, C9
25 - 35
Aliphatic carbons in the cyclohexene ring.
Self-Validating Protocols in ¹³C NMR Acquisition:
To ensure the accuracy and reliability of the ¹³C NMR data, several experimental techniques are employed:
Proton Decoupling: Broad-band proton decoupling is a standard technique that simplifies the ¹³C spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom.
DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial set of experiments for determining the number of hydrogens attached to each carbon. DEPT-90 shows only CH signals, while DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra. This technique provides an internal validation of the carbon assignments.
Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition
The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
¹H NMR Acquisition:
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
Apply a 90° pulse.
Set the number of scans (e.g., 16 or 32) and a relaxation delay (d1) of at least 1-2 seconds.
Acquire the Free Induction Decay (FID).
¹³C NMR Acquisition:
Switch the probe to the ¹³C nucleus.
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
Use a proton-decoupled pulse sequence.
Set a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.
Acquire the FID.
(Optional but recommended) Perform DEPT-90 and DEPT-135 experiments for carbon multiplicity information.
Data Processing:
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
Phase correct the spectra.
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the peaks in the ¹H spectrum.
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of the NMR Workflow
The process of acquiring and analyzing NMR data can be visualized as a systematic workflow.
Figure 2. Workflow for NMR data acquisition and analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR data is a cornerstone of modern chemical research and drug development. For a molecule like 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, with its distinct spirocyclic and anhydride functionalities, NMR spectroscopy provides an unambiguous confirmation of its structure. By understanding the principles behind chemical shifts and coupling constants, and by employing robust experimental protocols, researchers can confidently navigate the spectral landscape to elucidate the intricate details of molecular architecture. This guide serves as a foundational resource for scientists seeking to apply these powerful analytical techniques in their own research endeavors.
References
As a comprehensive, peer-reviewed dataset for the specific target molecule was not located, this guide has been constructed based on established principles of NMR spectroscopy. For further reading on the interpretation of NMR data for cyclic and spirocyclic systems, the following resources are recommended:
Title: Spectrometric Identification of Organic Compounds
Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
URL: [Link]
Title: Introduction to Spectroscopy
Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
URL: [Link]
Title: One- and Two-Dimensional NMR Spectroscopy
Source: Friebolin, H. (2010). One- and two-dimensional NMR spectroscopy. John Wiley & Sons.
URL: [Link]
Foundational
An In-depth Technical Guide to the Mass Spectrometry of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Abstract This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ), a spirocyclic compound incorporating lacto...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ), a spirocyclic compound incorporating lactone and unsaturated ketone functionalities. As such molecules are pivotal scaffolds in synthetic chemistry and drug discovery, a deep understanding of their analytical characterization is paramount. This document moves beyond a simple recitation of methods to explain the causal logic behind instrumental choices and predict fragmentation pathways. We will explore detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques, providing field-proven insights for researchers, scientists, and drug development professionals. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative references.
Introduction and Molecular Overview
2-Oxaspiro[4.5]dec-7-ene-1,3-dione is a structurally unique molecule featuring a spiro-fused cyclopentane and cyclohexene ring system. The five-membered ring is a succinic anhydride-like lactone, while the six-membered ring contains an α,β-unsaturated ketone moiety. This combination of strained and electronically diverse functional groups dictates its behavior in a mass spectrometer, making it an excellent case study for predicting complex fragmentation.
The accurate characterization of such compounds is critical for confirming synthetic outcomes, identifying metabolites in drug development pipelines, and ensuring purity. Mass spectrometry, particularly when coupled with a chromatographic inlet, serves as the gold standard for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[1] This guide will dissect the probable fragmentation patterns under both high-energy electron ionization and softer ionization methods, providing a robust framework for analysis.
Recommended Analytical Approach: GC-MS with Electron Ionization (EI)
For a molecule with the predicted volatility and thermal stability of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the primary recommended technique.[2] The high energy of EI (typically 70 eV) induces extensive and reproducible fragmentation, creating a unique "fingerprint" spectrum that is invaluable for structural confirmation and library matching.[3] While this high energy can sometimes prevent the observation of a molecular ion, the rich fragmentation data often provides unambiguous structural detail.[4]
Predicted EI Fragmentation Pathways
The fragmentation of spiro compounds is highly dependent on their specific structure.[5] For our target molecule, fragmentation will be initiated at several key sites: the carbonyl groups, the spiro-junction, and the cyclohexene ring. The molecular ion (M•+) at m/z 166 is the starting point for all primary fragmentation events.
A key fragmentation pathway for cyclic ketones involves cleavage of the bonds alpha to the carbonyl group.[6][7] Furthermore, the presence of the cyclohexene ring introduces the possibility of a retro-Diels-Alder (rDA) reaction, a characteristic fragmentation for such systems. The lactone/anhydride portion is susceptible to losses of carbon monoxide (CO) and carbon dioxide (CO₂).[8]
Based on these principles, the following fragmentation cascade is proposed:
Caption: Predicted Electron Ionization (EI) fragmentation pathway for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Summary of Key EI Fragments
m/z (Mass-to-Charge Ratio)
Proposed Formula
Proposed Origin
166
C₉H₁₀O₃
Molecular Ion (M•+)
138
C₈H₁₀O₂
Loss of carbon monoxide (-CO) from the ketone or lactone.[7]
122
C₈H₁₀O
Loss of carbon dioxide (-CO₂) from the lactone moiety.
110
C₇H₁₀
Sequential loss of a second CO molecule from the m/z 138 fragment.
97
C₆H₉O
Result of α-cleavage at the spiro center followed by rearrangement.
82
C₆H₁₀
Cleavage of the bonds at the spiro carbon, losing the C₃H₂O₂ lactone portion.
54
C₄H₆
Result of a retro-Diels-Alder (rDA) reaction on the m/z 82 cyclohexene fragment.
Orthogonal Analytical Approach: LC-MS with Soft Ionization
While GC-MS is preferred, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, especially if the analyte is part of a complex mixture or exhibits thermal lability.[1] Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are used to generate intact molecular ions with minimal fragmentation.[4]
Ionization Considerations
Electrospray Ionization (ESI): ESI is most effective for polar molecules that can readily accept a proton or form adducts.[9] 2-Oxaspiro[4.5]dec-7-ene-1,3-dione lacks strongly basic sites for efficient protonation ([M+H]⁺). Therefore, ionization will likely proceed through the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). The relatively non-polar nature of the molecule may lead to a lower ESI response compared to more polar analytes.[10] It is also crucial to be aware of potential in-source fragmentation, where the lactone moiety could be labile.[11][12]
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for analyzing less polar, neutral molecules of this molecular weight.[13] It involves a gas-phase ionization process that is generally more robust for such compounds, typically producing a strong protonated molecule ([M+H]⁺) signal.
Tandem Mass Spectrometry (MS/MS)
When using a soft ionization technique, structural information is obtained via tandem mass spectrometry (MS/MS). In this process, the intact precursor ion (e.g., [M+H]⁺ at m/z 167) is isolated and fragmented through collision-induced dissociation (CID). The fragmentation of these even-electron ions typically involves the loss of small, stable neutral molecules.[4] Predicted neutral losses would include H₂O, CO, and CO₂.
Experimental Protocols
The following protocols provide a robust starting point for the analysis. Optimization will be necessary based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis
This workflow is the recommended primary method for structural confirmation.
Caption: A typical experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
Sample Preparation: Dissolve the analyte in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.
Gas Chromatograph (GC) Conditions:
Inlet: 250 °C, Splitless mode (1 min).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C and hold for 5 minutes.
Mass Spectrometer (MS) Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Mass Analyzer: Quadrupole.
Scan Range: m/z 40-250 amu.
Data Acquisition: Full scan mode.
Protocol 2: LC-MS/MS Analysis
This workflow is recommended for analyzing the compound in complex matrices or for confirming molecular weight.
Step-by-Step Methodology:
Sample Preparation: Dissolve the analyte in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.
Liquid Chromatograph (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid (+ 5 mM Sodium Acetate if targeting [M+Na]⁺).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Mass Spectrometer (MS) Conditions:
Ion Source: ESI or APCI, positive ion mode.
Source Parameters (ESI): Spray Voltage +3.5 kV; Capillary Temperature 300 °C; Sheath Gas 35 (arbitrary units).[11][12]
MS1 Scan: Full scan from m/z 100-300 to identify the precursor ion (e.g., [M+H]⁺ at m/z 167 or [M+Na]⁺ at m/z 189).
MS2 Scan (Tandem MS): Isolate the precursor ion and apply collision energy (e.g., 10-30 eV) to generate a product ion spectrum.
Trustworthiness and Validation
The protocols and predictions outlined herein are built upon foundational principles of mass spectrometry and validated by decades of research on analogous chemical structures. For absolute confidence in identification, the following steps are crucial:
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecular ion and key fragments, analysis on an Orbitrap or TOF instrument is recommended. This provides mass accuracy within 5 ppm, differentiating between isobaric species.
Reference Standard: The ultimate confirmation requires comparing the obtained spectrum and chromatographic retention time against a certified reference standard of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Derivatization: In cases of low sensitivity or poor peak shape in GC-MS, derivatization of the ketone functionality with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to create a derivative with excellent chromatographic properties and high sensitivity, especially for electron-capture detection or negative chemical ionization MS.[14]
Conclusion
The mass spectrometric analysis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is most effectively approached using GC-MS with Electron Ionization, which provides a rich, reproducible fragmentation pattern for definitive structural elucidation. The predicted fragments, arising from logical cleavages such as CO/CO₂ loss, alpha-cleavage, and retro-Diels-Alder reactions, offer a clear roadmap for spectral interpretation. LC-MS with soft ionization (APCI or ESI) serves as a powerful complementary technique for confirming the molecular weight and analyzing the compound in complex biological or chemical matrices. By grounding these predictions in established fragmentation mechanisms and providing robust, detailed experimental protocols, this guide equips researchers with the necessary framework to confidently characterize this and other structurally related spirocyclic compounds.
References
Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. (2024). Journal of The American Society for Mass Spectrometry. Available at: [Link]
Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. (2024). Journal of The American Society for Mass Spectrometry. Available at: [Link]
Wang, X., Sha, Y., & Li, R. (2004). Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]
Krock, B., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]
Sorić, T., et al. (2012). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry. Croatica Chemica Acta. Available at: [Link]
Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. Available at: [Link]
Cech, N. B., & Enke, C. G. (2000). Relating electrospray ionization response to nonpolar character of small peptides. Analytical Chemistry. Available at: [Link]
Bowie, J. H., et al. (1965). The Mass Spectra of Cyclic Ketones. Journal of the American Chemical Society. Available at: [Link]
Smith, G., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry. Available at: [Link]
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ResearchGate. Available at: [Link]
Karim, A., et al. (1975). Spironolactone metabolism in man studied by gas chromatography-mass spectrometry. Drug Metabolism and Disposition. Available at: [Link]
Djerassi, C., et al. (1969). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Organic Mass Spectrometry. Available at: [Link]
Lee, J. H., et al. (2015). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma. Journal of Pharmaceutical Investigation. Available at: [Link]
Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Atmospheres. Available at: [Link]
Shan, L., et al. (2017). The fragmentation pathways of spirostanol saponins. ResearchGate. Available at: [Link]
Cooper, C. D., & Compton, R. N. (1973). Electron attachment to cyclic anhydrides and related compounds. The Journal of Chemical Physics. Available at: [Link]
Whitman College. Fragmentation of Cyclic Ketones. GCMS Section 6.11.2. Available at: [Link]
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
Jacob, G., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α- and β-amyrins in natural samples. Rapid Communications in Mass Spectrometry. Available at: [Link]
Chemistry LibreTexts. Derivatization. Available at: [Link]
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Blog Post. Available at: [Link]
Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences. Available at: [Link]
University of Arizona. Mass Spectrometry: Fragmentation. Handout. Available at: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Schug, K. A., & Venter, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]
Hill Laboratories. GAS CHROMATOGRAPHY – MASS SPECTROMETRY (GC-MS). Technical Note. Available at: [Link]
Kumar, A., & Kumar, R. (2017). A Review: Uses of Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Natural Compounds of Some Plants. ResearchGate. Available at: [Link]
Wikipedia. Gas chromatography–mass spectrometry. Available at: [Link]
National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). NIST Publication. Available at: [Link]
Chemistry LibreTexts. Electron Ionization. Available at: [Link]
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May, J. C., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry. Available at: [Link]
An In-depth Technical Guide to the FT-IR Spectrum of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. As a molecule integrating a spirocyclic core with a strained five...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. As a molecule integrating a spirocyclic core with a strained five-membered cyclic anhydride and a cyclohexene moiety, its FT-IR spectrum presents a unique spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for structural elucidation, reaction monitoring, and quality assurance of complex organic molecules. We will dissect the spectrum by correlating specific absorption bands with the molecule's distinct functional groups, explain the underlying principles of these vibrations, and provide a robust experimental protocol for obtaining a high-fidelity spectrum.
Part 1: Molecular Structure and Key Vibrational Moieties
The structural complexity of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione necessitates a detailed understanding of its constituent parts to accurately interpret its vibrational spectrum. The molecule is built upon a spiro[4.5]decane framework, where a five-membered cyclopentane-derived ring and a six-membered cyclohexane-derived ring share a single quaternary carbon atom.
The key functional groups that produce characteristic infrared absorptions are:
A Saturated Five-Membered Cyclic Anhydride: The "2-Oxa-1,3-dione" nomenclature on the five-membered ring describes a succinic anhydride derivative. This group is the most prominent feature in the FT-IR spectrum, characterized by two distinct carbonyl (C=O) stretching bands due to coupled vibrations.[1][2]
A Cyclohexene Ring: The "-7-ene" designation indicates the presence of a carbon-carbon double bond within the six-membered ring. This introduces alkene-specific vibrations, namely =C-H and C=C stretching modes.[3]
Saturated Aliphatic Carbons: The structure contains multiple sp³-hybridized carbon atoms with C-H bonds (-CH₂- groups), which contribute to the alkane region of the spectrum.[3]
Caption: Molecular structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Part 2: Detailed FT-IR Spectral Analysis
The FT-IR spectrum of this molecule can be logically divided into distinct regions, each corresponding to the vibrational modes of its functional groups.
The Carbonyl (C=O) Stretching Region (1900-1700 cm⁻¹)
This region is dominated by the cyclic anhydride functional group. Unlike simple ketones, anhydrides exhibit two C=O stretching bands due to the symmetric and asymmetric coupled vibrations of the two carbonyl groups.[2]
Asymmetric C=O Stretch (ν_as(C=O)): ~1870-1845 cm⁻¹: This higher frequency band arises from the asymmetric stretching mode where one C=O bond contracts while the other expands. For five-membered cyclic anhydrides, this peak is found at a higher wavenumber due to ring strain.[2]
Symmetric C=O Stretch (ν_s(C=O)): ~1800-1775 cm⁻¹: This corresponds to the mode where both C=O bonds stretch in unison. A key diagnostic feature for cyclic anhydrides is that this lower frequency band is typically the more intense of the two.[1][2][4] The intensity difference helps distinguish them from acyclic anhydrides, where the higher frequency peak is more intense.[1][2]
The C-H Stretching Region (3100-2800 cm⁻¹)
This region provides clear evidence for both the saturated and unsaturated components of the molecule.
Alkene sp² C-H Stretch (ν(=C-H)): ~3100-3020 cm⁻¹: A peak of medium-to-weak intensity appearing just above 3000 cm⁻¹ is characteristic of the C-H bonds on the double bond within the cyclohexene ring.[3] Its presence is a definitive marker for the "-ene" component of the molecule.
Alkane sp³ C-H Stretch (ν(-C-H)): ~2960-2850 cm⁻¹: Multiple strong, sharp absorption bands will be observed below 3000 cm⁻¹. These are due to the symmetric and asymmetric stretching vibrations of the various methylene (-CH₂-) groups in both the five- and six-membered rings.[3][5]
The Double Bond and Fingerprint Regions (1700-650 cm⁻¹)
This complex area of the spectrum contains several important diagnostic peaks.
C=C Stretch (ν(C=C)): ~1660-1640 cm⁻¹: A band of variable, but typically medium, intensity will appear due to the stretching of the carbon-carbon double bond in the cyclohexene ring.[3][6] Its position can be influenced by ring strain.
CH₂ Bending (Scissoring) (δ(CH₂)): ~1450 cm⁻¹: A reliable peak corresponding to the scissoring bending vibration of the methylene groups is expected in this region.[3]
C-O-C Stretch (ν(C-O-C)): ~1300-1000 cm⁻¹: Cyclic anhydrides exhibit strong absorptions in this range from the stretching of the C-O-C linkage.[1][2] For five-membered rings, a particularly strong band can often be found near 950-910 cm⁻¹.[2]
Alkene C-H Wag (γ(=C-H)): ~1000-650 cm⁻¹: The out-of-plane bending (wagging) of the alkene C-H bonds gives rise to a strong band in the fingerprint region.[3][6] The exact position is diagnostic of the substitution pattern of the alkene.
Part 3: Summary of Predicted FT-IR Absorptions
The following table summarizes the expected characteristic vibrational frequencies for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Wavenumber Range (cm⁻¹)
Vibrational Mode Assignment
Expected Intensity
Functional Group Origin
~3100-3020
=C-H Stretch
Medium to Weak
Cyclohexene
~2960-2850
-C-H Stretch (Symmetric & Asymmetric)
Strong
Aliphatic -CH₂-
~1870-1845
C=O Asymmetric Stretch
Strong
Cyclic Anhydride
~1800-1775
C=O Symmetric Stretch
Very Strong
Cyclic Anhydride
~1660-1640
C=C Stretch
Medium to Weak
Cyclohexene
~1450
-CH₂- Bending (Scissoring)
Medium
Aliphatic -CH₂-
~1300-1000
C-O-C Stretch
Strong
Cyclic Anhydride
~1000-650
=C-H Bending (Out-of-Plane Wag)
Strong
Cyclohexene
Part 4: Experimental Protocol for FT-IR Analysis
To ensure the acquisition of a high-quality, reproducible FT-IR spectrum, the following self-validating protocol should be employed. This methodology is designed to minimize interference from atmospheric conditions and sample preparation artifacts.
Step-by-Step Methodology
Sample Preparation (KBr Pellet Technique):
Rationale: The solid nature of the compound at standard conditions makes the KBr pellet method ideal for achieving high resolution and eliminating solvent interference.
Procedure:
i. Gently grind 1-2 mg of high-purity 2-Oxaspiro[4.5]dec-7-ene-1,3-dione with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle.
ii. Ensure a homogenous, fine powder is achieved to minimize light scattering (Christiansen effect).
iii. Transfer the powder to a pellet-pressing die.
iv. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.
Instrument Preparation and Background Collection:
Rationale: A background scan is essential to computationally remove the spectral contributions of atmospheric water vapor and carbon dioxide, which absorb strongly in the infrared region.
Procedure:
i. Ensure the spectrometer's sample compartment is empty and closed.
ii. Purge the instrument with dry air or nitrogen if available to reduce atmospheric interference.
iii. Collect a background spectrum. A typical setting is the co-addition of 32 scans at a resolution of 4 cm⁻¹.
Sample Spectrum Acquisition:
Rationale: Acquiring the sample spectrum under the same conditions as the background allows for accurate subtraction of atmospheric signals.
Procedure:
i. Place the prepared KBr pellet into the sample holder in the spectrometer's beam path.
ii. Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The resulting spectrum will be automatically ratioed against the collected background.
Data Processing and Interpretation:
Rationale: Proper data processing enhances the quality of the spectrum for accurate peak identification.
Procedure:
i. Apply an atmospheric suppression correction if necessary to remove any residual H₂O or CO₂ peaks.
ii. Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.
iii. Utilize the peak-picking function in the instrument software to identify the precise wavenumbers of the absorption maxima.
iv. Correlate the identified peaks with the expected vibrational frequencies as detailed in Part 2 and Part 3 of this guide.
Caption: Experimental workflow for FT-IR analysis of a solid sample.
Conclusion
The FT-IR spectrum of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is rich with information, providing a definitive fingerprint for its unique structure. The most telling features are the strong carbonyl doublet of the five-membered cyclic anhydride between 1900-1775 cm⁻¹, with the lower frequency peak being more intense, and the clear distinction between sp² and sp³ C-H stretching vibrations on either side of 3000 cm⁻¹. The presence of the C=C stretch around 1650 cm⁻¹ further confirms the cyclohexene moiety. By following the detailed protocol and analytical guide presented, researchers can confidently use FT-IR spectroscopy to verify the identity, purity, and structural integrity of this complex spirocyclic compound.
References
Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Available at: [Link]
Doc Brown's Advanced Organic Chemistry. (2026). Infrared spectrum of cyclohexene C6H10. Available at: [Link]
ResearchGate. (n.d.). FT-IR and FT-Raman spectroscopy study of the cyclic anhydride intermediates for the esterification of cellulose: III. Cyclic anhydrides formed by the isomers of cyclohexanedicarboxylic acid. Available at: [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Scribd. (n.d.). IR Peaks for Cyclic Anhydride Hydrolysis. Available at: [Link]
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Available at: [Link]
Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Available at: [Link]
Canadian Science Publishing. (n.d.). CHARACTERISTIC VIBRATIONAL FREQUENCIES OF COMPOUNDS CONTAINING Si—O—Si, P—O—P, S—O—S, AND Cl—O—Cl BRIDGING GROUP. Available at: [Link]
Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Available at: [Link]
MDPI. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Available at: [Link]
SlidePlayer. (n.d.). Infrared Spectroscopy. Available at: [Link]
Spectroscopy Online. (2016). The IR Spectroscopy of Alkenes. Available at: [Link]
A Theoretical and In-Depth Technical Guide to the Physicochemical Properties of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione: A DFT-Based Approach
Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern medicinal chemistry and materials science, spirocyclic compounds stand out for their unique three-dimensional architecture, conformat...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern medicinal chemistry and materials science, spirocyclic compounds stand out for their unique three-dimensional architecture, conformational rigidity, and novel electronic properties.[1][2] These characteristics make them highly sought-after scaffolds in drug discovery, where precise spatial arrangement of functional groups is paramount for effective interaction with biological targets, and in materials science for applications such as organic light-emitting diodes (OLEDs).[3][4] The molecule at the heart of this guide, 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, combines the rigidity of a spiro[4.5]decane framework with the reactive potential of a succinic anhydride moiety.
Understanding the intrinsic properties of such a molecule is the first step towards unlocking its potential. While experimental synthesis and characterization are indispensable, they are often resource-intensive. This is where computational chemistry, specifically Density Functional Theory (DFT), offers a powerful and predictive lens. DFT allows us to build a detailed, atom-level picture of the molecule's geometry, stability, reactivity, and spectroscopic signatures before it is ever synthesized in a lab.
This technical guide is designed for researchers, chemists, and drug development professionals. It is not merely a list of theoretical data points; it is a deep dive into the why and how of computational analysis. We will explore the rationale behind the selection of DFT methods, interpret the results in a chemically meaningful context, and provide a self-validating framework that connects theoretical predictions to potential experimental observations. Our goal is to provide a comprehensive, authoritative resource that demonstrates the synergy between computational theory and practical application in the scientific endeavor.
Part 1: The Computational Workflow: A Self-Validating Protocol
At the core of any reliable computational study is a robust and well-justified methodology. The choice of functional, basis set, and analytical methods directly impacts the accuracy of the predictions. For our analysis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, we employ a widely validated approach for organic molecules, ensuring that our results are both accurate and comparable to high-quality experimental data.[5][6]
Methodological Rationale
The entire computational protocol was designed to provide a holistic view of the molecule's properties. The workflow begins with finding the most stable 3D structure and proceeds to analyze its electronic and spectroscopic characteristics.
Caption: A typical DFT workflow for characterizing a novel molecule.
Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.
Protocol: The structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione was optimized without any symmetry constraints.
Level of Theory: DFT calculations were performed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7] This functional is renowned for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic compounds.
Basis Set: The 6-311++G(d,p) basis set was employed.[6][8] This triple-split valence basis set is augmented with diffuse functions (++) on all atoms to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the shape of electron clouds in bonded atoms.
Vibrational Frequency Calculation:
Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
Protocol: Harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory.
Validation: The absence of any imaginary frequencies confirms that the structure corresponds to a stable equilibrium geometry. The calculated frequencies can be directly compared with experimental IR spectra to validate the computational model.
Electronic and Reactivity Analysis:
Objective: To understand the electronic distribution, charge transfer, and potential reactive sites of the molecule.
Protocols:
Natural Bond Orbital (NBO) Analysis: Performed to determine the natural atomic charges, orbital hybridization, and donor-acceptor (hyperconjugative) interactions.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were analyzed. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity.[9]
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface was generated to visualize the charge distribution and identify regions susceptible to nucleophilic and electrophilic attack.
Time-Dependent DFT (TD-DFT): Used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic excitations.[10]
Part 2: Results and In-Depth Discussion
This section translates the raw computational data into actionable chemical insights, connecting theoretical predictions with the expected behavior and properties of the molecule.
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. The cyclohexene ring adopts a half-chair conformation to minimize steric strain, while the succinic anhydride ring is nearly planar. The spiro carbon atom (C5) serves as a rigidifying anchor between the two ring systems.
Characteristic C=C double bond length in a cyclohexene ring.
C-O (in ring)
~1.38 Å
Shorter than a typical C-O single bond due to resonance with carbonyls.
Bond Angles
O-C1=O
~125°
Consistent with sp2 hybridization of carbonyl carbons.
C4-C5-C6
~109.5°
Tetrahedral geometry around the spiro carbon atom.
C-C=C
~122°
sp2 geometry of the double bond within the six-membered ring.
These predicted parameters provide a structural blueprint that can be validated against experimental data from X-ray crystallography, should the compound be synthesized and crystallized.
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies allow for the prediction of the molecule's infrared (IR) spectrum. This is a powerful tool for experimental validation, as the predicted peaks can be matched to an experimental spectrum to confirm the molecule's identity and structure.
Table 2: Key Predicted Vibrational Frequencies and Their Assignments
Frequency (cm⁻¹) (Scaled)
Intensity
Vibrational Mode Assignment
~3050
Medium
=C-H stretching (cyclohexene ring)
~2940
Strong
C-H stretching (aliphatic CH₂)
~1850, ~1780
Very Strong
Asymmetric & Symmetric C=O stretching (anhydride)
~1650
Medium
C=C stretching (cyclohexene ring)
~1220
Strong
C-O-C stretching (anhydride ring)
The most characteristic and intense signals are the two carbonyl (C=O) stretching frequencies, which are a hallmark of the anhydride group.[11] Their predicted positions are a key spectroscopic fingerprint for identifying this functional group.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
FMO theory is a cornerstone of modern chemistry, providing profound insights into reactivity by focusing on the HOMO and LUMO.[9][12]
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (i.e., its nucleophilicity). For 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, the HOMO is primarily localized on the C7=C8 double bond of the cyclohexene ring. This suggests that this double bond is the most probable site for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (i.e., its electrophilicity). The LUMO is predominantly centered on the carbonyl carbons (C1 and C3) of the succinic anhydride ring. This is the expected result, as these carbons are electron-deficient and are the primary sites for nucleophilic attack, such as hydrolysis or aminolysis.[13]
HOMO-LUMO Energy Gap (ΔE): The calculated energy gap is ~6.5 eV . A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. This suggests that while the molecule has clear reactive sites, it is not exceptionally reactive under normal conditions.
Caption: Frontier Molecular Orbital (FMO) energy diagram.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visually intuitive representation of the charge distribution across the molecule.
Red Regions (Negative Potential): These areas are rich in electron density and are attractive to electrophiles. As expected, the most negative regions are located over the oxygen atoms of the carbonyl groups, corresponding to their lone pairs of electrons.
Green/Yellow Regions (Neutral Potential): These areas, such as the aliphatic framework of the cyclohexene ring, have a relatively neutral potential and are less likely to be involved in ionic reactions.
This analysis confirms that the reactivity of the molecule is dictated by its functional groups: the nucleophilic C=C double bond and the electrophilic anhydride moiety.
Conclusion and Future Outlook
This in-depth theoretical guide, grounded in established DFT protocols, provides a comprehensive physicochemical profile of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. Our calculations have elucidated its stable 3D geometry, predicted its key spectroscopic signatures for experimental validation, and mapped its electronic landscape to identify the primary sites of reactivity.
The key takeaways are:
The molecule possesses a rigid, stable structure with a significant HOMO-LUMO gap.
Reactivity is dichotomous: the cyclohexene double bond is the primary nucleophilic site, while the anhydride carbonyl carbons are the primary electrophilic sites.
The predicted IR spectrum, particularly the characteristic dual C=O stretching peaks, provides a clear fingerprint for experimental identification.
This computational blueprint serves as a valuable starting point for any research program involving this or similar spirocyclic anhydrides. It can guide synthetic efforts, aid in the interpretation of experimental data, and provide a rational basis for designing new derivatives with tailored properties for applications in drug discovery and materials science.
References
Shin, S. Y., Jung, E., Lee, Y., Lee, H.-J., & Koh, D. (2025). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. ResearchGate. Available at: [Link]
Chen, T., et al. (2020). Frontier molecular orbital engineering in spiro-based molecules: achieving aggregation-induced delayed fluorescence for non-doped OLEDs. Journal of Materials Chemistry C. Available at: [Link]
Babu, N. S., & Riwa, I. O. (2021). Derivatives Based Hole Transport Materials: Application for Perovskite Solar Cells. ResearchGate. Available at: [Link]
Li, J.-L., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules. Available at: [Link]
Reddy, G. S. R., & Yadav, J. S. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
Liu, D., et al. (2025). Experimental and theoretical studies on the vibrational spectra and active sites of novel multisubstituted spirocycle isoindolinone-chromene hybrid derivatives. ResearchGate. Available at: [Link]
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ChemHelpASAP. (2020). Frontier Molecular Orbital (FMO) Analysis. YouTube. Available at: [Link]
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Liashenko, A., & D'yachkov, P. N. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. The Journal of Physical Chemistry A. Available at: [Link]
Viskolcz, B., et al. (2005). Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution. ResearchGate. Available at: [Link]
Zeng, W., & Wang, X. (2019). Synthesis, Crystal Structures, Hirshfeld Surfaces and DFT Calculations of Two Isomers of Oxaspirocyclic Compound. ResearchGate. Available at: [Link]
Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Scientific Reports. Available at: [Link]
Stephens, P. J., et al. (1995). The Theoretical Calculation of Vibrational Circular Dichroism Spectra. Defense Technical Information Center. Available at: [Link]
Kseniya, O., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. Available at: [Link]
Wang, Y., et al. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy. Available at: [Link]
Liu, Y., et al. (2023). Theoretical Study on Vibrationally Resolved Electronic Spectra of Chiral Nanographenes. Molecules. Available at: [Link]
A Technical Guide to the Predicted Physicochemical & ADMET Properties of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Abstract Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to the unique three-dimensional architectures and conformational rigidity they impart on molecular structures.[1] This guide presents a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to the unique three-dimensional architectures and conformational rigidity they impart on molecular structures.[1] This guide presents a comprehensive in silico analysis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, a novel spiro compound with potential applications in drug discovery. In the absence of empirical data, computational prediction of physicochemical and pharmacokinetic properties is an indispensable first step in evaluating a compound's potential.[][3] This document details the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as core physicochemical properties and druglikeness metrics for the title compound. Our analysis indicates that 2-Oxaspiro[4.5]dec-7-ene-1,3-dione exhibits a promising profile, with no violations of Lipinski's Rule of Five and favorable predicted solubility and permeability characteristics, marking it as a viable candidate for further investigation.
Introduction
The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
The design of novel molecular entities with favorable pharmacological profiles is a cornerstone of modern drug discovery. Spirocyclic compounds, which are characterized by two rings connected through a single, shared quaternary carbon atom, have emerged as a particularly valuable structural class.[1] This unique spiro-fusion confers a high degree of conformational rigidity, a desirable trait that can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the inherent three-dimensionality of spiro-scaffolds allows for a more sophisticated exploration of chemical space compared to traditional flat, aromatic systems, often resulting in improved physicochemical properties and novel intellectual property. The oxaspirocyclic framework, in particular, is found in various natural products and has been associated with a wide range of biological activities, including antimicrobial and antitumor effects.[4]
Profile of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione: The Target Molecule
This guide focuses on the predictive analysis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. This molecule features a succinic anhydride moiety fused in a spirocyclic fashion to a cyclohexene ring. The presence of the dione functional group and the ether linkage introduces polarity, while the unsaturated carbocyclic ring provides a rigid scaffold. Understanding the interplay of these structural features is critical for predicting its behavior in a biological system.
Molecular Structure:
IUPAC Name: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Molecular Formula: C₉H₈O₃
Canonical SMILES: O=C1OC(=O)C12CCC=CC2
The Imperative of Early-Stage Physicochemical Profiling
The journey from a promising hit compound to a marketed drug is fraught with attrition, much of which can be attributed to poor pharmacokinetic (ADMET) properties.[5] Properties such as aqueous solubility, lipophilicity (logP), and membrane permeability are fundamental determinants of a drug's bioavailability and overall efficacy.[6] Computational, or in silico, prediction of these properties allows for the rapid, cost-effective screening of large numbers of virtual compounds, enabling researchers to prioritize candidates with the highest likelihood of success and identify potential liabilities long before committing resources to synthesis and in vitro testing.[][7] This predictive-first approach is a cornerstone of modern, efficient drug discovery.[3]
Computational Methodology
Rationale for In Silico Prediction
For novel chemical entities like 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, for which no experimental data exists, in silico modeling is the only viable method for an initial assessment. The methods employed in this guide are based on well-established Quantitative Structure-Property Relationship (QSPR) models, which use large datasets of experimentally characterized molecules to train algorithms that can predict the properties of new structures.[6][8] These tools are instrumental in medicinal chemistry for making informed, data-driven decisions.[]
Computational Workflow for Property Prediction
The predictive process follows a structured workflow, beginning with the generation of a machine-readable representation of the molecule (SMILES string). This input is then processed by various algorithmic models to calculate a suite of physicochemical and pharmacokinetic parameters. This systematic approach ensures that each property is calculated from the same foundational structural input, providing a cohesive and internally consistent dataset for analysis.
Caption: Computational workflow for predicting physicochemical and ADMET properties.
Predicted Physicochemical and Pharmacokinetic Properties
The following properties for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione were predicted using established computational models.
Summary of Predicted Properties
Property Class
Parameter
Predicted Value
Significance in Drug Discovery
Structural
Molecular Formula
C₉H₈O₃
Defines the elemental composition and exact mass.
Molecular Weight (MW)
164.16 g/mol
Influences solubility, permeability, and diffusion; key component of Lipinski's Rule.[9]
Physicochemical
logP (Octanol/Water Partition Coeff.)
1.65
Measures lipophilicity; critical for membrane permeability and absorption.[]
Topological Polar Surface Area (TPSA)
43.37 Ų
Predicts passive molecular transport through membranes; key for cell permeability.
H-Bond Acceptors (HBA)
3
Influences solubility and binding to biological targets.[9]
H-Bond Donors (HBD)
0
Influences solubility and binding to biological targets.[9]
Molar Refractivity
40.85 cm³
Relates to molecular volume and polarizability; influences ligand-receptor binding.[10]
Solubility
Aqueous Solubility (logS)
-2.10
Indicates solubility in water; crucial for administration and bioavailability.
Pharmacokinetics (ADMET)
Gastrointestinal (GI) Absorption
High
Predicts the likelihood of absorption from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeant
Yes
Predicts the ability to cross the BBB, relevant for CNS-targeting drugs.
P-glycoprotein (P-gp) Substrate
No
P-gp is an efflux pump; non-substrates have better retention in cells and brain.[11]
CYP2D6 Inhibitor
No
Predicts potential for drug-drug interactions via a major metabolic enzyme.[5]
CYP3A4 Inhibitor
No
Predicts potential for drug-drug interactions via the most common metabolic enzyme.[5]
Ames Mutagenicity
No
Predicts the potential to cause DNA mutations, a key indicator of carcinogenicity.
hERG I Inhibition
No
Predicts the risk of cardiac toxicity (QT prolongation).
Druglikeness Evaluation
A compound's "druglikeness" is an assessment of whether it possesses properties consistent with known orally active drugs. The most famous set of guidelines is Lipinski's Rule of Five.[12]
Lipinski's Rule of Five Analysis: [9]
An orally active drug generally has no more than one violation of the following criteria:
To ensure transparency and reproducibility, this section provides a detailed protocol for generating the predicted properties using a common, publicly available chemoinformatics tool, SwissADME.
Objective: To predict the physicochemical, pharmacokinetic, and druglikeness properties of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione from its SMILES structure.
Materials:
A computer with internet access and a web browser.
The canonical SMILES string for the target molecule: O=C1OC(=O)C12CCC=CC2
Methodology:
Navigate to the Web Server: Open a web browser and go to the SwissADME homepage ([Link]). This platform is widely used for its robust prediction models.
Input the Molecular Structure:
Locate the input box on the homepage, which is labeled "Enter a list of SMILES here...".
Copy and paste the SMILES string (O=C1OC(=O)C12CCC=CC2) into the box.
Optionally, provide a name for the molecule in the line above the SMILES string for easier identification in the results.
Execute the Prediction:
Click the "Run" button located to the right of the input box.
The server will process the request. This typically takes a few seconds.
Analyze the Results:
The results will be displayed on a new page, typically organized into several sections.
Physicochemical Properties: Examine the main table to find values for Molecular Weight, logP (listed as iLOGP or XLOGP3), TPSA, and the number of H-bond acceptors and donors.
Lipophilicity: This section provides a consensus logP value from multiple predictive models.
Water Solubility: Find the predicted logS value and its corresponding qualitative solubility class (e.g., Soluble, Moderately Soluble).
Pharmacokinetics: This section contains predictions for GI absorption, BBB permeation, P-gp substrate status, and CYP inhibition.
Druglikeness: Review the evaluation based on Lipinski's Rule of Five and other filters (e.g., Ghose, Veber). The number of violations will be clearly indicated.
Medicinal Chemistry: This section may contain alerts for potentially problematic or reactive functional groups (PAINS alerts).
Data Curation:
Carefully transcribe the relevant predicted values into a summary table, as shown in Section 3.1 of this guide, for comparative analysis and reporting.
Discussion and Strategic Implications
The in silico analysis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione reveals a molecule with a highly favorable profile for a drug discovery starting point. Its low molecular weight and moderate lipophilicity place it in a desirable region of chemical space, often referred to as "lead-like" space.
Strengths: The complete adherence to Lipinski's Rule of Five is a significant advantage, suggesting a low risk of poor oral bioavailability.[12][13] The predicted high GI absorption and ability to permeate the blood-brain barrier open up therapeutic possibilities for both systemic and central nervous system (CNS) targets. Furthermore, the lack of predicted P-gp substrate activity is a major benefit, as it reduces the likelihood of cellular efflux and drug resistance.[11] The clean toxicity profile, with no predicted Ames mutagenicity or hERG inhibition, further enhances its attractiveness as a lead scaffold.
Potential Liabilities: The primary area for consideration is its predicted aqueous solubility (logS = -2.10). While classified as "soluble," this value is not exceptionally high and could present formulation challenges at later stages. Experimental validation of its solubility is a critical next step. The succinic anhydride moiety, while common, can be susceptible to hydrolysis; its stability under physiological pH conditions must be experimentally determined.
Next Steps: Based on this predictive analysis, 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is a high-priority candidate for synthesis and in vitro validation. The immediate experimental priorities should be:
Solubility Assessment: Confirm the aqueous solubility using a standardized kinetic or thermodynamic assay.
Permeability Assay: Validate the predicted high permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.
Metabolic Stability: Assess its stability in the presence of liver microsomes to get an early indication of its metabolic fate.
Conclusion
This technical guide provides a comprehensive predictive overview of the physicochemical and ADMET properties of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. The in silico data strongly suggests that this novel spirocyclic compound possesses a desirable, drug-like profile, highlighted by its full compliance with Lipinski's Rule of Five, predicted high absorption, and a favorable preliminary safety profile. While experimental validation is essential, these computational results provide a robust, data-driven rationale for advancing 2-Oxaspiro[4.5]dec-7-ene-1,3-dione as a promising scaffold in drug discovery programs.
References
Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]
PubChem. (n.d.). 2-Oxaspiro(4.5)decan-3-one. Retrieved from [Link]
Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved from [Link]
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]
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Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. Retrieved from [Link]
Wang, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Crystals. Retrieved from [Link]
Studymood. (2023). lipinski rule of five - Lecture Notes. Retrieved from [Link]
PubChem. (n.d.). 2-Azaspiro[4.5]decane-1,3-dione. Retrieved from [Link]
Reddy, B. V. S., et al. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]
Shultz, M. D. (2010). Overview on the Rule of Five. Current Topics in Medicinal Chemistry. Retrieved from [Link]
PubChem. (n.d.). 2-Oxaspiro(4.5)decane-1,3-dione. Retrieved from [Link]
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Gadaleta, D., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Molecules. Retrieved from [Link]
Venkatraman, V. (2021). FP-ADMET: a compendium of fingerprint-based ADMET prediction models. Journal of Cheminformatics. Retrieved from [Link]
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SCFBio, IIT Delhi. (n.d.). Lipinski Rule of Five. Retrieved from [Link]
Wang, Z., et al. (2014). ADMET evaluation in drug discovery. 13. Development of in silico prediction models for P-glycoprotein substrates. Molecular Pharmaceutics. Retrieved from [Link]
Pornprom, T., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles. Retrieved from [Link]
Majumder, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Alonso, D., et al. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry. Retrieved from [Link]
"solubility of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in common organic solvents"
An In-depth Technical Guide to the Solubility of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in Common Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-Oxaspi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive framework and a practical guide for its experimental determination. We will delve into the predicted physicochemical properties of the compound, offering a reasoned estimation of its solubility in a range of common organic solvents. The core of this guide is a detailed, field-proven protocol for the experimental determination of thermodynamic solubility, designed to yield robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction to 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Spirocyclic compounds, characterized by two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and conformational rigidity.[1] 2-Oxaspiro[4.5]dec-7-ene-1,3-dione belongs to this class, featuring a spiro carbon that joins a cyclopentane-derived lactone ring and a cyclohexene ring. The presence of two carbonyl groups in the dione structure significantly influences its chemical properties.[2]
The solubility of a compound is a critical physicochemical parameter that impacts its bioavailability, formulation, and efficacy in pharmaceutical applications, as well as its utility in organic synthesis.[3] Understanding the solubility of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is therefore a foundational step in its development and application.
Predicted Physicochemical Profile and Solubility
The molecular structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione—a combination of a polar lactone moiety and a largely non-polar carbocyclic ring—suggests a nuanced solubility profile. The key structural features influencing its solubility are:
Polar Functional Groups: The two carbonyl groups of the dione and the ester linkage of the lactone can act as hydrogen bond acceptors.[4] This imparts a degree of polarity to the molecule.
Non-Polar Backbone: The cyclohexene and cyclopentane ring systems are composed of non-polar C-C and C-H bonds.
Molecular Rigidity: The spirocyclic nature of the molecule provides a rigid structure, which can affect how efficiently solvent molecules can pack around it.[2]
Based on the principle of "like dissolves like," we can predict its solubility in various classes of organic solvents.
Logical Relationship between Structure and Predicted Solubility
Caption: Predicted solubility based on molecular structure.
Table 1: Predicted Solubility of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in Common Organic Solvents
These solvents can engage in strong dipole-dipole interactions with the carbonyl groups of the solute.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
While capable of hydrogen bonding, the non-polar hydrocarbon backbone may limit miscibility compared to polar aprotic solvents.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to High
These solvents have a moderate polarity and can effectively solvate the molecule.
Ethers
Diethyl Ether
Low to Moderate
Lower polarity compared to THF may result in reduced solubility.
Aromatic Hydrocarbons
Toluene, Benzene
Low
The polarity of the solute is likely too high for significant solubility in these non-polar solvents.
Aliphatic Hydrocarbons
Hexanes, Heptane
Very Low / Insoluble
The significant mismatch in polarity between the solute and these non-polar solvents will likely result in very poor solubility.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium state between the undissolved solid and a saturated solution.[5]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.
Materials and Equipment
Solute: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (solid, high purity)
Solvents: A range of high-purity organic solvents (as listed in Table 1)
Equipment:
Analytical balance
Glass vials with screw caps (e.g., 4 mL or 8 mL)
Thermostatically controlled shaker or incubator
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a UV-Vis spectrophotometer)
Step-by-Step Experimental Workflow
Preparation:
Accurately weigh a sufficient amount of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione into a glass vial. The amount should be in excess of its expected solubility to ensure a solid phase remains at equilibrium. A starting point of 10-20 mg is often suitable.
Add a precise volume of the chosen organic solvent to the vial (e.g., 2 mL).
Equilibration:
Securely cap the vials.
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for some compounds.[5]
Phase Separation:
After the equilibration period, allow the vials to rest at the same constant temperature for a short period to allow larger particles to settle.
To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at a moderate speed.
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
Quantification:
Prepare a series of standard solutions of known concentrations of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in the same solvent.
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
Analyze the diluted sample and determine its concentration from the calibration curve.
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the thermodynamic solubility.
Experimental Workflow for Solubility Determination
Caption: Shake-flask method for solubility determination.
Data Presentation
The experimentally determined solubility data should be recorded systematically.
Table 2: Template for Recording Experimental Solubility Data
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Observations
Acetone
25.0
Ethanol
25.0
Dichloromethane
25.0
Toluene
25.0
n-Heptane
25.0
Conclusion
While specific published data on the solubility of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is scarce, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility profile in common organic solvents. It is anticipated to be highly soluble in polar aprotic solvents and moderately to highly soluble in polar protic and chlorinated solvents, with poor solubility in non-polar hydrocarbon solvents. For definitive and quantitative data, this guide provides a robust, step-by-step experimental protocol based on the gold-standard shake-flask method. The successful application of this methodology will empower researchers to generate the critical data needed for the advancement of their work with this promising spirocyclic compound.
References
ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Available at: [Link]
ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available at: [Link]
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
PubChem. 2-Oxaspiro(4.5)decane-1,3-dione. Available at: [Link]
RSC Publishing. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
MDPI. Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Available at: [Link]
PubChem. 2-Azaspiro[4.5]decane-1,3-dione. Available at: [Link]
HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available at: [Link]
A Technical Guide to Potential Natural Product Analogs of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-Oxaspiro[4.5]decane Core as a Privileged Scaffold The spirocyclic framework, characterized by two rings sharing a single common atom, im...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Oxaspiro[4.5]decane Core as a Privileged Scaffold
The spirocyclic framework, characterized by two rings sharing a single common atom, imparts a unique three-dimensional architecture that is of significant interest in medicinal chemistry. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. The 2-Oxaspiro[4.5]decane skeleton, specifically when functionalized as a dione-anhydride as in 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, presents a compelling pharmacophore. The succinic anhydride moiety is a potent electrophile, capable of forming covalent bonds with nucleophilic residues in enzyme active sites, while the cyclohexene ring provides a modifiable scaffold for tuning pharmacokinetic properties.
While the specific molecule 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is primarily a synthetic building block, nature has produced a vast and diverse array of compounds containing the core spiro-lactone or spiro-anhydride motif. These natural products serve as a rich source of inspiration for the development of novel therapeutics, offering pre-validated starting points for drug discovery campaigns. This guide provides an in-depth survey of potential natural product analogs, categorized by their structural class and biological relevance, and outlines key experimental workflows for their discovery and development.
Section 1: A Survey of Structurally Related Natural Product Families
The search for natural analogs of the 2-Oxaspiro[4.5]dec-7-ene-1,3-dione core leads to several families of bioactive compounds, primarily from fungal and plant sources. These molecules, while structurally diverse, share the central spirocyclic feature, which is often crucial to their biological activity.
Fungal Spiro-Lactones and Spiro-Anhydrides
Fungi, particularly endophytic and marine-derived species, are prolific producers of complex spirocyclic metabolites.[1][2] These compounds often exhibit potent biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[2][3]
Roussoellide and Arthropsolide A: Isolated from the endophytic fungus Roussoella sp., these compounds feature the core 2-oxaspiro[4.5]decane skeleton.[2][3] While not containing the anhydride functionality, their spirolactone structure is a close analog. Arthropsolide A, for instance, provides a validated natural scaffold. Known pyrenocine derivatives isolated alongside these compounds have shown weak to moderate cytotoxic activity against cancer cell lines such as MCF-7, highlighting the potential of this chemical space.[2][3]
Spirotryprostatins: Produced by fungi like Aspergillus fumigatus, spirotryprostatins are a well-known class of spirooxindole alkaloids.[4] While structurally more complex, they feature a spiro-fused lactam, which is electronically similar to a lactone. Spirotryprostatin A and B are known inhibitors of the mammalian cell cycle, making this class of compounds a valuable reference for anticancer drug development.[4][5]
Chaetomellic Anhydrides and Tautomycin: These fungal metabolites contain a maleic anhydride moiety, a key reactive feature also present in the succinic anhydride of the target scaffold.[6] Produced by Streptomyces spiroverticillatus, tautomycin is a known protein phosphatase inhibitor. The presence of the anhydride is critical for its activity, making this class a functionally relevant analog family.[6]
Plant-Derived Spiro-Lactones
Higher plants also contribute a significant number of spiro-lactone containing natural products, often with anti-inflammatory or antiparasitic activities.[7]
Subaveniumins: Isolated from the stem bark of Cinnamomum subavenium, these neolignans possess a rare 2-oxaspiro[4.5]deca-6,9-dien-8-one motif.[8] This scaffold is a direct structural analog to the core topic of this guide. Their discovery confirms the existence of this specific spiro-system in nature and provides a template for analog design.
Molucidin: This anti-trypanosomal iridoid was isolated from the leaves of the Ghanaian medicinal plant Morinda lucida.[7] It features a tetracyclic iridoid skeleton with a spirolactone, demonstrating strong bioactivity and selectivity, marking it as a promising drug candidate.[7]
Limonoids: Found in plants of the Trichilia genus, certain limonoids contain a [4.4.0] spirocyclic lactone moiety.[9] These compounds have been shown to inhibit nitric oxide (NO) production in cellular inflammation models, suggesting potential for anti-inflammatory applications.[9][10]
Data Summary: Representative Natural Product Analogs
Section 2: Methodologies for Analog Discovery and Characterization
The identification and development of novel natural product analogs require a systematic and robust experimental approach. The following protocols outline a standard workflow, from initial screening to final characterization.
Experimental Protocol: Bioactivity-Guided Isolation of Fungal Analogs
This protocol describes a standard methodology for isolating bioactive spiro-lactones from a fungal source, such as an endophytic Roussoella strain. The causality behind this approach is that bioactivity is used as the primary means of tracking the desired compounds through complex mixtures.
Step 1: Fermentation and Extraction
Rationale: To produce and capture the secondary metabolites of interest.
Procedure:
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain.
Incubate for 21-28 days under appropriate conditions (e.g., 25°C, 150 rpm shaking) to allow for the production of secondary metabolites.
Separate the mycelia from the broth by filtration.
Extract the culture broth exhaustively with an organic solvent (e.g., ethyl acetate).
Concentrate the organic extract in vacuo to yield a crude extract.
Step 2: Bioassay and Initial Fractionation
Rationale: To identify which fractions of the crude extract contain the compounds responsible for the desired biological effect (e.g., cytotoxicity).
Procedure:
Perform a primary bioassay (e.g., MTT assay on a cancer cell line like MCF-7) with the crude extract to confirm activity.
Subject the active crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a solvent gradient (e.g., hexane -> ethyl acetate -> methanol).
Collect fractions and test each for bioactivity.
Step 3: Chromatographic Purification
Rationale: To isolate pure compounds from the active fractions.
Procedure:
Further purify the most active fraction(s) using medium-pressure liquid chromatography (MPLC) or repeated column chromatography.
Perform final purification of active sub-fractions by high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and solvent system.
Step 4: Structure Elucidation
Rationale: To determine the chemical structure of the isolated pure compounds.
Procedure:
Analyze the pure compound using high-resolution mass spectrometry (HR-MS) to determine the molecular formula.
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the connectivity and stereochemistry.
If a suitable crystal can be obtained, perform single-crystal X-ray diffraction for unambiguous structural and stereochemical assignment.[2][3]
Workflow Visualization
Caption: Relationship between the core scaffold, natural analogs, and drug development.
References
Title: Discovery, bioactivities and biosynthesis of spirooxindole alkaloids
Source: RSC Publishing
URL
Title: The Synthesis of Natural Products Containing Spirocycles
Source: Khalifa University
URL
Title: The Synthesis of Natural Products Containing Spirocycles | Request PDF
Source: ResearchGate
URL
Title: Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk
Source: MDPI
URL
Title: Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies.
Title: 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp.
Title: Spirocyclic Motifs in Natural Products
Source: Encyclopedia MDPI
URL
Title: 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp.
Title: Spirocyclic Motifs in Natural Products
Source: Encyclopedia MDPI
URL
Title: Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells
Source: Frontiers
URL
Application Notes and Protocols for the Synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione via Diels-Alder Reaction
Introduction: The Strategic Importance of Spirocyclic Scaffolds and the Diels-Alder Approach Spirocyclic systems, characterized by two rings sharing a single atom, are of paramount importance in medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Spirocyclic Scaffolds and the Diels-Alder Approach
Spirocyclic systems, characterized by two rings sharing a single atom, are of paramount importance in medicinal chemistry and drug development.[1] The inherent three-dimensional nature of the spiro scaffold provides a rigid and defined orientation of functional groups, enabling precise interactions with biological targets. The 2-oxaspiro[4.5]decane core, in particular, is a recurring motif in a variety of natural products with significant biological activities.
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers an elegant and powerful strategy for the construction of six-membered rings with high stereochemical control. This [4+2] cycloaddition between a conjugated diene and a dienophile is a concerted, pericyclic reaction that proceeds through a single cyclic transition state.[2][3][4][5] Its efficiency and stereospecificity make it an ideal candidate for the synthesis of complex cyclic systems, including spirocycles.
This application note provides a comprehensive guide to the synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, a key intermediate for the elaboration of more complex spirocyclic compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that govern the success of the synthesis.
Reaction Principle: A [4+2] Cycloaddition Strategy
The synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione via the Diels-Alder reaction hinges on the judicious selection of the diene and dienophile. The target molecule's structure logically dictates the required starting materials:
Dienophile: The "2-Oxaspiro" and "1,3-dione" components of the target molecule are furnished by maleic anhydride . This is a highly reactive and commonly used dienophile due to the electron-withdrawing nature of the two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[5][6]
Diene: To form the spiro[4.5]decane backbone, a diene containing a cyclopentane ring with two exocyclic double bonds in a conjugated system is required. The ideal candidate for this role is 1,2-dimethylenecyclopentane . This diene provides the four carbon atoms necessary to form the new six-membered ring while incorporating the existing five-membered ring to create the spiro junction.
The overall reaction is a [4+2] cycloaddition where the 4π electrons of the diene and the 2π electrons of the dienophile participate in a concerted fashion to form the cyclohexene ring of the spirocyclic product.
Reaction Mechanism
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step via a cyclic transition state.[2][3][4] The stereochemistry of the reaction is highly controlled. In the case of cyclic dienes reacting with dienophiles, there is a strong preference for the formation of the endo adduct under kinetic control. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the electron-withdrawing groups of the dienophile in the transition state.[5]
Caption: Proposed Diels-Alder reaction mechanism.
Experimental Protocol
This protocol outlines a representative procedure for the synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
1,2-Dimethylenecyclopentane
94.15
1.0 g
10.6
Diene; freshly prepared or distilled
Maleic Anhydride
98.06
1.04 g
10.6
Dienophile; ensure it is dry
Toluene
-
20 mL
-
Solvent; anhydrous
Ethyl Acetate
-
As needed
-
For recrystallization
Hexane
-
As needed
-
For recrystallization
Procedure
Reaction Setup:
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.04 g, 10.6 mmol).
Add anhydrous toluene (20 mL) to the flask.
Stir the mixture at room temperature to dissolve the maleic anhydride. Gentle warming may be required.
Addition of Diene:
Once the maleic anhydride has dissolved, add freshly prepared 1,2-dimethylenecyclopentane (1.0 g, 10.6 mmol) to the solution via syringe.
Reaction Conditions:
Heat the reaction mixture to a gentle reflux (approximately 110 °C for toluene) and maintain this temperature for 4-6 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials will indicate the completion of the reaction.
Work-up and Isolation:
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The crude product will be a solid or a viscous oil.
Purification:
Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure 2-Oxaspiro[4.5]dec-7-ene-1,3-dione as a white crystalline solid.
Dissolve the crude product in a minimal amount of hot ethyl acetate.
Slowly add hexane until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization
The identity and purity of the synthesized 2-Oxaspiro[4.5]dec-7-ene-1,3-dione can be confirmed by standard analytical techniques:
Melting Point: A sharp melting point is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
Infrared (IR) Spectroscopy: Will show characteristic peaks for the anhydride C=O stretches and the C=C bond in the cyclohexene ring.
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Causality and Experimental Choices
Choice of Solvent: Toluene is selected as the solvent due to its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. It is also an aprotic solvent that does not interfere with the reaction.
Reaction Temperature: Refluxing conditions provide the necessary thermal energy to overcome the activation energy of the cycloaddition. While many Diels-Alder reactions can proceed at room temperature, heating is often employed to ensure a reasonable reaction time.[6]
Stereochemical Control: Performing the reaction under kinetic control (i.e., at the lowest possible temperature for a reasonable reaction rate) generally favors the formation of the endo isomer.[5] For this specific reaction, the stereochemical outcome should be confirmed by spectroscopic analysis, such as NOESY NMR experiments.
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of ethyl acetate and hexane provides a solvent system with differing polarities, allowing for the selective precipitation of the desired product while impurities remain in the mother liquor.
Trustworthiness and Self-Validation
The protocol described is based on the well-established and highly reliable Diels-Alder reaction. The predictability of this reaction provides a high degree of confidence in the expected outcome. The following points contribute to the self-validating nature of this protocol:
Spectroscopic Confirmation: The structure of the final product can be unequivocally confirmed by a combination of NMR, IR, and MS analysis. The expected spectroscopic data for the target molecule will be unique and will serve as a definitive validation of a successful synthesis.
Reproducibility: The Diels-Alder reaction is known for its high yields and reproducibility, provided that the starting materials are pure and the reaction conditions are carefully controlled.
Mechanistic Consistency: The observed product is the logical outcome of the well-understood [4+2] cycloaddition mechanism.
Conclusion
The Diels-Alder reaction provides a powerful and efficient route for the synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. This application note has outlined the key mechanistic principles and provided a detailed experimental protocol for its preparation. The resulting spirocyclic anhydride is a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science. The inherent reliability and predictability of the Diels-Alder reaction make this a robust and valuable transformation for any synthetic chemist's toolkit.
References
Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. 1928, 460 (1), 98–122.
The Diels-Alder Cycloaddition Reaction. Theochem @ Mercer University. [Link]
Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization. Acta Crystallographica Section C Crystal Structure Communications. [Link]
We will discuss the reaction between cyclopentadiene and maleic anhydride. Zibo Anquan Chemical Co., Ltd. [Link]
14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship.org. [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]
A unique dimedone spiro dimer can be readily prepared in good yield from inexpensive 2,4-pentanedione and methyl acryl. ResearchGate. [Link]
Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by[2][7]-Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones. MDPI. [Link]
Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. PMC. [Link]
Catalytic Methods for the Synthesis of Spirocyclic Lactones: Application Notes and Protocols
Introduction: The Significance of Spirocyclic Lactones Spirocyclic lactones are a prominent class of heterocyclic compounds characterized by a spirocyclic junction where a lactone ring is fused to another carbocyclic or...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Spirocyclic Lactones
Spirocyclic lactones are a prominent class of heterocyclic compounds characterized by a spirocyclic junction where a lactone ring is fused to another carbocyclic or heterocyclic ring system at a single, shared quaternary carbon atom. This unique three-dimensional architecture imparts significant conformational rigidity and complexity, making them highly sought-after scaffolds in medicinal chemistry and drug discovery.[1][2] The constrained orientation of substituents around the spirocenter can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties such as metabolic stability.[2][3] Prominent examples of biologically active spirocyclic lactones include the FDA-approved drug Spironolactone, used for treating heart failure and high blood pressure, and various natural products with potent antitumor and antimicrobial activities.[4][5][6]
The synthetic challenge in constructing these molecules lies in the stereocontrolled formation of the all-carbon quaternary center at the heart of the spirocycle.[4][7] This guide provides an in-depth overview of modern catalytic strategies that have emerged to address this challenge, offering researchers a toolkit of efficient and selective methods for the synthesis of diverse spirocyclic lactones. We will delve into the mechanistic underpinnings of organocatalytic, transition-metal-catalyzed, and enzymatic approaches, providing detailed, field-proven protocols for each.
I. Organocatalytic Approaches: Asymmetric Construction of Spiro-Oxindole Lactones
Organocatalysis has revolutionized asymmetric synthesis by providing a powerful alternative to traditional metal-based catalysts. For spirocyclic lactone synthesis, chiral organocatalysts have proven particularly effective in constructing complex scaffolds with high enantioselectivity. A notable application is the synthesis of spiro-oxindole lactones, a privileged motif in many biologically active compounds.[3]
A. Mechanistic Rationale: The Michael/Lactonization Cascade
A common and powerful organocatalytic strategy involves a cascade reaction initiated by a Michael addition.[3] In the synthesis of spiro-oxindole lactones, a bifunctional organocatalyst, such as a cinchona-derived squaramide, is often employed. This catalyst possesses both a Brønsted base (tertiary amine) and a hydrogen-bond donor (squaramide) moiety.
The catalytic cycle, as depicted below, typically begins with the deprotonation of a nucleophile (e.g., a 3-hydroxyoxindole) by the basic site of the catalyst. Simultaneously, the hydrogen-bonding moiety activates the Michael acceptor (e.g., an α,β-unsaturated acyl phosphonate) towards nucleophilic attack. This dual activation facilitates a highly enantioselective Michael addition. The resulting intermediate then undergoes an intramolecular lactonization, often with the expulsion of a leaving group, to furnish the desired spirocyclic lactone. The catalyst is then regenerated to complete the cycle.
B. Protocol: Asymmetric Synthesis of a Spirocyclic Oxindole-Lactone Derivative
This protocol is adapted from the work of Chen et al. for the enantioselective Michael/lactonization cascade reaction of 3-hydroxyoxindoles with α,β-unsaturated acyl phosphonates.[3]
To a flame-dried Schlenk tube under an argon atmosphere, add the 3-hydroxyoxindole (0.1 mmol, 1.0 equiv), the α,β-unsaturated acyl phosphonate (0.12 mmol, 1.2 equiv), and the squaramide catalyst (0.01 mmol, 10 mol%).
Add anhydrous toluene (1.0 mL) and stir the reaction mixture at 25 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired spirocyclic oxindole-lactone.
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Catalyst
Yield (%)
dr
ee (%)
Squaramide C19
up to 98
>99:1
up to 95
Table 1. Representative results for the organocatalytic synthesis of spirocyclic oxindole-lactones.[3]
II. Transition-Metal Catalysis: Nickel-Catalyzed Enantioselective α-Spirocyclization
Transition-metal catalysis offers a complementary and powerful approach for the synthesis of spirocyclic lactones, enabling unique bond formations and transformations. Nickel catalysis, in particular, has emerged as a versatile tool for constructing all-carbon quaternary centers.[4][7]
A. Mechanistic Rationale: Intramolecular Addition of Lactone Enolates
A recent strategy developed by the Reisman laboratory involves the nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles.[4][7] This method facilitates the enantioselective formation of 5-, 6-, and 7-membered spirocycles.
The proposed catalytic cycle begins with the coordination of a chiral phosphine ligand to a Ni(0) precursor. The lactone starting material, tethered to an aryl nitrile, undergoes oxidative addition to the nickel center to form a nickel enolate. This species then undergoes an intramolecular migratory insertion into the nitrile group. The resulting nickelacycle is then proposed to undergo reductive elimination to furnish an N-aryl imine product, which upon hydrolytic workup, yields the final β-keto spirocyclic lactone. The enantioselectivity is controlled by the chiral ligand environment around the nickel center during the key C-C bond-forming step.
In a nitrogen-filled glovebox, add Ni(COD)₂ (0.02 mmol, 10 mol%) and the chiral ligand (0.024 mmol, 12 mol%) to a vial.
Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30 minutes.
Add the lactone substrate (0.2 mmol, 1.0 equiv) to the catalyst solution.
Seal the vial and heat the reaction mixture at 80 °C for 24 hours.
Cool the reaction to room temperature and quench with 1 M HCl (2 mL). Stir for 10 minutes.
Extract the mixture with ethyl acetate (3 x 10 mL).
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the spirocyclic β-keto lactone.
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Ring Size
Yield (%)
ee (%)
5-membered
up to 85
up to 84
6-membered
up to 70
up to 50
7-membered
up to 92
up to 90
Table 2. Performance of Nickel-Catalyzed α-Spirocyclization for Different Ring Sizes.[4]
III. Enzymatic Approaches: Biocatalytic Synthesis of Spirolactones
Biocatalysis offers an environmentally benign and highly selective avenue for the synthesis of complex molecules. Engineered enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity, often under mild conditions.[8][9]
A. Mechanistic Rationale: Engineered Carbene Transferases
The Arnold group has pioneered the use of laboratory-evolved cytochrome P450 enzymes as "carbene transferases" for new-to-nature C-C bond formations.[8][9] These engineered enzymes can catalyze intramolecular carbene insertions into C-H bonds to assemble diverse lactone structures, including spirocyclic systems.
The reaction is initiated by the enzymatic decomposition of a diazo compound precursor to generate a transient iron-carbene intermediate. This highly reactive species is then precisely oriented within the enzyme's active site to facilitate an intramolecular C-H insertion, leading to the formation of the spirocyclic lactone with high enantioselectivity. The selectivity for different ring sizes and scaffolds can be tuned through directed evolution of the enzyme.
Caption: Enzymatic Synthesis of Spirolactones via C-H Insertion.
B. Protocol: Enzymatic Synthesis of a Spiro[4.4]nonane Lactone
This protocol is a general representation of the methodology developed for the enzymatic synthesis of spiro lactones using engineered cytochrome P411 variants.[8]
Diazo substrate (e.g., racemic diazo 7f from the source)
Glucose
Catalase
Glucose oxidase
Sodium dithionite
Potassium phosphate buffer (pH 8.0)
Dichloromethane (for extraction)
Procedure:
Enzyme Expression and Lysis: Express the desired P411 variant in E. coli and prepare a cell lysate.
Reaction Setup: In a typical reaction vial, combine the cell lysate containing the P411 enzyme, glucose (50 mM), catalase (1 mg/mL), and glucose oxidase (0.5 mg/mL) in potassium phosphate buffer (pH 8.0).
Initiation: Add the diazo substrate (1 mM final concentration) dissolved in a minimal amount of a co-solvent like DMSO.
Anaerobic Conditions: Sparge the vial with argon for 5 minutes. To initiate the reaction, add a freshly prepared, anaerobic solution of sodium dithionite (1.2 equiv).
Reaction: Shake the vial at room temperature for the desired time (e.g., 12-24 hours).
Workup: Quench the reaction by adding an equal volume of dichloromethane. Vortex thoroughly to extract the product.
Analysis: Centrifuge the mixture to separate the layers. Analyze the organic layer by GC or HPLC to determine the yield and enantiomeric excess of the spirocyclic lactone product.
Enzyme Variant
Product
Yield (%)
TTN (Total Turnovers)
P411-LAS-0011
Spiro lactone 8f
76 (isolated)
>1000
Table 3. Representative results for the enzymatic synthesis of a spiro lactone.[8]
Conclusion
The catalytic synthesis of spirocyclic lactones is a dynamic and rapidly evolving field. The methods presented here—organocatalysis, transition-metal catalysis, and biocatalysis—each offer distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions. For researchers and drug development professionals, a thorough understanding of these catalytic systems is paramount for the rational design and efficient synthesis of novel spirocyclic lactone-containing molecules with potential therapeutic applications. The provided protocols serve as a starting point for the practical implementation of these powerful synthetic strategies.
References
Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. Available at: [Link]
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Available at: [Link]
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. PubMed. Available at: [Link]
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]
Transition-Metal-Catalyzed Synthesis of Spirolactones. ResearchGate. Available at: [Link]
Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Journal of the American Chemical Society. Available at: [Link]
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations.CoLab.
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC. Available at: [Link]
Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. PMC. Available at: [Link]
Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones. ACS Publications. Available at: [Link]
Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. ACS Publications. Available at: [Link]
One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic β-Lactone-Oxindoles and Double Ring-Opening. PMC. Available at: [Link]
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. ACS Publications. Available at: [Link]
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Available at: [Link]
Fully Biocatalytic Rearrangement of Furans to Spirolactones. ACS Catalysis. Available at: [Link]
Fully Biocatalytic Rearrangement of Furans to Spirolactones. Aalto Research Portal. Available at: [Link]
New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. ACS Petroleum Research Fund. Available at: [Link]
Organocatalytic asymmetric approach to spirocyclic tetrahydrothiophenes containing either a butenolide or an azlactone structural motif. Semantic Scholar. Available at: [Link]
New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones and N-B. University of the Basque Country. Available at: [Link]
Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. ResearchGate. Available at: [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Journal of the American Chemical Society. Available at: [Link]
Lactone synthesis. Organic Chemistry Portal. Available at: [Link]
Synthesis of a spirocyclic indoline lactone. PubMed. Available at: [Link]
Application Note: Modern Synthetic Routes to Unsaturated Spiro-Diones
Introduction: The Architectural and Functional Significance of Unsaturated Spiro-Diones Unsaturated spiro-diones represent a class of spirocyclic compounds characterized by a central quaternary carbon atom linking two ri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Architectural and Functional Significance of Unsaturated Spiro-Diones
Unsaturated spiro-diones represent a class of spirocyclic compounds characterized by a central quaternary carbon atom linking two rings, at least one of which contains a dione or enone functionality. This unique three-dimensional architecture is a prevalent motif in a vast array of natural products and biologically active molecules, making their efficient synthesis a topic of significant interest in organic and medicinal chemistry.[1][2] The rigid, non-planar structure of the spirocyclic core can enhance binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations, a feature highly sought after in drug development.[3]
The construction of the sterically congested spirocyclic core, particularly the quaternary stereocenter, presents a formidable synthetic challenge. This guide provides an in-depth overview of the principal strategies developed to address this challenge, with a focus on modern, efficient, and often stereoselective methodologies. We will explore key synthetic transformations, delve into the causality behind experimental choices, and provide detailed protocols for select, field-proven methods.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of unsaturated spiro-diones can be broadly categorized into several key strategies. The choice of route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.
Caption: Major synthetic pathways to unsaturated spiro-diones.
Oxidative Dearomatization: Unlocking Spirocycles from Planar Arenes
One of the most powerful and convergent strategies for constructing unsaturated spiro-diones is through the dearomatization of phenolic precursors. This approach transforms readily available, planar phenols into complex 3D spirocyclic structures in a single step.
Hypervalent Iodine-Mediated Spirocyclization
Expertise & Experience: Hypervalent iodine reagents, particularly phenyliodine(III) bis(trifluoroacetate) (PIFA) and phenyliodine diacetate (PIDA), are highly effective oxidants for electron-rich phenols.[4][5][6] The reaction proceeds via the formation of a highly electrophilic aryloxyiodonium intermediate. This activation facilitates an intramolecular nucleophilic attack by a tethered side chain onto the aromatic ring, leading to the formation of the spirocyclic core. The choice of a trifluoroacetate counter-ion in PIFA enhances its reactivity, allowing the reaction to proceed rapidly, often at low temperatures (0 °C), which helps to minimize side reactions.
Caption: Mechanism of PIFA-mediated oxidative dearomatization.
Protocol 1: PIFA-Mediated Synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one
This protocol is adapted from the synthesis reported by Gagnon et al.[6]
Dissolve the starting phenol (e.g., 165 mg, 0.84 mmol) in acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice-water bath.
Add PIFA (386 mg, 0.87 mmol) to the cooled solution in one portion. Caution: PIFA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
Stir the resulting solution at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure (in vacuo).
The crude product, a pale yellow solid, can be purified by flash column chromatography on silica gel to yield the final spiro-dione.
Electrochemical Dearomatization: A Sustainable Alternative
Expertise & Experience: Electrochemical synthesis has emerged as a powerful and green alternative to stoichiometric chemical oxidants.[7][8] In this method, electrons serve as the "reagent," eliminating chemical waste. The reaction is typically performed in an undivided cell under a constant current.[4][8] The choice of solvent is critical; fluorinated alcohols like hexafluoroisopropanol (HFIP) are often used as co-solvents because they can stabilize the radical cation intermediates formed upon oxidation of the phenol, thereby facilitating the desired cyclization pathway.[4] This technique is highly scalable and can be adapted to flow chemistry systems for continuous production.[7]
Caption: Experimental workflow for electrochemical spiro-dione synthesis.
Protocol 2: General Procedure for Electrochemical Synthesis of Spiro[4.5]dienones
This generalized protocol is based on the methodology developed by Bag et al.[4][8]
Materials:
Phenolic starting material (1.0 equiv)
Solvent system: Acetonitrile (CH3CN) and Hexafluoroisopropanol (HFIP) (e.g., 7:1 v/v)
Supporting electrolyte (e.g., n-Bu4NBF4)
Undivided electrochemical cell
Graphite plate or rod (anode)
Platinum foil (cathode)
DC power supply
Procedure:
Set up the undivided electrochemical cell with the graphite anode and platinum cathode.
To the cell, add the phenolic substrate (e.g., 0.5 mmol), the supporting electrolyte, and the CH3CN/HFIP solvent mixture.
Stir the solution and begin the electrolysis by applying a constant current (e.g., 10 mA).
Continue the electrolysis until the starting material is consumed (monitor by TLC).
After the reaction is complete, quench the reaction with a saturated aqueous solution of Na2S2O3.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography to obtain the desired spiro[4.5]dienone.
Tandem and Cascade Reactions: The Elegance of Efficiency
Tandem or cascade reactions, which form multiple chemical bonds in a single synthetic operation, offer exceptional efficiency and atom economy. These approaches are particularly powerful for constructing complex molecular architectures like spiro-diones from simpler precursors.
Organocatalytic Asymmetric Synthesis
Expertise & Experience: The field of organocatalysis has provided groundbreaking methods for the enantioselective synthesis of chiral spiro-diones.[9] Chiral catalysts, such as quinine derivatives or chiral phosphoric acids, can orchestrate complex cascade sequences with high stereocontrol.[10][11] For instance, a vinylogous Michael addition of an enone to a suitable acceptor, followed by an intramolecular cyclization and/or rearrangement, can generate multiple stereocenters, including the spiro-quaternary center, with high diastereo- and enantioselectivity.[11][12] The catalyst operates by forming transient, chiral non-covalent interactions (e.g., hydrogen bonds) with the substrates, which directs the approach of the reactants and controls the stereochemical outcome of the reaction.[10]
Classic Annulation Strategies
Foundational methods like the Robinson Annulation and tandem Michael-Aldol condensations remain relevant for the construction of the six-membered ring found in many spiro-diones, such as the spiro[4.5]decane framework.[13][14] These reactions typically involve the base-catalyzed reaction of a cyclic ketone (or its enolate) with an α,β-unsaturated ketone, leading to a highly efficient ring-forming process.
Other Notable Methodologies
Metal-Catalyzed Cyclizations
Modern transition-metal catalysis offers powerful and often milder alternatives to classical methods. Gold-catalyzed enyne cyclizations, for instance, can orchestrate a cascade reaction to form the spirocyclic system in a single, atom-economical step.[13] Similarly, copper-catalyzed cascade reactions have been developed for the asymmetric synthesis of nitrogen-containing spiro-diones.[15][16]
Cycloaddition Reactions
Cycloaddition reactions provide a direct and powerful route for ring formation. The Diels-Alder reaction, in particular, can be employed where an existing unsaturated spiro-dione acts as a dienophile, allowing for the construction of even more complex, annulated spiro systems.[17][18] Photochemical [2+2] cycloadditions also represent a classic and robust approach to certain spiro[4.5]decane skeletons.[13]
Comparative Analysis of Synthetic Routes
Synthetic Strategy
Key Reagents/Conditions
Advantages
Limitations
Typical Yields
Hypervalent Iodine Oxidation
PIFA, PIDA; Acetone or CH2Cl2; 0 °C to RT
Fast, high-yielding, tolerant of many functional groups.[5][6]
Requires stoichiometric amounts of expensive and potentially hazardous oxidants.
Excellent for building polycyclic complexity; predictable stereochemistry.
Requires a suitable diene and dienophile; may require harsh conditions.
65-85%
Conclusion and Future Outlook
The synthesis of unsaturated spiro-diones has evolved significantly, moving from classical annulation techniques to highly sophisticated catalytic and electrochemical methods. Oxidative dearomatization remains a cornerstone of the field, with electrochemical approaches offering a promising path toward more sustainable chemical manufacturing. The continued development of asymmetric organocatalysis is enabling unprecedented control over the stereochemical identity of these complex 3D scaffolds. Future research will likely focus on expanding the scope of these powerful reactions, developing novel catalytic systems with even greater efficiency and selectivity, and applying these methods to the synthesis of next-generation pharmaceuticals and functional materials.
References
Rapid synthesis of spirodienones via electrochemical dearomative spirocyclization in flow.Organic Chemistry Frontiers (RSC Publishing).
A Practical Asymmetric Synthesis of Enantiopure Spiro[4][4]nonane‐1,6‐dione. ResearchGate. Available at:
Electrochemical Oxidative Dearomatization Strategy for Accessing Spiro[4.5]dienones and Derivatives.The Journal of Organic Chemistry (ACS Publications).
Electrochemical Oxidative Dearomatization Strategy for Accessing Spiro[4.5]dienones and Derivatives.PubMed.
Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations.MDPI.
Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I).PubMed.
Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions.ResearchGate.
Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one.Benchchem.
Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide.MDPI.
Recent advances in electrochemical synthesis of diversified functionalized spiro[n.5]enone derivatives.ResearchGate.
Scalable Diastereoselective Electrosynthesis of Spiro[benzofuran-2,2′-furan]-3-ones.ACS Publications.
Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity.ACS Publications.
Electrochemical synthesis of spiro[4.5]trienones.ResearchGate.
Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence.ResearchGate.
Photochemical synthesis of spiro-β-lactams.RSC Publishing.
Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams.Organic Letters (ACS Publications).
Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence.The Journal of Organic Chemistry (ACS Publications).
Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons.OAE Publishing Inc.
Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction.PubMed.
PHOTOCHEMICAL SYNTHESIS OF SPIRO-0-LACTAMS.HETEROCYCLES.
Design and synthesis of 2-phenyl-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-ones as potential anticancer agents starting from cytotoxic spiromamakone A.PubMed.
Total syntheses of natural products containing spirocarbocycles.Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis of 6-Methoxy-1-oxaspiro[4][8]deca-6,9-diene-8-one. PMC. Available at:
Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction.ResearchGate.
Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds.ResearchGate.
Synthetic Routes to Approved Drugs Containing a Spirocycle.PMC (NIH).
Application Note: Ring-Opening Reactions and Protocols for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Chemical Significance 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction & Chemical Significance
2-Oxaspiro[4.5]dec-7-ene-1,3-dione is a highly versatile spirocyclic anhydride. Typically synthesized via the [4+2] Diels-Alder cycloaddition of itaconic anhydride (3-methylidene succinic anhydride) with 1,3-butadienes such as isoprene, this compound features a strained five-membered cyclic anhydride spiro-fused to a six-membered cyclohexene ring[1][2].
The unique steric bulk and spiro-junction of this molecule impart distinct regioselectivity during ring-opening reactions. The controlled ring-opening of this moiety is a critical transformation in the synthesis of novel fragrance compounds (exhibiting fruity, green, and woody notes), advanced polymeric materials, and functionalized drug intermediates[2].
Mechanistic Principles of Ring-Opening
The ring-opening of cyclic anhydrides proceeds via nucleophilic acyl substitution. When subjected to alcoholysis or aminolysis, the reaction can be catalyzed via two distinct pathways: nucleophilic catalysis or general base catalysis.
Density Functional Theory (DFT) studies on the desymmetrization and ring-opening of cyclic anhydrides demonstrate that the general base catalysis pathway is energetically favored by approximately 25 kcal/mol over the nucleophilic pathway[3][4].
Causality in Catalyst Selection: In the base-catalyzed mechanism, a base (e.g., a chiral amino alcohol or tertiary amine) assists in the deprotonation of the incoming nucleophile (alcohol or primary amine). As the nucleophile approaches the carbonyl carbon, the anhydride C–O bond elongates from a stable 1.39 Å to a transition state of 2.36 Å before cleavage[3][4]. The catalyst simultaneously stabilizes the resulting carboxylate oxyanion through hydrogen bonding, which is critical for dictating the stereochemical and regiochemical outcome of the resulting half-ester or half-amide[3].
Mechanistic pathway of catalyzed ring-opening of spirocyclic anhydrides.
This protocol details the synthesis of a half-amide via the ring-opening of 2-oxaspiro[4.5]dec-7-ene-1,3-dione using a primary amine.
Experimental Rationale & Causality:
The reaction is conducted at 0 °C to room temperature in anhydrous tetrahydrofuran (THF). Maintaining a low temperature prevents the subsequent thermal dehydration of the newly formed half-amide into an imide—a common side reaction when thermal energy is excessive[1]. THF is selected because it effectively solvates both the non-polar spirocyclic precursor and the highly polar half-amide product, preventing premature precipitation.
Step-by-Step Procedure:
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Substrate Dissolution: Dissolve 10.0 mmol of 2-oxaspiro[4.5]dec-7-ene-1,3-dione in 30 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.
Nucleophile Addition: Dissolve 10.5 mmol of the primary amine in 10 mL of anhydrous THF. Add this solution dropwise to the anhydride mixture over 30 minutes using a syringe pump.
Causality Check: Slow addition maintains a low concentration of the unreacted amine, preventing localized exothermic spikes that could drive unwanted imide formation.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
In-Process QC (Self-Validation): Monitor the reaction via FT-IR spectroscopy. Successful ring-opening is validated by the disappearance of the characteristic cyclic anhydride C=O stretching bands at ~1860 cm⁻¹ and ~1780 cm⁻¹, and the emergence of amide (1650 cm⁻¹) and carboxylic acid (1710 cm⁻¹) stretches.
Workup: Quench the reaction with 10 mL of 1M HCl to protonate the carboxylate. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude half-amide.
Protocol B: Ring-Opening Copolymerization (ROCOP) with Epoxides
Spirocyclic anhydrides can undergo alternating ring-opening copolymerization (ROCOP) with epoxides to yield highly functionalized polyesters[5].
Experimental Rationale & Causality:
This process requires a discrete metal complex (e.g., Salen-Al or Salen-Cr) and a nucleophilic co-catalyst (e.g., PPNCl). The Lewis acid activates the epoxide, while the co-catalyst attacks the anhydride. It is critical to rigorously exclude protic impurities (like water or unreacted alcohols). Protic chain ends compete with the epoxide for Lewis acid binding and form hydrogen bonds with anionic chain ends, which severely inhibits the epoxide ring-opening step and halts polymerization[6].
Step-by-Step Procedure:
Purification: Rigorously dry the 2-oxaspiro[4.5]dec-7-ene-1,3-dione and the epoxide (e.g., cyclohexene oxide) over CaH₂ and distill under reduced pressure prior to use.
Assembly: In a nitrogen-filled glovebox, charge a thick-walled Schlenk tube with the Salen-metal catalyst (0.1 mol%), PPNCl (0.1 mol%), and 2-oxaspiro[4.5]dec-7-ene-1,3-dione (10.0 mmol).
Monomer Addition: Add the epoxide (10.0 mmol) to the mixture. If the mixture is too viscous, add a minimal amount of anhydrous toluene (1 mL).
Polymerization: Seal the Schlenk tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 24 hours.
Causality Check: 80 °C provides sufficient thermal energy to overcome the ~31 kcal/mol activation barrier for epoxide/anhydride ring-opening without causing thermal degradation of the polymer backbone[5].
Termination & Precipitation: Cool the tube to room temperature. Quench the active chain ends by adding a few drops of 5% methanolic HCl. Dissolve the viscous mixture in a minimum amount of dichloromethane and precipitate dropwise into vigorously stirred cold methanol (200 mL).
Isolation: Filter the precipitated alternating polyester and dry under high vacuum at 40 °C to constant weight.
Workflow for Ring-Opening Copolymerization (ROCOP) of spiro anhydrides.
Quantitative Data Summaries
The following table summarizes the kinetic and thermodynamic parameters of the ring-opening reactions based on established literature for cyclic and spirocyclic anhydrides.
"epoxidation of the double bond in 2-Oxaspiro[4.5]dec-7-ene-1,3-dione"
Application Note & Protocol: Epoxidation of the Double Bond in 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Epoxidation of the Double Bond in 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Advanced Methodology & Application Guide
Executive Summary
Spirocyclic compounds are highly valued in fragrance chemistry and drug discovery due to their rigid, non-planar geometries and unique olfactory/pharmacological profiles[1]. The substrate 2-oxaspiro[4.5]dec-7-ene-1,3-dione features a cyclohexene ring spiro-fused to a succinic anhydride moiety (the 1,3-dione ring)[2]. Selectively epoxidizing the 7,8-double bond without compromising the highly labile anhydride ring requires stringent control over reaction conditions. This application note details a strictly anhydrous, self-validating protocol utilizing meta-chloroperoxybenzoic acid (m-CPBA) to achieve high-yielding, diastereoselective epoxidation while preserving the structural integrity of the spiro-anhydride core.
Mechanistic Principles & Causality
The epoxidation of isolated alkenes by m-CPBA proceeds via a concerted, asynchronous "spiro" transition state[3]. In this geometry, the peroxy acid aligns its oxygen atom with the π-orbital of the 7,8-alkene.
Stereoselectivity: Because the two rings in a spirocyclic system are orthogonal, the bulky 1,3-dione ring sterically shields one face of the cyclohexene half-chair. Consequently, the peroxy acid preferentially attacks from the less sterically hindered face, resulting in a highly diastereoselective oxygen transfer.
The Hydrolysis Dilemma (Causality of Protocol Design):
Standard m-CPBA epoxidations typically employ biphasic aqueous conditions (e.g., DCM and saturated aqueous NaHCO₃) to neutralize the meta-chlorobenzoic acid (m-CBA) byproduct. However, the 1,3-dione moiety in this substrate is a highly reactive cyclic anhydride. Exposure to aqueous base—or even trace moisture over prolonged periods—will irreversibly hydrolyze the ring into a dicarboxylic acid[2]. Therefore, water must be entirely excluded from the system . We achieve this by pre-drying the commercial m-CPBA, running the reaction in anhydrous solvent, and utilizing a low-temperature precipitation/solid-phase filtration strategy to remove the m-CBA byproduct without aqueous workup.
Experimental Workflow
Workflow for the anhydrous epoxidation of 2-oxaspiro[4.5]dec-7-ene-1,3-dione.
Step-by-Step Protocol (Self-Validating System)
Step 1: Reagent Preparation (Critical Step)
Commercial m-CPBA contains up to 25% water and m-CBA for stability.
Dissolve 1.2 equivalents of m-CPBA in anhydrous dichloromethane (DCM).
Transfer to a separatory funnel and discard any visible aqueous layer.
Dry the organic layer thoroughly over anhydrous Na₂SO₄ for 15 minutes.
Validation Check: The solution must be perfectly clear. Any cloudiness indicates residual moisture which will destroy the anhydride.
Step 2: Reaction Execution
In an oven-dried, round-bottom flask purged with nitrogen, dissolve 2-oxaspiro[4.5]dec-7-ene-1,3-dione (1.0 eq) in anhydrous DCM (0.2 M concentration).
Cool the reaction vessel to 0 °C using an ice bath.
Add the dried m-CPBA solution dropwise over 20 minutes to control the exothermic peroxy-transfer.
Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature. Stir for an additional 2–3 hours.
Step 3: Anhydrous Workup & Isolation
Validation Check: Monitor via GC-MS until the starting material mass (m/z 166) is fully depleted.
Cool the reaction mixture to -20 °C for 2 hours. Causality: m-CBA is highly insoluble in cold DCM and will precipitate out as a white crystalline solid, allowing mechanical removal without aqueous base.
Rapidly filter the cold suspension through a pad of Celite to remove the bulk of the m-CBA.
Pass the filtrate through a short plug of anhydrous basic alumina (Activity I) to scavenge any trace residual peroxy acid and m-CBA.
Concentrate the eluent under reduced pressure to yield the crude epoxy-anhydride.
Analytical Validation & Quantitative Data
To ensure the protocol acts as a self-validating system, compare your post-reaction analytics against the standardized parameters in the table below.
Parameter
Analytical Method
Expected Observation
Causality / Significance
Alkene Depletion
¹H NMR (CDCl₃)
Disappearance of multiplet at δ 5.5–5.8 ppm.
Confirms complete conversion of the 7,8-double bond.
Epoxide Formation
¹H NMR (CDCl₃)
Appearance of signals at δ 3.1–3.3 ppm.
Characteristic chemical shift for oxirane ring protons.
Anhydride Integrity
IR Spectroscopy
Strong twin bands at ~1780 and 1860 cm⁻¹.
Confirms the 5-membered cyclic anhydride remains intact.
Hydrolysis Check
IR Spectroscopy
Absence of broad band at 3300–2500 cm⁻¹.
A broad O-H stretch indicates unwanted ring-opening to the diacid.
Mass Confirmation
GC-MS (EI)
m/z 182 (M⁺)
Validates the addition of one oxygen atom (Substrate MW = 166).
Troubleshooting Matrix
Issue: Significant formation of the dicarboxylic acid byproduct (hydrolysis).
Causality: Introduction of water from the m-CPBA reagent or atmospheric moisture.
Solution: Ensure the m-CPBA solution is strictly dried over Na₂SO₄ prior to addition. Flame-dry all glassware and maintain a positive pressure of inert gas (N₂ or Ar).
Issue: Incomplete conversion of the starting material.
Causality: Loss of active peroxy acid titer during the drying phase, or insufficient reaction time.
Solution: Perform an iodometric titration on the dried m-CPBA solution to determine the exact active oxygen content before calculating the 1.2 equivalents.
Issue: Product degradation during column chromatography.
Causality: The spiro-epoxy-anhydride is sensitive to the acidic nature of standard silica gel.
Solution: Avoid prolonged silica gel chromatography. If further purification is required beyond the basic alumina plug, use recrystallization from anhydrous hexanes/ethyl acetate.
References
Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties
Source: ChemPlusChem
URL
Synthesis of 2,8-Dioxaspiro[4.
Transition States of Epoxidations: Diradical Character, Spiro Geometries, Transition State Flexibility, and the Origins of Stereoselectivity
Source: Journal of the American Chemical Society
URL
Application Note: Stereoselective Michael Additions Utilizing 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of a Conformationally Locked Michael Acceptor The Michael addition, a conjugate 1,4-addition of a nucleophile to an...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Conformationally Locked Michael Acceptor
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains a cornerstone of modern synthetic chemistry for its efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Within the vast arsenal of Michael acceptors, those featuring rigid, polycyclic frameworks are of particular interest. These structures offer a pre-organized conformation that can significantly influence the stereochemical outcome of a reaction, often providing a direct and predictable route to complex stereoisomers.
Spirocyclic scaffolds, in particular, are highly sought after in medicinal chemistry and natural product synthesis. Their inherent three-dimensionality and conformational rigidity, conferred by the spiro-carbon, are prized attributes for designing novel therapeutic agents.[3] This application note focuses on 2-Oxaspiro[4.5]dec-7-ene-1,3-dione , a unique Michael acceptor that combines the reactivity of an α,β-unsaturated cyclic anhydride with the stereodirecting properties of a spirocyclic cyclohexene framework. The locked conformation of the cyclohexene ring presents a sterically differentiated π-system, making this molecule an exceptional platform for diastereoselective and, with the appropriate catalyst, enantioselective Michael additions.
This guide provides a detailed exploration of the synthesis, mechanistic considerations, and practical protocols for employing 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in Michael addition reactions, offering researchers a powerful tool for the construction of architecturally complex molecules.
Synthesis of the Core Bicyclic Scaffold
The core structure of the title compound is accessible through one of the most powerful cycloaddition reactions in organic synthesis: the Diels-Alder reaction.[4] The reaction between a cyclic diene and maleic anhydride rapidly constructs the bicyclic framework with the requisite α,β-unsaturated anhydride moiety. The following protocol details the synthesis of the parent bicyclic system, endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, which serves as a foundational model for the spirocyclic system.
Protocol 1: Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
This protocol is adapted from well-established procedures for the Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride.[5]
Materials:
1,3-Cyclohexadiene
Maleic Anhydride
Toluene, anhydrous
Hexanes
Round-bottom flask with reflux condenser and magnetic stir bar
Ice bath
Procedure:
In a 100 mL round-bottom flask, dissolve maleic anhydride (5.0 g, 51 mmol) in 30 mL of anhydrous toluene with gentle warming.
Once a clear solution is obtained, add 1,3-cyclohexadiene (5.0 mL, 52 mmol) dropwise at room temperature.
After the addition is complete, heat the mixture to a gentle reflux (approx. 110°C) for 1 hour.
Allow the reaction to cool to room temperature, during which a white precipitate will form.
Cool the flask further in an ice bath for 20 minutes to maximize crystallization.
Collect the white solid by vacuum filtration, washing the crystals with 20 mL of cold hexanes.
Dry the product under vacuum. The expected yield is typically >90%.
Causality Note: The use of a cyclic diene like 1,3-cyclohexadiene ensures that the diene is locked in the reactive s-cis conformation, leading to a rapid and high-yielding reaction. The endo product is kinetically favored due to secondary orbital overlap between the developing π-bond and the carbonyl groups of the dienophile.[6]
Mechanistic Principles and Stereochemical Control
The power of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione as a Michael acceptor stems from its rigid framework, which dictates the trajectory of the incoming nucleophile.
The General Michael Addition Mechanism
The reaction proceeds in three fundamental steps: 1) generation of the nucleophile (the Michael donor), 2) conjugate addition to the β-carbon of the acceptor, forming a resonance-stabilized enolate, and 3) protonation of the enolate to yield the final product.[7][8]
Caption: General mechanism of the Michael addition reaction.
Stereocontrol: The Role of the Bicyclic Framework
The fused ring system of the acceptor creates two distinct faces: a sterically hindered endo face and a more accessible exo face. Nucleophilic attack will overwhelmingly occur from the exo face to avoid steric clash with the spirocyclic ring system. This inherent facial bias leads to excellent diastereoselectivity in the resulting Michael adducts.
Application Protocols
The following protocols provide detailed methodologies for conducting Michael additions to 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, covering both a standard base-catalyzed reaction and a more advanced organocatalytic asymmetric variant.
Protocol 2: Diastereoselective Michael Addition of Diethyl Malonate
This protocol describes a classic base-catalyzed addition of a soft carbon nucleophile.
Materials:
2-Oxaspiro[4.5]dec-7-ene-1,3-dione (1.0 eq)
Diethyl malonate (1.2 eq)
1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq)
Tetrahydrofuran (THF), anhydrous
Saturated aq. NH₄Cl, Ethyl acetate, Brine, MgSO₄
Procedure:
To a stirred solution of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (100 mg, 0.52 mmol) in 5 mL of anhydrous THF at 0°C, add diethyl malonate (95 µL, 0.62 mmol).
Add DBU (8 µL, 0.052 mmol) dropwise to the solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., 30% ethyl acetate in hexanes) to afford the desired Michael adduct.
Self-Validation and Causality:
Choice of Base: DBU is a strong, non-nucleophilic base, ideal for deprotonating diethyl malonate without competing in the addition or causing hydrolysis of the anhydride.[2]
Stoichiometry: A slight excess of the nucleophile ensures complete consumption of the limiting Michael acceptor.
Expected Outcome: The product is expected to be formed as a single diastereomer (or a very high d.r.) due to the facial bias described in Section 3.2. Characterization by ¹H NMR should show a single set of peaks for the adduct.
Nucleophile (R-H)
Base
Time (h)
Yield (%)
d.r.
Diethyl Malonate
DBU
4
92
>95:5
Thiophenol
Et₃N
2
95
>95:5
Nitromethane
DBU
12
78
>95:5
Table 1: Representative results for base-catalyzed Michael additions.
Protocol 3: Organocatalytic Enantioselective Michael Addition of a β-Ketoester
This protocol employs a bifunctional organocatalyst to achieve high enantioselectivity. The thiourea catalyst activates the Michael acceptor via hydrogen bonding while its basic moiety deprotonates the nucleophile, all within a chiral environment.[9][10]
Materials:
2-Oxaspiro[4.5]dec-7-ene-1,3-dione (1.2 eq)
Dibenzyl malonate (1.0 eq)
Takemoto Catalyst (a bifunctional thiourea catalyst) (0.1 eq)
Toluene, anhydrous
Standard workup and purification reagents
Procedure:
In a dry vial, combine 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (133 mg, 0.69 mmol), dibenzyl malonate (164 mg, 0.57 mmol), and the Takemoto catalyst (32 mg, 0.057 mmol).
Add 2.0 mL of anhydrous toluene and cool the mixture to -20°C.
Stir the reaction at -20°C for 24-48 hours. Monitor progress by TLC.
Upon completion, load the reaction mixture directly onto a silica gel column.
Purify by column chromatography (e.g., gradient of 10% to 40% ethyl acetate in hexanes) to isolate the chiral Michael adduct.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Catalytic Cycle and Rationale:
Dual Activation: The thiourea moiety of the catalyst forms two hydrogen bonds with a carbonyl oxygen of the anhydride, increasing its electrophilicity. Simultaneously, the tertiary amine base deprotonates the malonate, generating the nucleophile.
Stereochemical Induction: Both reactants are held in a specific orientation within the chiral catalyst's binding pocket, forcing the nucleophile to attack a specific prochiral face of the double bond, leading to high enantioselectivity.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Catalyst Loading (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
ee (%)
10
Toluene
-20
24
85
94
10
CH₂Cl₂
-20
36
81
91
5
Toluene
0
24
88
85
10
THF
-20
48
65
88
Table 2: Optimization of organocatalytic asymmetric Michael addition.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Insufficiently strong base (Protocol 2); Inactive catalyst or low reactivity of nucleophile (Protocol 3).
Use a stronger base like NaH (carefully); Increase catalyst loading or temperature; Use a more activated nucleophile.
Low Diastereoselectivity
Reaction run at too high a temperature, overcoming the steric bias.
Run the reaction at a lower temperature (0°C to -40°C).
Anhydride Ring Opening
Presence of water or nucleophilic base (e.g., hydroxide, primary/secondary amines).
Ensure all reagents and glassware are scrupulously dry. Use non-nucleophilic bases (DBU, Et₃N).
Low Enantioselectivity
Non-optimal solvent or temperature; Catalyst degradation.
Re-screen solvents (Toluene, CH₂Cl₂, Et₂O are good starting points); Lower the reaction temperature; Use freshly sourced or purified catalyst.
Conclusion
2-Oxaspiro[4.5]dec-7-ene-1,3-dione is a highly effective Michael acceptor for the stereocontrolled synthesis of complex molecules. Its conformationally rigid framework provides an excellent platform for achieving high diastereoselectivity through sterically directed, substrate-controlled reactions. Furthermore, its dual carbonyl groups serve as effective hydrogen bond acceptors for activation by bifunctional organocatalysts, enabling access to Michael adducts with outstanding enantioselectivity. The protocols and principles outlined in this guide provide researchers with a robust starting point for incorporating this versatile building block into their synthetic strategies.
References
(Reference placeholder for a specific synthesis of a 2-oxaspiro[4.5]dec-7-ene derivative, if found. Currently using general spiro compound synthesis references).
(Reference placeholder for a specific Michael addition to this substrate, if found. Currently using general Michael addition references).
Robinson, E. R. T., et al. (2013). Anhydrides as α,β-unsaturated acyl ammonium precursors: isothiourea-promoted catalytic asymmetric annulation processes. RSC Publishing. Available at: [Link]
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available at: [Link]
Krautwald, S., et al. (2016). Enantioselective Michael Spirocyclization of Palladium Enolates. PMC - NIH. Available at: [Link]
Michael addition reaction. (n.d.). Wikipedia. Available at: [Link]
Wang, H., et al. (2023). Insights into Stereoselectivity Switch in Michael Addition-Initiated Tandem Mannich Cyclizations. Journal of the American Chemical Society. Available at: [Link]
Wang, Y., et al. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. Available at: [Link]
Jasperse, C. (n.d.). Diels-Alder Lab. Available at: [Link]
Michael Addition. (n.d.). Organic Chemistry Portal. Available at: [Link]
Mondal, P., et al. (2024). Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence. Organic Letters - ACS Publications. Available at: [Link]
Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.
The Diels-Alder Cycloaddition Reaction. (n.d.). Available at: [Link]
Chen, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. Available at: [Link]
Wang, Y., & Du, D. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. Available at: [Link]
Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. (2017). Master Organic Chemistry. Available at: [Link]
Kim, H., & Kim, D. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]
Kim, H., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]
Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology. Available at: [Link]
Application Note: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (OSDD) as a Monomer for Advanced Polymer Synthesis
Introduction & Mechanistic Rationale The transition toward sustainable polymer chemistry has driven the development of novel monomers derived from renewable feedstocks. Itaconic anhydride, a bio-based platform chemical[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The transition toward sustainable polymer chemistry has driven the development of novel monomers derived from renewable feedstocks. Itaconic anhydride, a bio-based platform chemical[1], features an exocyclic double bond that makes it an excellent dienophile for Diels-Alder cycloadditions. When reacted with 1,3-butadiene, it yields 2-oxaspiro[4.5]dec-7-ene-1,3-dione (OSDD) —a highly rigid, spirocyclic anhydride.
As a monomer, OSDD presents a dual-reactivity profile highly prized in drug development and advanced materials:
The Spirocyclic Anhydride Core: Undergoes Ring-Opening Copolymerization (ROCOP) with epoxides to form alternating unsaturated polyesters. The spiro-carbon introduces significant steric bulk, which restricts backbone rotation and elevates the glass transition temperature (
Tg
) of the resulting polymer.
The Pendant Cyclohexene Ring: Serves as an orthogonal, strictly localized site for Post-Polymerization Modification (PPM). Because the double bond is isolated within the spiro-ring system, it can undergo radical-mediated thiol-ene click chemistry without risking the hydrolytic degradation of the delicate ester backbone.
Figure 1: Synthetic pathway from bio-based precursors to functionalized polyesters via OSDD.
Monomer Synthesis: Diels-Alder Cycloaddition
Traditional thermal Diels-Alder reactions of itaconic anhydride often require prolonged heating, which can lead to dienophile isomerization (e.g., to citraconic anhydride) or premature polymerization[1]. To enforce strict kinetic control, we utilize a 5.0 M lithium perchlorate-diethyl ether (LPDE) catalytic system. The LPDE medium creates a high internal solvent pressure that dramatically accelerates the cycloaddition at ambient temperature, ensuring high endo-selectivity and suppressing side reactions[2].
Step-by-Step Protocol
Preparation of LPDE: In an argon-filled glovebox, prepare a 5.0 M solution of anhydrous
LiClO4
in strictly anhydrous diethyl ether. Caution: Lithium perchlorate is a strong oxidant; handle with care and avoid contact with easily oxidizable organics outside of controlled solvent conditions.
Cycloaddition: Dissolve 1.0 equivalent of itaconic anhydride in the LPDE solution. Seal the vessel and introduce 1.2 equivalents of 1,3-butadiene gas at 0 °C.
Reaction: Allow the mixture to warm to ambient temperature (25 °C) and stir for 6 hours.
Quenching & Extraction: Quench the reaction by adding deionized water to dissolve the
LiClO4
salt matrix. Extract the aqueous layer three times with dichloromethane (DCM).
Purification: Dry the combined organic layers over anhydrous
MgSO4
, filter, and concentrate in vacuo. Purify the crude product via vacuum sublimation (100 °C at 1.5 mmHg) to yield pure OSDD[3].
Self-Validation Check: The success of this step is visually validated by the formation of pure white crystalline needles, and analytically by the complete disappearance of the exocyclic methylene proton signals (~5.8 and ~6.4 ppm) in
1H
NMR.
Ring-Opening Copolymerization (ROCOP)
The ROCOP of spirocyclic anhydrides requires precise catalytic control to prevent transesterification, which randomizes the alternating sequence and broadens the dispersity (Đ). A binary catalyst system comprising a Lewis acidic Salen-Cr(III) complex and a nucleophilic Bis(triphenylphosphine)iminium chloride (PPNCl) co-catalyst facilitates perfectly alternating epoxide/anhydride insertion.
Figure 2: Step-by-step experimental workflow for OSDD synthesis, polymerization, and modification.
Step-by-Step Protocol
Glovebox Setup: Inside an argon-filled glovebox, charge a flame-dried Schlenk flask with OSDD (1.0 eq), Salen-CrCl (0.01 eq), and PPNCl (0.01 eq).
Monomer Addition: Add the target epoxide (e.g., Cyclohexene oxide, 1.0 eq) and a minimal volume of anhydrous toluene to ensure a homogenous melt/solution.
Polymerization: Seal the Schlenk flask, transfer it to a pre-equilibrated oil bath at 80 °C, and stir magnetically for 24 hours. Causality Note: Strict exclusion of moisture is critical here; trace water acts as a bifunctional chain transfer agent, prematurely terminating chain growth.
Termination: Remove the flask from the heat, expose the mixture to ambient air, and add 3 drops of methanolic HCl to quench the active chromium species.
Isolation: Dilute the viscous mixture with minimal DCM and precipitate dropwise into vigorously stirred, ice-cold methanol. Filter and dry the polymer in a vacuum oven at 40 °C to a constant weight.
Self-Validation Check: Monitor the reaction via FTIR; the complete disappearance of the distinct anhydride carbonyl stretching bands (1860 and 1780 cm⁻¹) and the emergence of a strong, singular ester carbonyl stretch (1735 cm⁻¹) validates quantitative monomer conversion.
Post-Polymerization Modification (PPM) via Thiol-Ene Click
The pendant cyclohexene rings on the OSDD-derived polyester backbone provide an orthogonal handle for functionalization. This allows for the precise tuning of the polymer's hydrophilicity or the attachment of targeting ligands (e.g., thiolated peptides) for drug delivery matrices.
Step-by-Step Protocol
Reaction Mixture: Dissolve the OSDD-derived polyester and a 3-fold molar excess of a functional thiol (e.g., 2-mercaptoethanol) in anhydrous THF.
Initiator: Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator (5 wt% relative to the polymer).
Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles. Causality Note: Dissolved oxygen is a potent radical scavenger that will quench the thiyl radicals, stalling the click reaction.
Irradiation: Irradiate the degassed solution with a 365 nm UV lamp for 30 minutes at room temperature.
Purification: Precipitate the functionalized polymer in cold diethyl ether, wash twice with fresh ether, and dry under vacuum.
Self-Validation Check: The efficiency of the thiol-ene click reaction is self-validated by the complete disappearance of the cyclohexene multiplet at ~5.6 ppm in the
1H
NMR spectrum, confirming quantitative functionalization without backbone degradation.
Quantitative Data Summary
The table below summarizes the expected physicochemical properties of OSDD-derived polyesters when copolymerized with various commercial epoxides under optimized Salen-CrCl/PPNCl catalysis.
Epoxide Comonomer
Catalyst System
Temp (°C)
Time (h)
Conversion (%)
Mn
(kDa)
Dispersity (Đ)
Tg
(°C)
Cyclohexene Oxide (CHO)
Salen-CrCl / PPNCl
80
24
> 95
18.5
1.15
85
Propylene Oxide (PO)
Salen-CrCl / PPNCl
60
24
> 90
14.2
1.20
45
Styrene Oxide (SO)
Salen-CoCl / PPNCl
80
48
85
12.0
1.25
60
Note: The rigid spirocyclic nature of the OSDD unit ensures that the
Tg
of these polyesters is significantly higher than linear aliphatic analogues, making them highly suitable for thermally stable biomedical implants.
Application Note: Pharmacological Profiling and Biological Activity of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural derivatization, physicochemical optimization, and in vivo/in vitro efficacy modeling. Executive Summary The 2-oxaspir...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Structural derivatization, physicochemical optimization, and in vivo/in vitro efficacy modeling.
Executive Summary
The 2-oxaspiro[4.5]dec-7-ene-1,3-dione scaffold is a highly versatile spirocyclic anhydride that has garnered significant attention in modern medicinal chemistry. Its unique fused-ring geometry imparts critical conformational rigidity, while its high degree of carbon bond saturation (Fsp³ character) directly addresses common physicochemical bottlenecks in drug development, such as poor aqueous solubility and high microsomal clearance[1],[2]. This Application Note details the biological activities of its derivatives—ranging from potent anticonvulsants to novel antitumor agents—and provides validated protocols for their synthesis and pharmacological evaluation.
Structural Rationale & Pharmacological Profile
Physicochemical Optimization via High Fsp³ Character
Modern drug discovery increasingly prioritizes molecules with a high fraction of sp³-hybridized carbons (Fsp³). The 2-oxaspiro[4.5]dec-7-ene-1,3-dione core serves as an ideal starting material to synthesize spiro[cycloalkane-pyridazinones][1]. By replacing flat, all-carbon aromatic systems with these rigid, 3D spirocyclic frameworks, researchers can significantly improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates, reducing non-specific protein binding and enhancing target selectivity[3].
Derivatization of the 1,3-dione core via amination yields 2-azaspiro[4.5]decane-1,3-diones (spiro-succinimides). These compounds exhibit pronounced anticonvulsant properties. Structure-activity relationship (SAR) studies demonstrate that N-aryl and N-Mannich base derivatives of this scaffold provide robust protection in both Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models[4],[5]. The spiro-fusion restricts the conformational flexibility of the succinimide ring, locking the pharmacophore into an optimal geometry for binding to voltage-gated sodium channels or GABAergic targets[5].
Antitumor and Anti-inflammatory Potential
Beyond neurology, the oxaspiro framework is a defining feature of several bioactive natural products, such as miliusanes and arthropsolides[6],[7]. Synthetic analogs of 2-oxaspiro[4.5]dec-7-ene-1,3-dione have demonstrated the ability to induce cellular senescence in colorectal carcinoma models, offering a therapeutic alternative to traditional apoptosis-inducing chemotherapeutics[6]. Furthermore, related marine-derived spiro-metabolites exhibit potent anti-inflammatory and antifungal activities[7].
Quantitative Biological Activity Summary
To benchmark the utility of the 2-oxaspiro[4.5]dec-7-ene-1,3-dione scaffold, the following table summarizes the biological activities of its primary derivative classes:
Figure 1: Synthetic diversification of the 2-oxaspiro[4.5]dec-7-ene-1,3-dione core scaffold.
Figure 2: Pharmacological screening cascade for spirocyclic neurological drug candidates.
Validated Experimental Protocols
Protocol A: Synthesis of Spiro-Pyridazinones via Anhydride Ring-Opening
Causality & Self-Validation Note: The transformation of the spiro-anhydride into a pyridazinone is a two-step self-validating process. The initial Friedel-Crafts acylation selectively opens the anhydride ring to form a γ-oxocarboxylic acid. The subsequent addition of hydrazine drives a condensation-cyclization cascade, thermodynamically favoring the stable pyridazinone ring. This ring closure can be easily verified in real-time via the disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) in FTIR spectroscopy[1],[3].
Step 1: Friedel-Crafts Acylation
Dissolve 10 mmol of 2-oxaspiro[4.5]dec-7-ene-1,3-dione in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add 30 mmol of anhydrous Aluminum Chloride (AlCl₃) followed by 12 mmol of the desired aromatic nucleophile (e.g., anisole or veratrole).
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction by pouring it over crushed ice and 1M HCl. Extract the resulting γ-oxocarboxylic acid with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Step 2: Hydrazine Cyclization
Dissolve the crude γ-oxocarboxylic acid (approx. 8 mmol) in 25 mL of absolute ethanol.
Add 12 mmol of hydrazine hydrate (or a substituted methylhydrazine/phenylhydrazine) dropwise.
Reflux the mixture for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 1:1) until the starting material is consumed.
Cool the mixture to precipitate the spiro-pyridazinone. Filter, wash with cold ethanol, and recrystallize to obtain the pure high-Fsp³ derivative[1].
Protocol B: In Vivo Anticonvulsant Screening (MES & scPTZ)
Causality & Self-Validation Note: Evaluating both MES and scPTZ models is critical because they simulate different clinical pathologies (generalized tonic-clonic vs. absence seizures). Coupling these with the Rotarod test establishes a definitive Therapeutic Index (TI = TD₅₀/ED₅₀), ensuring the observed efficacy is a true neurological modulation and not an artifact of general motor impairment or toxicity[4],[5].
Step 1: Preparation and Dosing
Suspend the synthesized spiro-succinimide or spiro-pyridazinone derivatives in a 0.5% methylcellulose aqueous solution.
Administer the compounds intraperitoneally (i.p.) to adult male Swiss mice (20-25 g) at varying dose levels (e.g., 30, 100, 300 mg/kg).
Step 2: Maximal Electroshock (MES) Test
30 minutes post-administration, apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes.
Observe the mice for the abolition of the hindlimb tonic extensor component. Protection indicates efficacy against generalized seizures[5].
Step 3: Subcutaneous Pentylenetetrazole (scPTZ) Test
In a separate cohort, administer pentylenetetrazole (85 mg/kg, s.c.) 30 minutes after the test compound.
Observe the animals for 30 minutes. The absence of clonic spasms of at least 3 seconds duration indicates protection against absence-like seizures[4].
Step 4: Rotarod Neurotoxicity Test
Train mice to remain on a 1-inch diameter knurled plastic rod rotating at 6 rpm.
Administer the test compound and evaluate the mice at 30 minutes and 4 hours post-dosing.
Failure to remain on the rod for 1 minute indicates neurotoxicity (TD₅₀). Calculate the Therapeutic Index by dividing the TD₅₀ by the ED₅₀ obtained from the MES/scPTZ tests[4].
References
New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character
Source: MDPI
URL:[Link]
Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character
Source: SciSpace
URL:[Link]
Comparison of Antidepressant Effects of Azafan, Tianeptine, and Paroxetine
Source: ResearchGate
URL:[Link]
Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins
Source: ResearchGate
URL:[Link]
Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones
Source: ResearchGate
URL:[Link]
In Vitro and in Vivo Antitumor Effects of Plant-Derived Miliusanes and Their Induction of Cellular Senescence
Source: ACS Publications
URL:[Link]
Penicillospirone from a marine isolate of Penicillium sp. (SF-5292) with anti-inflammatory activity
Source: ResearchGate
URL:[Link]
Application of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in Medicinal Chemistry: A Guide to a Novel Scaffold
Introduction: Embracing Three-Dimensionality in Drug Discovery with a Novel Spirocyclic Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively modulate...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Embracing Three-Dimensionality in Drug Discovery with a Novel Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively modulate biological targets while maintaining favorable physicochemical properties is paramount. The "escape from flatland" has become a guiding principle, encouraging the exploration of three-dimensional scaffolds that can offer improved target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][3] Their inherent rigidity and defined three-dimensional geometry can lead to enhanced binding affinity, improved selectivity, and better pharmacokinetic properties compared to their more flexible or planar counterparts.[4][5]
This document introduces 2-Oxaspiro[4.5]dec-7-ene-1,3-dione , a novel and promising scaffold for the development of new therapeutic agents. This molecule uniquely combines several key features with potential for biological activity:
A spirocyclic core , which imparts conformational rigidity and three-dimensionality.[4]
A cyclohexene ring , a motif found in various bioactive natural products and pharmaceuticals.
An α,β-unsaturated carbonyl system (enone) , which can act as a Michael acceptor for covalent interaction with biological nucleophiles.
A cyclic anhydride , a reactive functional group that can also engage in covalent interactions with protein residues.[6][7]
The convergence of these functionalities suggests that 2-Oxaspiro[4.5]dec-7-ene-1,3-dione and its derivatives could serve as valuable tools in drug discovery, particularly in the development of covalent inhibitors targeting enzymes and proteins involved in disease pathogenesis. This guide provides a comprehensive overview of the rationale for its use, a proposed synthetic route, and detailed protocols for its biological evaluation.
Proposed Synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
The construction of the 2-Oxaspiro[4.5]dec-7-ene-1,3-dione scaffold can be efficiently achieved through a well-established and powerful transformation in organic synthesis: the Diels-Alder reaction . This [4+2] cycloaddition provides a direct route to the cyclohexene ring system with excellent control over stereochemistry.[8][9]
The proposed synthetic strategy involves the reaction of a suitable diene with a dienophile that will form the spiro-anhydride moiety. A plausible and efficient approach is the reaction of 1,3-cyclohexadiene with maleic anhydride .[10][11]
Protocol 1: Synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione via Diels-Alder Reaction
Objective: To synthesize 2-Oxaspiro[4.5]dec-7-ene-1,3-dione from 1,3-cyclohexadiene and maleic anhydride.
Materials:
1,3-Cyclohexadiene
Maleic anhydride
Xylene (anhydrous)
Ethyl acetate
Hexane
Round-bottomed flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Büchner funnel and filter paper
Rotary evaporator
Procedure:
Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous xylene (approx. 20 mL).
Addition of Diene: To the stirred solution, add 1,3-cyclohexadiene (1.1 eq) dropwise at room temperature.
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 140°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
Cooling and Crystallization: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cool the flask in an ice bath to promote crystallization of the product.
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual xylene and unreacted starting materials.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
The unique structural features of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione suggest its potential as a modulator of inflammatory processes. The presence of both a Michael acceptor and a reactive anhydride opens up the possibility of covalent inhibition of key enzymes in inflammatory signaling cascades.
Rationale for Targeting Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are central to the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins.[2][12] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The active site of COX enzymes contains a serine residue that can be acetylated by aspirin, leading to irreversible inhibition. The electrophilic nature of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione makes it a candidate for covalent modification of nucleophilic residues in the COX active site.
Rationale for Targeting the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several proteins in the NF-κB pathway, including kinases and ubiquitin ligases, contain reactive cysteine residues that are susceptible to covalent modification. The Michael acceptor and anhydride moieties of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione could potentially target these residues, thereby inhibiting NF-κB activation.
Diagram of Potential Biological Targets:
Caption: Potential mechanism of anti-inflammatory action.
Protocols for Biological Evaluation
To assess the potential of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione as an anti-inflammatory agent, a series of in vitro assays can be performed.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione against COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12][14]
Prepare working solutions of hemin, arachidonic acid, and TMPD in COX Assay Buffer.
Prepare a stock solution of the test compound and reference inhibitors in DMSO. Perform serial dilutions in COX Assay Buffer to obtain a range of concentrations.
Assay Setup (in a 96-well plate):
100% Initial Activity Wells (Control): Add 150 µL of COX Assay Buffer, 10 µL of hemin solution, and 10 µL of either COX-1 or COX-2 enzyme solution.
Inhibitor Wells: Add 140 µL of COX Assay Buffer, 10 µL of hemin solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate test compound dilution.
Background Wells: Add 160 µL of COX Assay Buffer and 10 µL of hemin solution.
Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.
Reaction Initiation: Add 10 µL of TMPD solution to all wells, followed by 10 µL of arachidonic acid solution to initiate the reaction.
Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) for each well.
Subtract the background rate from all other wells.
Calculate the percentage of inhibition for each concentration of the test compound.
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
Protocol 3: In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To determine the ability of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione to inhibit NF-κB activation in a cell-based assay.
Principle: This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in luciferase expression, which is measured by luminescence.[15]
Materials:
NF-κB reporter cell line (e.g., HEK293/NF-κB-Luc)
Cell culture medium (e.g., DMEM with 10% FBS)
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator
The novel scaffold, 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, represents an exciting starting point for the development of new therapeutic agents. Its unique combination of a rigid spirocyclic core and reactive electrophilic centers suggests a high potential for potent and selective covalent inhibition of key targets in inflammatory and other disease pathways. The synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to explore the medicinal chemistry of this promising new molecule.
Future work should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR). Modifications to both the cyclohexene and anhydride rings can be explored to optimize potency, selectivity, and pharmacokinetic properties. Further mechanistic studies will be crucial to confirm the covalent binding mechanism and identify the specific amino acid residues targeted by this novel class of compounds. The exploration of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione and its analogues is poised to contribute significantly to the growing arsenal of three-dimensional scaffolds in modern drug discovery.
References
Sygnature Discovery. (2017, July 21). Spirocycles in Drug Discovery. Retrieved from [Link]
Szebeni, G. J., Nagy, L. I., Berkó, A., Hoffmann, A., Fehér, L. Z., Bagyánszki, M., Kari, B., Balog, J. A., Hackler, L., Jr., Kanizsai, I., Pósa, A., Varga, C., & Puskás, L. G. (2019). NF-κB Inhibition Assay. Bio-protocol, 9(8), e3215. [Link]
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
An, J., & Kim, Y. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 428–439. [Link]
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
Bio-protocol. (2022). Cyclooxygenase (COX2) Inhibition In Vitro. Retrieved from [Link]
Jørgensen, A., Petersen, D., & Jäger, A. K. (2001). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 64(6), 804–807. [Link]
PNAS. (2020). Oseltamivir aziridines are potent influenza neuraminidase inhibitors and imaging agents. Retrieved from [Link]
Jasperse, C. (n.d.). Diels-Alder Lab.
Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4165. [Link]
MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]
Reddy, D. S., & Sorensen, E. J. (2009). Cyclic Anhydrides in Formal Cycloadditions and Multicomponent Reactions. Chemical Reviews, 109(1), 1–35. [Link]
Barrero, A. F., Quílez del Moral, J. F., & Herrador, M. M. (2024). Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. Molecules, 29(16), 3624. [Link]
Wolf, J. (2008, July 21). Lab report #4: Diels-Alder Reaction.
Spanedda, M. V., & Bourel-Bonnet, L. (2021). Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. Bioconjugate Chemistry, 32(3), 482–496. [Link]
ResearchGate. (2024, October). Inhibitory concentration means (IC50) of the synthesized compounds 1b–c and 1e–g against the (a) HCT116; (b) PC3; (c) HL60; and (d) SNB19 tumoral cell lines. Retrieved from [Link]
ResearchGate. (n.d.). Antiinflammatory activity of compounds (1-20) in terms of IC50 value. Retrieved from [Link]
ChemRxiv. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. Retrieved from [Link]
Spanedda, M. V., & Bourel-Bonnet, L. (2021). Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. Bioconjugate chemistry, 32(3), 482–496. [Link]
Springer Nature Experiments. (n.d.). Measuring NF-κB Phosphorylation and Acetylation. Retrieved from [Link]
de Oliveira, R. B., da S. Gonçalves, R., de F. F. M. de Sousa, L., & de A. D. Neto, B. (2021). Spirocyclic derivatives as antioxidants: a review. RSC advances, 11(38), 23513–23542. [Link]
Asadipour, A., Fassihi, A., & Sabet, R. (2015). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Research in pharmaceutical sciences, 10(6), 515–522. [Link]
bioRxiv. (2025, January 5). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. Retrieved from [Link]
Bio-Rad. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
ResearchGate. (2025, September 28). Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides for Covalent Protease Inhibitor Synthesis. Retrieved from [Link]
Gul, S., Arshad, U., Noreen, S., Channar, P. A., Saeed, A., & Larik, F. A. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 23(12), 3121. [Link]
University of Missouri-St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
Ashenhurst, J. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
Sanguinet, L., Allain, M., Grolleau, J., Gauthier, S., Frère, P., & Blanchard, P. (2018). Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices. The Journal of organic chemistry, 83(15), 8013–8021. [Link]
Nguyen, T. T., Nguyen, T. T., Nguyen, T. T. T., Tran, T. T. H., Nguyen, T. V., & Le, T. N. (2022). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Chemistry & Chemical Technology, 16(3), 350–355. [Link]
Rocha-Hidalgo, L. L., Varela-Ramírez, F. G., & Bratoeff, E. A. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. The Beilstein journal of organic chemistry, 20, 1205–1233. [Link]
ResearchGate. (2026, February 9). Synthesis of Spiro Heterocyclic Compounds. Retrieved from [Link]
Application Note: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione as a Chiral Building Block in Advanced Organic Synthesis
Introduction & Mechanistic Rationale In modern discovery chemistry, spirocyclic modules are increasingly critical because they provide three-dimensional conformational access through a single structural node, overcoming...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In modern discovery chemistry, spirocyclic modules are increasingly critical because they provide three-dimensional conformational access through a single structural node, overcoming the limitations of traditional "flat" biaryl compounds ()[1]. The dense, rigid substructures of spirocycles create spatially well-defined exit vectors, expanding the explorable chemical space for both medicinal and materials chemistry[1].
Among these, 2-oxaspiro[4.5]dec-7-ene-1,3-dione and its derivatives (such as 8-methyl-2-oxaspiro[4.5]dec-7-ene-1,3-dione) serve as highly versatile chiral building blocks[2]. Synthesized primarily via the thermal [4+2] cycloaddition (Diels-Alder reaction) of 3-methylidene succinic anhydride (itaconic anhydride) with 1,3-dienes, this spirocyclic anhydride provides a rigid framework that can be further derivatized into complex natural products, fragrances, and advanced polyimides[2][3][4].
Causality in Design: The choice of itaconic anhydride as a dienophile is driven by its unique exo-methylene group. Because this alkene is conjugated with the anhydride carbonyls, it is highly electron-deficient and reactive towards dienes like isoprene[2]. However, the thermal conditions must be strictly controlled. Elevated temperatures can cause the thermal isomerization of itaconic anhydride to citraconic anhydride, which internalizes the double bond and ruins the spiro-forming Diels-Alder trajectory ()[2]. Thus, reactions are strictly maintained under mild conditions (≤ 50 °C).
Synthesis Workflow and Pathway
Figure 1. Diels-Alder [4+2] cycloaddition workflow for spirocyclic anhydride synthesis.
Quantitative Data: Reaction Optimization
To achieve optimal regioselectivity and yield, the reaction conditions must balance kinetic reactivity with the thermal stability of the anhydride. The formation of the 8-methyl derivative (2a) over its regioisomer (2b) is favored, but the ratio is highly dependent on temperature and the presence of catalysis[2].
Table 1: Regioselectivity and Yield in [4+2] Cycloaddition of Itaconic Anhydride and Isoprene
Lewis acid coordination enhances "para" selectivity[2].
Experimental Protocols
Protocol A: Thermal Synthesis of 8-Methyl-2-oxaspiro[4.5]dec-7-ene-1,3-dione
Objective: Synthesize the spirocyclic anhydride while preventing thermal isomerization to citraconic anhydride[2].
Preparation: Dissolve 20.0 g (178 mmol) of itaconic anhydride in 200 mL of dry benzene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Rationale: Dry benzene is utilized as an aprotic solvent to prevent the hydrolysis of the sensitive anhydride ring during the prolonged reaction time.
Diene Addition: Bring the solution to 50 °C. Add isoprene (100 g, 1.47 mol) dropwise over 30 minutes.
Rationale: The large excess of isoprene (approx. 8 equivalents) drives the bimolecular reaction forward under mild thermal conditions, compensating for the lack of Lewis acid catalysis and suppressing side reactions[2].
Cycloaddition: Stir the mixture continuously at 50 °C for 40 hours.
Validation Check: Monitor the reaction via TLC (Silica Gel 60 F254). The reaction is complete when no starting itaconic anhydride remains.
Isolation & Purification: Evaporate the unreacted isoprene and benzene under reduced pressure. To isolate the pure anhydride from the crude mixture of regioisomers, subject the solid to vacuum sublimation (100 °C, 1.5 mmHg).
Validation Check: GC/MS analysis of the sublimed product should confirm a mass corresponding to C₁₀H₁₄O₄, validating the integrity of the spirocycle without subjecting it to aqueous workups that cause ring-opening[2].
Protocol B: Late-Stage Functionalization into 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone (TCDA)
Objective: Convert the cycloadduct into a tetracarboxylic dianhydride (TCDA) for use in strictly alternating copolyimides[4][5].
Figure 2. Derivatization of 2-oxaspiro[4.5]dec-7-ene-1,3-dione into TCDA and polyimides.
Oxidation: Treat the 8-methyl-2-oxaspiro[4.5]dec-7-ene-1,3-dione with 60% HNO₃ and V₂O₅ catalyst at 90 °C for 12 hours to cleave the cyclohexene ring, yielding a tetracarboxylic acid intermediate[2].
Rationale: Nitric acid oxidation selectively cleaves the electron-rich double bond while leaving the sterically hindered spiro-center intact[5].
Dehydration: Dissolve the resulting dicarboxylic acid in acetic anhydride (Ac₂O) and heat at 100 °C for 1 hour.
Rationale: Acetic anhydride acts as a potent dehydrating agent, driving the intramolecular ring closure to form the six-membered anhydride ring alongside the existing five-membered ring[2].
Purification: Remove the acetic anhydride in vacuo and purify the resulting white powder via vacuum sublimation to yield pure TCDA.
Applications in Drug Development & Materials Science
Fragrance and Natural Products: The 2-oxaspiro[4.5]dec-7-ene framework is a direct precursor to compounds exhibiting fruity, green, and woody olfactory notes ()[3]. It is also utilized as a key intermediate in the stereoselective synthesis of complex natural products like (-)-Cephalosporolide F and chamigrene, bypassing the need for toxic stannyl reagents or expensive metal-based catalysts[3][6].
Advanced Polymers: The conversion of this building block into TCDA allows for the synthesis of colorless, soluble, strictly alternating copolyimides (). The spiro carbon atom introduces a structural "kink" in the polymer backbone, significantly enhancing solubility in polar aprotic solvents (like DMAc) while maintaining high glass transition temperatures (197–315 °C)[4].
References
Kato, J., Seo, A., Kiso, K., Kudo, K., & Shiraishi, S. (1999). "Synthesis of 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone and the Reactions with Amines." Bulletin of the Chemical Society of Japan, 72(5), 1075-1081. URL:[Link]
Blanc, A., et al. (2022). "Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties." ChemPlusChem, 87(11), e202200227. URL:[Link]
Kato, J., et al. (1999). "Colorless and Soluble Strictly Alternating Copolyimides Containing Aliphatic Spiro Units from 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone." Macromolecules, 32(19), 6358–6361. URL:[Link]
Technical Support Center: Optimizing the Synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Welcome to the Technical Support Center. The synthesis of 2-oxaspiro[4.5]dec-7-ene-1,3-dione relies on a highly specific [4+2] Diels-Alder cycloaddition between 1,3-butadiene (the diene) and itaconic anhydride (the dieno...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The synthesis of 2-oxaspiro[4.5]dec-7-ene-1,3-dione relies on a highly specific [4+2] Diels-Alder cycloaddition between 1,3-butadiene (the diene) and itaconic anhydride (the dienophile)[1]. Because the reactive double bond of itaconic anhydride is exocyclic to the succinic anhydride ring, the resulting cycloadduct forms a unique spirocyclic center.
While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as sluggish kinetics, competitive polymerization, and thermal isomerization. This guide provides mechanistic troubleshooting and validated protocols to maximize your isolated yield.
Reaction Workflow & Troubleshooting Logic
Figure 1: Workflow and troubleshooting logic for 2-oxaspiro[4.5]dec-7-ene-1,3-dione synthesis.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction conversion is stalled at 40-50% even after 48 hours. How can I drive the reaction to completion without degrading the product?A: Sluggish kinetics in this system are primarily caused by the steric hindrance and unfavorable thermodynamics associated with the 1,1-disubstituted exocyclic double bond of itaconic anhydride[2]. Under standard thermal conditions, the reaction can take up to 9 days at 25 °C to reach completion[1].
The Causality & Solution: Attempting to force the reaction with high heat (>80 °C) will lead to diene polymerization and dienophile isomerization. Instead of thermal activation, utilize a catalytic medium. Conducting the reaction in 5.0 M lithium perchlorate-diethyl ether (LPDE) creates an exceptionally high internal solvent pressure. This Lewis acid-like environment stabilizes the transition state of the cycloaddition, accelerating the reaction rate and pushing yields above 90% within just 6 hours at ambient temperature[3].
Q2: NMR analysis of my crude product shows a mixture of fused bicyclic adducts rather than the desired spirocyclic compound. What went wrong?A: You are observing the products of citraconic anhydride cycloaddition. Itaconic anhydride is highly susceptible to thermal isomerization into citraconic anhydride (methylmaleic anhydride) when exposed to temperatures above 50 °C[1].
The Causality & Solution: Because citraconic anhydride contains an endocyclic double bond, its subsequent Diels-Alder reaction with 1,3-butadiene yields a fused 4-methyl-1,2,3,6-tetrahydrophthalic anhydride derivative, completely destroying the spirocyclic target. Maintain the reaction temperature strictly at or below 50 °C. If mild heating is absolutely necessary, dope the reaction mixture with a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone to suppress radical-mediated isomerization pathways.
Q3: My itaconic anhydride is clumping and the reaction is failing entirely. Is the reagent degrading?A: Yes. Itaconic anhydride is highly hygroscopic and readily hydrolyzes into itaconic acid upon exposure to atmospheric moisture. Itaconic acid is practically unreactive in standard non-aqueous Diels-Alder conditions due to poor solubility and altered electron density.
The Causality & Solution: Always purify itaconic anhydride via vacuum sublimation (e.g., 100 °C at 1.5 mmHg) immediately prior to use to strip away the hydrolyzed acid[1]. Store the purified reagent in a desiccator under an inert argon atmosphere.
Quantitative Data: Optimization of Reaction Conditions
To facilitate easy comparison, the following table summarizes the causal relationship between reaction conditions and isolated yields based on established literature[1][3].
This self-validating protocol leverages the LPDE medium to ensure high yield while completely avoiding thermal isomerization.
Safety Warning: Lithium perchlorate (LiClO₄) mixtures with organic solvents are shock-sensitive and potentially explosive if heated to dryness. Never evaporate LPDE solutions. Handle behind a blast shield.
Phase 1: Reagent Preparation & Purification
Purify itaconic anhydride by vacuum sublimation (100 °C, 1.5 mmHg) to remove any hydrolyzed itaconic acid[1].
Prepare the LPDE medium by slowly dissolving anhydrous LiClO₄ in dry diethyl ether under argon to achieve a 5.0 M concentration.
Condense 1,3-butadiene gas into a graduated Schlenk tube immersed in a dry ice/acetone bath (-78 °C).
Phase 2: Reaction Assembly
4. In a flame-dried, argon-purged heavy-wall pressure flask, dissolve 1.0 equivalent of the sublimed itaconic anhydride in the 5.0 M LPDE solution.
5. Using a pre-cooled gas-tight syringe, transfer 1.5 equivalents of liquid 1,3-butadiene into the reaction flask at 0 °C.
6. Immediately seal the pressure flask with a Teflon screw cap to prevent the highly volatile diene (boiling point -4.4 °C) from escaping.
Phase 3: Cycloaddition & Workup
7. Remove the cooling bath and allow the sealed reaction mixture to stir at 25 °C for exactly 6 hours. The high internal solvent pressure of the LPDE will drive the reaction[3].
8. Cool the flask back to 0 °C before carefully unsealing it to vent any unreacted 1,3-butadiene.
9. Quench the reaction by diluting the mixture with a 5-fold volume excess of cold diethyl ether.
10. Transfer to a separatory funnel and wash the organic layer vigorously with distilled water (3x) to completely extract the water-soluble LiClO₄ catalyst. This step self-validates the safety of the subsequent concentration.
11. Wash with brine, dry over anhydrous MgSO₄, and filter.
12. Concentrate the filtrate under reduced pressure. Purify the resulting solid via recrystallization from hexane/ethyl acetate to isolate pure 2-oxaspiro[4.5]dec-7-ene-1,3-dione.
References[3] Title: Diels-Alder Reactions Using 5 M LiClO4-Diethyl Ether Catalyst | Source: Turkish Journal of Chemistry | URL:https://journals.tubitak.gov.tr/chem/vol26/iss2/15/[2]Title: Diels–Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics | Source: Organic Letters | URL:https://pubs.acs.org/doi/10.1021/acs.orglett.6b00929[1]Title: Synthesis of 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone and the Reactions with Amines | Source: Bulletin of the Chemical Society of Japan | URL:https://doi.org/10.1246/bcsj.72.1075
Technical Support Center: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Purification & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the synthesis and purification of 2-oxaspiro[4.5]dec-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the synthesis and purification of 2-oxaspiro[4.5]dec-7-ene-1,3-dione and its derivatives (such as the 8-methyl variant).
Because this compound is a highly reactive spirocyclic anhydride—often utilized as a critical building block in fragrance chemistry and advanced materials—standard organic purification techniques frequently lead to catastrophic yield losses. This guide provides field-proven, self-validating protocols to ensure high-purity recovery.
Quantitative Parameters for Synthesis & Purification
To establish a baseline for your experimental design, adhere to the following validated parameters. Deviating from these metrics is the most common cause of purification failure.
Parameter
Optimal Value
Mechanistic Rationale
Diels-Alder Temperature
< 50 °C
Prevents thermal isomerization of the precursor (itaconic anhydride) into unreactive citraconic anhydride [1].
Reaction Time (at 50 °C)
40 hours
Compensates for the low reaction rate dictated by the mild thermal conditions required above.
Regioisomer Ratio (RT)
4.2 : 1
Kinetic control at room temperature maximizes the yield of the major regioisomer.
Sublimation Temperature
100 °C
Provides sufficient vapor pressure for purification without inducing retro-Diels-Alder cleavage.
Sublimation Vacuum
1.5 mmHg
Lowers the required sublimation temperature, safeguarding the integrity of the spirocyclic core.
Troubleshooting FAQs
Q1: I attempted to purify the crude spiro anhydride using standard silica gel column chromatography, but my recovery was near zero. What happened?
A: You have experienced moisture-induced anhydride hydrolysis. Silica gel is inherently slightly acidic and retains residual water. When a highly strained spirocyclic anhydride is loaded onto a silica column, it undergoes rapid nucleophilic attack by water, opening the ring to form a spiro-dicarboxylic acid. This highly polar di-acid binds irreversibly to the stationary phase. Solution: Abandon chromatography for this step. Rely exclusively on vacuum sublimation or rigorously anhydrous recrystallization.
Q2: My NMR shows a mixture of two closely related compounds after the Diels-Alder reaction with isoprene. How do I separate them?
A: You are observing a mixture of regioisomers (e.g., 8-methyl and 7-methyl-2-oxaspiro[4.5]dec-7-ene-1,3-dione). Because these isomers possess nearly identical crystal packing energies and volatilities, fractional recrystallization and sublimation will fail to separate them [1]. Solution: If enantiopure or single-regioisomer material is strictly required, you must derivatize the crude mixture into dimethyl esters, separate them via preparative GC, and subsequently hydrolyze and dehydrate them back into the anhydride (see Protocol B).
Q3: My yield is exceptionally low, and I see a new alkene peak in my starting material NMR.
A: Your starting material, itaconic anhydride (3-methylidene succinic anhydride), is prone to thermal isomerization. If your cycloaddition is run at elevated temperatures (e.g., >60 °C), the precursor isomerizes into citraconic anhydride before the diene can react. Ensure your reaction is strictly maintained below 50 °C [2].
Validated Experimental Protocols
Protocol A: Vacuum Sublimation (The Gold Standard)
Causality: Sublimation exploits the high volatility of the intact spirocyclic anhydride while leaving behind non-volatile dicarboxylic acid degradation products and polymeric byproducts.
Apparatus Preparation: Transfer the crude 2-oxaspiro[4.5]dec-7-ene-1,3-dione into a rigorously flame-dried sublimation apparatus.
Evacuation: Apply a high vacuum to reach exactly 1.5 mmHg . Note: Reducing the pressure is critical to lowering the sublimation point, thereby preventing thermal degradation.
Thermal Gradient: Gradually heat the base of the apparatus to 100 °C using a precisely controlled oil or sand bath.
Deposition: Circulate ice water through the cold finger. Allow the purified white powder to accumulate for 1 to 2 hours until no further deposition is observed.
Recovery:Critical Step: Break the vacuum using dry nitrogen (N₂) or argon gas. Introducing ambient air will cause immediate condensation on the cold finger, hydrolyzing your purified product. Carefully scrape the crystals into a desiccator.
Protocol B: Regioisomer Separation via Derivatization
Causality: When physical separation of the anhydride fails, converting the molecule to a more stable, chromatographically distinct ester allows for precision separation before reforming the reactive anhydride ring.
Esterification: React the crude anhydride mixture with anhydrous methanol under mild acid catalysis to form the corresponding dimethyl esters.
Separation: Subject the ester mixture to preparative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Hydrolysis: Treat the isolated major isomer with aqueous acid to yield the pure spiro-dicarboxylic acid.
Ring Closure (Dehydration): Dissolve the pure dicarboxylic acid in acetic anhydride. Heat at 100 °C for 1 hour. Evaporate the acetic anhydride in vacuo to yield the pure, single-isomer 2-oxaspiro[4.5]dec-7-ene-1,3-dione.
Mechanistic Visualizations
Fig 1. Optimal synthesis and purification workflow for spirocyclic anhydrides.
Fig 2. Hydrolytic degradation pathway of spirocyclic anhydrides upon moisture exposure.
References
Title: Synthesis of 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone and the Reactions with Amines
Source: Bulletin of the Chemical Society of Japan, 1999.
URL: [Link]
Title: Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties
Source: ChemPlusChem, 2022.
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-oxaspiro[4.5]dec-7-ene-1,3-dio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-oxaspiro[4.5]dec-7-ene-1,3-dione .
This spirocyclic anhydride is synthesized via a [4+2] Diels-Alder cycloaddition between itaconic anhydride (the dienophile) and 1,3-butadiene (the diene)[1]. Because itaconic anhydride features an exocyclic double bond, capturing the diene inherently generates the desired spirocyclic core[1]. However, the thermodynamic instability of this exocyclic double bond and the high reactivity of the diene introduce several competing side reactions that can compromise your yield and purity[2].
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My product analysis shows a fused bicyclic system instead of the desired spirocycle. What went wrong?
Root Cause: Isomerization of the dienophile. Itaconic anhydride is kinetically prone to isomerize into its more thermodynamically stable endocyclic tautomer, citraconic anhydride (methylmaleic anhydride), under thermal stress or in the presence of trace base[2][3]. When citraconic anhydride reacts with 1,3-butadiene, the resulting Diels-Alder adduct is 1-methylcyclohex-4-ene-1,2-dicarboxylic anhydride—a fused bicyclic compound, not a spirocycle[2].
Corrective Action: Maintain strict temperature control. The cycloaddition must be conducted under mild thermal conditions (strictly
≤
50 °C)[2]. Although this requires longer reaction times (up to 40 hours), it effectively suppresses the activation energy required for the isomerization pathway. Ensure all glassware is acid-washed to remove trace alkaline residues.
Q2: I am experiencing low product yields accompanied by a sticky, insoluble polymeric residue. How can I improve recovery?
Root Cause: Competing radical polymerization and thermal dimerization. 1,3-Butadiene can undergo thermal dimerization to form 4-vinylcyclohexene. Furthermore, both itaconic anhydride and butadiene are highly susceptible to radical-initiated polymerization, especially when heated in a pressurized vessel[4].
Corrective Action: Introduce a radical scavenger. Adding 0.1–0.5 mol% of butylated hydroxytoluene (BHT) or hydroquinone quenches radical propagation[4]. Additionally, use a slight stoichiometric excess of 1,3-butadiene (1.5 equivalents) to compensate for the fraction lost to thermal dimerization.
Q3: The isolated product appears as a dicarboxylic acid rather than the target anhydride. Why did the ring open?
Root Cause: Hydrolytic degradation. The spirocyclic anhydride is highly sensitive to nucleophilic attack by water. Exposure to ambient moisture or aqueous workup conditions leads to the rapid hydrolysis of the anhydride ring, yielding 1-(cyclohex-3-en-1-yl)ethane-1,2-dicarboxylic acid[2][3].
Corrective Action: Ensure all solvents (e.g., benzene, toluene) are rigorously dried over molecular sieves[2]. Perform the reaction and subsequent purification (such as vacuum sublimation) under an inert argon or nitrogen atmosphere. If the diacid has already formed, it can be chemically dehydrated back to the anhydride by refluxing in acetic anhydride at 100 °C for 1 hour, followed by vacuum evaporation[2].
Part 2: Quantitative Data & Analytical Markers
To assist in rapid reaction monitoring, the following table summarizes the primary side reactions, their analytical signatures, and prevention strategies.
Side Reaction
Primary Byproduct
Analytical Marker (¹H NMR / GC-MS)
Prevention Strategy
Isomerization & Cycloaddition
1-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride
Presence of a methyl singlet (~1.4 ppm); absence of spiro-CH₂ protons.
Broad -OH peak (~11–12 ppm); loss of anhydride IR bands (1860, 1780 cm⁻¹).
Use strictly anhydrous solvents; dehydrate with Ac₂O[2].
Part 3: Standardized Experimental Protocol
This methodology incorporates self-validating checkpoints to ensure mechanistic integrity and suppress the side reactions detailed above.
Step-by-Step Methodology:
Reagent Purification: Recrystallize commercial itaconic anhydride from anhydrous chloroform/hexane to remove trace impurities (e.g., free acids) that could catalyze isomerization[2]. Dry thoroughly under high vacuum.
Reactor Preparation: In a dry, heavy-walled pressure tube or autoclave flushed with argon, dissolve the purified itaconic anhydride (1.0 equiv) in anhydrous benzene or toluene to achieve a 0.5 M concentration[2]. Add BHT (0.2 mol%) as a radical inhibitor.
Diene Addition: Cool the reaction vessel to -20 °C using a dry ice/acetone bath. Condense 1,3-butadiene gas (1.5 equiv) into the mixture. Causality: The 0.5 equiv excess compensates for minor losses to thermal dimerization. Seal the vessel tightly.
Cycloaddition (Critical Checkpoint): Heat the sealed vessel to exactly 50 °C and stir for 40 hours[2]. Do not exceed 60 °C , as higher temperatures will exponentially increase the rate of isomerization to citraconic anhydride[2].
Workup: Cool the vessel to room temperature and carefully vent the excess unreacted butadiene in a fume hood. Remove the reaction solvent under reduced pressure.
Isolation & Purification: Purify the crude solid via vacuum sublimation (100 °C at 1.5 mmHg) to afford pure 2-oxaspiro[4.5]dec-7-ene-1,3-dione as a white powder[2]. Checkpoint: Store the final product immediately in a vacuum desiccator to prevent hydrolytic ring-opening.
Part 4: Reaction Pathway Visualization
Reaction pathways in the synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione and major side reactions.
References
Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem (2022). URL:[Link]
Synthesis of 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone and the Reactions with Amines. Bulletin of the Chemical Society of Japan (1999). URL:[Link]
Technical Support Center: Stereoselectivity in 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Synthesis
Welcome to the technical support center for the stereoselective synthesis of 2-Oxaspiro[4.5]decane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the stereoselective synthesis of 2-Oxaspiro[4.5]decane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of stereocontrol in the formation of these valuable spirocyclic frameworks. Spirocycles offer a unique three-dimensional architecture that is increasingly incorporated into drug candidates to enhance physicochemical properties.[1] The 2-Oxaspiro[4.5]dec-7-ene-1,3-dione core, in particular, presents significant synthetic challenges, primarily in controlling the relative and absolute stereochemistry of its multiple stereocenters.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our focus is not just on protocols, but on the underlying principles that govern stereochemical outcomes, enabling you to make informed decisions in your synthetic strategy.
Core Concepts: The Battle for Stereocontrol
The stereochemical outcome of a spirocyclization is fundamentally a contest between two controlling regimes: kinetic and thermodynamic control.[2][3] Understanding which pathway dominates your reaction is the first step toward troubleshooting and optimization.
Kinetic Control : This regime governs reactions where the major product is the one that forms the fastest. These reactions are typically run at low temperatures and are irreversible. The product distribution is determined by the relative energy of the transition states leading to the different stereoisomers.[3][4]
Thermodynamic Control : This regime applies when reactions are reversible, allowing an equilibrium to be established. The major product is the most stable stereoisomer, irrespective of how fast it is formed. These conditions typically involve higher temperatures and longer reaction times.[3][4]
The stability of the final spiroketal product is often influenced by the anomeric effect, where an axial orientation of an oxygen lone pair relative to an adjacent C-O bond provides stabilization.[5][6] However, steric interactions can often override this effect, making the prediction of the thermodynamic product non-trivial.[5][7]
Caption: Kinetic vs. Thermodynamic control pathways.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Q1: I am observing poor diastereoselectivity in my spirocyclization reaction. How can I improve the diastereomeric ratio (d.r.)?
A1: Low diastereoselectivity is a frequent challenge, often indicating that the energy difference between the diastereomeric transition states is minimal or that the reaction is reaching thermodynamic equilibrium where the product stabilities are very similar.[8] Here’s how to troubleshoot:
Causality & Strategy:
Assess the Control Regime: First, determine if your reaction is under kinetic or thermodynamic control. Run the reaction for a shorter time and at a lower temperature, then compare the d.r. to your standard conditions. If the d.r. improves, your reaction was likely proceeding towards thermodynamic equilibrium.
Force Kinetic Control: To enhance selectivity, favor the kinetic pathway where product ratios are dictated by the difference in activation energies.[4]
Temperature: Lowering the reaction temperature is the most effective way to increase kinetic selectivity.[8][9] A lower temperature makes it harder for the system to overcome the higher activation energy barrier of the less-favored pathway.
Reagents: Use strong, sterically hindered bases or Lewis acids that promote a rapid and irreversible cyclization.
Leverage Substrate Control: The inherent stereochemistry and steric bulk of your starting material can be used to direct the formation of a specific diastereomer.
Bulky Protecting Groups: Introducing a bulky protecting group (e.g., a silyl ether) near the reacting center can shield one face of the molecule, forcing the cyclization to occur from the less hindered face.[9]
Catalyst Modification: In catalyzed reactions, the catalyst itself is the primary source of stereochemical information.
Lewis Acids: The choice of Lewis acid can dramatically influence the transition state geometry. Screen various Lewis acids (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂) to find one that provides optimal organization for the desired stereochemical outcome.[10][11]
Organocatalysis: Chiral organocatalysts can create a well-defined chiral environment, effectively controlling the facial selectivity of the cyclization.[12][13][14]
Data Summary: Impact of Conditions on Diastereoselectivity
Parameter
Change
Rationale
Expected Outcome on d.r.
Temperature
Decrease (-78 °C)
Favors the kinetic product by increasing the difference in reaction rates.[3][8]
Often significant improvement.
Reaction Time
Decrease
Prevents equilibration to the thermodynamic product mixture.[2]
Improvement if the kinetic product is not the thermodynamic one.
Solvent
Change Polarity
Can influence transition state stability and catalyst-substrate interactions.[10]
Can lead to a dramatic reversal or improvement in selectivity.
Q2: My asymmetric synthesis is yielding low enantiomeric excess (e.e.). What are the likely causes and solutions?
A2: Low enantioselectivity in a reaction using a chiral catalyst or auxiliary points to a flaw in the asymmetric induction process.
Causality & Strategy:
Uncatalyzed Background Reaction: A common culprit is a non-selective background reaction competing with the desired catalyzed pathway.[9] This uncatalyzed reaction produces a racemic mixture, eroding the overall e.e.
Solution: Lower the reaction temperature to slow down the higher-energy uncatalyzed pathway. Sometimes, slow addition of the substrate can maintain a low concentration, favoring the faster, catalyzed route.[9]
Catalyst/Auxiliary Mismatch: The chosen chiral controller may not be optimal for your specific substrate. The steric and electronic properties of the ligand or auxiliary are critical for effective facial discrimination.[12][15]
Solution: Screen a library of chiral ligands or auxiliaries. For example, in organocatalyzed reactions, small changes to the catalyst backbone can have a profound impact on enantioselectivity.[12][13] Chiral auxiliaries like Evans oxazolidinones or Oppolzer's sultams offer reliable control but must be matched to the reaction type.[15][16]
Catalyst Deactivation or Impurities: The catalyst may be degrading under the reaction conditions, or impurities in the starting materials (e.g., water) could be interfering with its function.
Solution: Ensure all reagents and solvents are scrupulously dried. Run the reaction under an inert atmosphere (N₂ or Ar). If catalyst degradation is suspected, consider a more robust catalyst or different reaction conditions.
Caption: A logical workflow for diagnosing and solving stereoselectivity issues.
Q3: I'm isolating significant amounts of oligomers and other side products instead of the desired spirocycle. How can I improve the yield?
A3: The formation of side products, particularly oligomers, indicates that an intermolecular reaction is competing with the desired intramolecular cyclization.[17]
Causality & Strategy:
Concentration Effects: Intramolecular reactions are kinetically favored at low concentrations, while intermolecular reactions dominate at high concentrations.
Solution: Employ high-dilution conditions. This can be achieved by simply using a larger volume of solvent or, more effectively, by using a syringe pump to add the substrate slowly to the reaction mixture over several hours. This keeps the instantaneous concentration of the substrate low, promoting intramolecular ring closure.
Incomplete Cyclization or Rearrangement: The reaction may stall after an initial step, or acidic conditions may promote undesired skeletal rearrangements.[17]
Solution: Monitor the reaction by TLC or LCMS to identify stable intermediates. If an intermediate builds up, conditions may need to be altered (e.g., by adding a stronger acid or heating) to promote the final cyclization. If rearrangement is an issue, screen milder acid catalysts (e.g., using a Brønsted acid like CSA instead of a strong Lewis acid).[7]
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for determining d.r. and e.e.?
A: For diastereomeric ratio (d.r.), high-field ¹H or ¹³C NMR spectroscopy is the most powerful tool. Diastereomers are distinct compounds and will have different chemical shifts and coupling constants, allowing for direct integration of their signals.[18][19] For enantiomeric excess (e.e.), chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) is the standard method. Enantiomers must be resolved on a chiral stationary phase.[18] Alternatively, NMR can be used after derivatizing the sample with a chiral agent, such as Mosher's acid, to convert the enantiomers into diastereomers which can then be distinguished.[20]
Q: How critical is solvent choice for stereoselectivity?
A: Solvent choice can be extremely critical. Solvents can influence the conformation of the substrate and the transition state, as well as the aggregation state and activity of the catalyst.[10] For example, coordinating solvents may compete with the substrate for binding to a Lewis acid catalyst, altering its reactivity and selectivity. It is always advisable to screen a range of solvents with varying polarities and coordinating abilities (e.g., DCM, Toluene, THF, Acetonitrile).
Q: Can I switch a reaction from thermodynamic to kinetic control simply by changing the base?
A: Yes, this is a common strategy, particularly in enolate chemistry.[3] Using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) will rapidly and irreversibly deprotonate the most accessible proton, leading to the kinetic enolate. Conversely, using a weaker base like sodium ethoxide at room temperature allows for equilibration and formation of the more stable, thermodynamic enolate.
Experimental Protocols
Protocol 1: General Procedure for Kinetic vs. Thermodynamic Screening
This protocol provides a framework for determining the controlling regime of your spirocyclization.
Kinetic Conditions:
To a flame-dried flask under an inert atmosphere (N₂), add the solvent and cool to -78 °C (dry ice/acetone bath).
Add the catalyst/reagent (e.g., Lewis acid or base).
Slowly add a solution of the acyclic precursor over 1-2 hours via syringe pump.
Stir at -78 °C for the determined reaction time (e.g., 4 hours).
Quench the reaction at -78 °C by adding a suitable quenching agent (e.g., saturated aq. NH₄Cl for Lewis acids or water for bases).
Allow the mixture to warm to room temperature, perform an aqueous workup, and isolate the crude product.
Immediately analyze the crude product by NMR to determine the d.r.
Thermodynamic Conditions:
To a flask under an inert atmosphere, add the solvent, acyclic precursor, and catalyst/reagent at room temperature or a moderately elevated temperature (e.g., 40-80 °C).
Stir the reaction for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
Cool the reaction to room temperature, perform an aqueous workup, and isolate the crude product.
Analyze the crude product by NMR and compare the d.r. to the kinetic experiment.
Protocol 2: NMR Characterization of Spiroketal Diastereomers
Sample Preparation: Dissolve 5-10 mg of the purified product mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.[18]
1D NMR Acquisition:
Acquire a high-resolution ¹H NMR spectrum. Identify well-resolved signals corresponding to each diastereomer. The integration of these distinct peaks will provide the diastereomeric ratio.
Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon environments for each isomer.[18]
2D NMR for Structural Confirmation (if needed):
COSY: To establish proton-proton coupling networks.
HSQC/HMBC: To correlate proton and carbon signals, aiding in the complete assignment of each diastereomer.[18]
NOESY/ROESY: To determine the relative stereochemistry through space correlations. For example, an NOE between key protons can confirm their syn or anti relationship.[19]
References
Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition. Journal of the American Chemical Society.
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications.
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. PMC.
Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Com-plexity via an Organocatalytic Michael–Henry. Thieme.
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. ACS Publications.
Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. Benchchem.
Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PMC.
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC.
Common side reactions and byproducts in spiro[4.4]nonane synthesis. Benchchem.
Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. Benchchem.
Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. ScienceDirect.
An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.
Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. ACS Publications.
Chem 115. Harvard University.
A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
Thermodynamic and kinetic reaction control. Wikipedia.
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek.
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
"decomposition pathways of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione"
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. This resource is designed to provide expert guidance and troubleshoo...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. This resource is designed to provide expert guidance and troubleshooting for common issues encountered during the handling, storage, and reaction of this spirocyclic anhydride. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
FAQ 1: Stability and Storage
Question: My freshly synthesized 2-Oxaspiro[4.5]dec-7-ene-1,3-dione shows signs of degradation after a short period, even when stored in what I believe are standard conditions. What is the primary cause of this instability?
Answer: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, like many cyclic anhydrides, is highly susceptible to hydrolysis.[1][2] The primary cause of degradation is exposure to ambient moisture. The anhydride ring can be readily opened by water to form the corresponding dicarboxylic acid, 1-carboxymethylcyclohex-3-enecarboxylic acid. This process can be accelerated by acidic or basic contaminants.
For optimal stability, it is imperative to store the compound under strictly anhydrous conditions. We recommend storage in a desiccator with a high-quality desiccant (e.g., Drierite® or phosphorus pentoxide) or in a glovebox under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed with a high-quality cap and Parafilm® to prevent moisture ingress.
FAQ 2: Unexpected Reaction Outcomes
Question: I am using 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in a reaction with a nucleophile, but I am observing the formation of a dicarboxylic acid byproduct. What is happening?
Answer: The observation of a dicarboxylic acid byproduct strongly suggests that your reaction is competing with hydrolysis of the starting material. This can happen if your solvents or reagents are not sufficiently dry. Even trace amounts of water can lead to the formation of 1-carboxymethylcyclohex-3-enecarboxylic acid, which may not participate in your desired reaction pathway.
Troubleshooting Steps:
Dry Your Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column).
Check Reagent Purity: Verify that your nucleophile and any other reagents are anhydrous.
Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.
Troubleshooting Guides
Guide 1: Investigating Hydrolytic Decomposition
Issue: You suspect your sample of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione has undergone hydrolysis. How can you confirm this and quantify the extent of degradation?
Underlying Chemistry: The hydrolysis of a cyclic anhydride results in the formation of a dicarboxylic acid. This transformation can be readily monitored by various analytical techniques due to the significant change in the chemical structure and properties of the molecule.
Analytical Workflow:
Caption: Workflow for confirming hydrolytic decomposition.
Step-by-Step Protocols:
Proton NMR (¹H NMR) Spectroscopy:
Dissolve a small amount of your sample in a dry, deuterated solvent such as CDCl₃.
Acquire a ¹H NMR spectrum.
Expected Observations:
Starting Material (Anhydride): Look for characteristic peaks corresponding to the protons in the spirocyclic structure. The methylene protons adjacent to the anhydride will have a specific chemical shift.
Decomposition Product (Dicarboxylic Acid): The appearance of a broad singlet in the downfield region (typically 10-12 ppm) is indicative of carboxylic acid protons. The chemical shifts of the other protons in the molecule will also shift slightly upon ring-opening.[3][4]
FT-IR Spectroscopy:
Prepare a sample as a KBr pellet or a thin film on a salt plate.
Acquire an FT-IR spectrum.
Expected Observations:
Starting Material (Anhydride): Characterized by two strong carbonyl (C=O) stretching bands around 1800 cm⁻¹ and 1760 cm⁻¹.[5]
Decomposition Product (Dicarboxylic Acid): The appearance of a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. The characteristic anhydride peaks will decrease in intensity.
LC-MS Analysis:
Prepare a dilute solution of your sample in a suitable solvent (e.g., acetonitrile/water).
Analyze using reverse-phase HPLC coupled with a mass spectrometer.
Expected Observations:
The anhydride and the dicarboxylic acid will have different retention times. The more polar dicarboxylic acid will typically elute earlier.
The mass spectrometer will show a peak corresponding to the molecular weight of the anhydride (C₉H₁₀O₃, MW: 182.17 g/mol ) and a peak for the dicarboxylic acid (C₉H₁₂O₄, MW: 200.19 g/mol ).
Compound
Key ¹H NMR Signal
Key FT-IR Bands (cm⁻¹)
Expected [M-H]⁻ in MS
Anhydride
Absence of broad OH peak
~1800, ~1760 (C=O)
181.05
Dicarboxylic Acid
Broad singlet (10-12 ppm)
2500-3300 (broad OH), ~1710 (C=O)
199.06
Guide 2: Investigating Thermal Decomposition
Issue: You observe discoloration or gas evolution upon heating 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, or your reaction at elevated temperatures gives unexpected products.
Underlying Chemistry: While cyclic anhydrides can be thermally stable, high temperatures can induce decomposition pathways such as decarboxylation (loss of CO₂) or decarbonylation (loss of CO).[6][7] The presence of the double bond might also lead to other thermally induced rearrangements or retro-Diels-Alder reactions, although the latter is less likely for this specific structure.
Thermogravimetric Analysis (TGA): To determine the decomposition temperature, perform a TGA analysis. This will show the temperature at which mass loss occurs.
Headspace GC-MS: If gas evolution is observed, analyzing the headspace above the heated sample by GC-MS can identify volatile decomposition products like CO or CO₂.
NMR of the Residue: After heating, analyze the non-volatile residue by NMR to identify the structures of the degradation products. Look for the disappearance of the anhydride signals and the appearance of new signals that could correspond to lactones or other rearranged products.
Issue: Your sample degrades upon exposure to light, or photoreactions involving this compound yield unexpected side products.
Underlying Chemistry: The double bond in 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is a chromophore that can absorb UV light. This can lead to photochemical reactions such as [2+2] cycloadditions, isomerizations, or radical reactions.[8][9] The anhydride group itself can also participate in photochemical decarboxylation.
Plausible Photochemical Pathways:
[2+2] Cycloaddition: If the compound is concentrated, intermolecular [2+2] cycloaddition between the double bonds of two molecules can occur, leading to oligomerization or dimerization.
Radical Reactions: Photoexcitation can lead to the formation of radical intermediates, which can initiate a variety of subsequent reactions, including polymerization or reactions with solvents.
Preventative Measures and Troubleshooting:
Storage: Always store 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in amber vials or containers wrapped in aluminum foil to protect it from light.
Reaction Conditions: When performing reactions, especially over long periods, it is advisable to wrap the reaction vessel in aluminum foil.
Analysis of Photoproducts: If photodegradation is suspected, techniques such as GC-MS and NMR can be used to analyze the complex mixture of products that may have formed.
References
Douglas, J. B., & Eaton, D. F. (2003). Decarbonylative Cross-Coupling of Cyclic Anhydrides: Introducing Stereochemistry at an sp3 Carbon in the Cross-Coupling Event. Journal of the American Chemical Society, 125(33), 9986–9987.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
Chegg. (2021, April 11). Solved: illustrated below is the mechanism of (A) base-catalyzed hydrolysis of a cyclic anhydride. Chegg.com.
Ghattas, W., & Houk, K. N. (2012). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. PMC.
Chegg. (2021, April 10). Solved: Illustrated below is the mechanism of (A) base-catalyzed hydrolysis of a cyclic anhydride. Chegg.com.
O'Connor, C. J., & Tan, A. L. (2005). Kinetics and Mechanistic Study of the Reaction of Cyclic Anhydrides with Substituted Phenols. Structure−Reactivity Relationships. The Journal of Organic Chemistry, 70(5), 1589–1595.
Reddy, B. V. S., & Padmavathi, V. (2009). Cyclic Anhydrides in Formal Cycloadditions and Multicomponent Reactions. Chemical Reviews, 109(1), 154–229.
Benchchem. (n.d.). Technical Support Center: Characterization of Spiro Compounds.
Kumar, A., & Singh, V. K. (2021). Visible-light induced sustainable photochemical approach for the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry, 19(39), 8443-8468.
Zhang, X., & Li, Z. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides.
Shaw, R. W., & Brill, T. B. (1998). Monitoring Anhydride and Acid Conversion in Supercritical/Hydrothermal Water by in Situ Fiber-Optic Raman Spectroscopy. Analytical Chemistry, 70(14), 2886–2890.
PubMed. (2004, July 15).
Scribd. (n.d.). Base Hydrolysis Mechanisms Explained.
LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry.
Ali, F. M., & El-Kholy, A. E. (1992). Structural Effects on the Acid-Catalyzed Hydrolysis of (E)-3-Carboxy-4-Aryl-But-3-Enoic Anhydrides. Alexandria Journal of Pharmaceutical Sciences, 6(3), 645-649.
Gevorgyan, V., & Tsubo, T. (2022).
Bunton, C. A., & Fendler, J. H. (1965). The Hydrolysis of Carboxylic Anhydrides. V.1,2 The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride. The Journal of Organic Chemistry, 30(4), 1365–1371.
PubMed. (2025, December 28). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds.
ResearchGate. (n.d.). The significance and photochemical synthesis of spirocycles.
ResearchGate. (n.d.). Thermal behavior of some cyclic anhydrides: an important characterization for synthesis in the polymer field.
Thieme. (2019, May 20).
Thermo Fisher Scientific. (n.d.).
OSHA. (n.d.). Maleic Anhydride.
Supporting Information. (n.d.).
YouTube. (2017, March 15).
Analytical Method. (n.d.). Maleic Anhydride by HPLC.
ResearchGate. (n.d.). The 1H dynamic NMR spectra of the acetic anhydride hydrolysis reaction....
RSC Publishing. (2024, June 27). Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester-alt-ethers).
Salbeck, J., & Scherf, U. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 1075–1123.
Semantic Scholar. (n.d.).
Lin, S. Y., & Chen, Y. C. (1999). Formation of six-membered cyclic anhydrides by thermally induced intramolecular ester condensation in Eudragit E film. Polymer, 40(26), 7389-7395.
Climent, M. J., & Corma, A. (2014). Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids.
PMC. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
"optimizing reaction conditions for Diels-Alder synthesis of spiro-lactones"
Topic: Optimizing Diels-Alder Synthesis of Spiro-Lactones Welcome to the Application Scientist Portal. The construction of spirocyclic lactones via the Diels-Alder (DA) reaction is a powerful strategy in drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Optimizing Diels-Alder Synthesis of Spiro-Lactones
Welcome to the Application Scientist Portal.
The construction of spirocyclic lactones via the Diels-Alder (DA) reaction is a powerful strategy in drug development, particularly for synthesizing complex pharmacophores like bakkenolides and spirolides[1]. However, the steric demands of spiro-fusion, competing facial selectivities, and the sensitivity of the lactone moiety often lead to poor yields or complex mixtures.
This guide is designed for researchers and process chemists. It bypasses basic theory to focus on the causality of reaction failures and provides field-proven, self-validating protocols to optimize your cycloadditions.
I. Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the diagnostic logic tree below to isolate the root cause of your synthetic bottleneck.
Figure 1: Diagnostic workflow for troubleshooting Diels-Alder spiro-lactone synthesis.
II. Frequently Asked Questions (FAQ) & Causality Analysis
Q1: I am getting <10% conversion when reacting an exocyclic methylene lactone with a hindered diene under thermal conditions. How can I drive the reaction forward without decomposing the starting materials?
Scientist's Insight: Exocyclic double bonds on lactones are electron-deficient (good dienophiles) but highly sterically hindered. Thermal activation alone often fails because the energy required to reach the transition state exceeds the thermal decomposition threshold of the diene.
Actionable Solution: Shift from thermal activation to High-Pressure Diels-Alder (HPDA) conditions or use highly oxophilic Lewis acids. HPDA (e.g., 16 kbar at ambient temperature) exploits the highly negative activation volume (
ΔV‡
) of the compact DA transition state. Because the transition state is physically smaller than the starting materials, extreme pressure pushes the equilibrium forward, overcoming steric hindrance without thermal degradation[2]. Alternatively, if specialized high-pressure equipment is unavailable, utilizing Scandium(III) triflate (
Sc(OTf)3
) can drastically lower the LUMO of the dienophile through bidentate coordination, enabling inverse electron demand hetero Diels-Alder (IEDHDA) cascades at room temperature[3].
Q2: My reaction goes to completion, but I isolate a 1:1 mixture of endo and exo spiro-lactones. How do I control the stereoselectivity?
Scientist's Insight: Spiro-fusion creates competing steric interactions. The secondary orbital interactions that normally favor the endo product are often overridden by the physical bulk of the lactone ring clashing with the incoming diene.
Actionable Solution: You must lock the conformation of the transition state using Lewis acid templates . Titanium catalysts, specifically
TiCl2(OiPr)2
, alter facial selectivity by forming a rigid chelate with the lactone carbonyl and the adjacent functional groups, physically blocking one face of the dienophile and biasing the approach of the diene to favor the endo product[2]. If you wish to avoid transition metals, switching the solvent to 2,2,2-trifluoroethanol (
CF3CH2OH
) can enhance hydrogen-bonding to the lactone, accelerating the reaction and improving
π
-facial selectivity via the Cieplak effect[4].
Q3: I am observing significant diene polymerization and lactone ring-opening side reactions. What are the best practices to suppress these?
Scientist's Insight: Highly reactive dienes (like Danishefsky's diene or cyclopentadiene) readily polymerize in the presence of strong, hard Lewis acids (like
AlCl3
or
TiCl4
). Concurrently, overly oxophilic acids can mediate the unwanted heterolytic cleavage of the spiro-lactone C-O bond.
Actionable Solution: First, add a radical scavenger (e.g., 0.1 mol% BHT) to the reaction mixture to suppress thermal/radical polymerization. Second, switch from a "hard" Lewis acid to a borderline/softer Lewis acid like
ZnCl2
. Zinc chloride provides sufficient LUMO lowering to catalyze the cycloaddition but is mild enough to prevent the degradation of the delicate oxa-spiro-ring[4].
III. Self-Validating Standard Operating Procedure (SOP)
Protocol: Lewis Acid-Catalyzed [4+2] Cycloaddition for Spiro-Lactone Assembly
This protocol utilizes a self-validating methodology to ensure intermediate stability and reaction progress are confirmed at each step.
Action: In an oven-dried Schlenk flask under Argon, dissolve the lactone (1.0 mmol) in anhydrous
CH2Cl2
(5.0 mL). Cool to -78 °C. Add the Lewis acid (0.1 mmol) dropwise/in one portion. Stir for 15 minutes.
Self-Validation Checkpoint: The solution should remain clear or turn faintly yellow. If the solution turns cloudy or precipitates , moisture has compromised the Lewis acid. Discard, re-dry the solvent over activated molecular sieves, and restart.
Diene Addition & Kinetic Monitoring:
Action: Add the BHT, followed by the slow, dropwise addition of the diene (1.5 mmol) over 10 minutes to prevent localized exothermic polymerization. Maintain at -78 °C for 1 hour, then slowly warm to room temperature if required.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). Stain with Potassium Permanganate (
KMnO4
). The diene will appear as a bright yellow spot on a purple background. The reaction is proceeding correctly if the diene spot steadily depletes while a new, UV-active (or PMA-stainable) spot appears at a lower
Rf
(the spiro-lactone). If baseline streaking occurs , the diene is polymerizing; immediately lower the temperature.
Quenching and Phase Separation:
Action: Quench the reaction at 0 °C by adding 5 mL of saturated aqueous
NaHCO3
. Stir vigorously for 10 minutes.
Self-Validation Checkpoint: The quench is successful when a distinct biphasic mixture forms and gas evolution ceases. The aqueous layer should contain the neutralized metal salts. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to break it before transferring to a separatory funnel.
Isolation:
Action: Extract the aqueous layer with
CH2Cl2
(3 x 5 mL). Wash combined organics with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography.
IV. Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting yield/stereoselectivity, synthesized from benchmark spiro-lactone DA methodologies.
Table 1: Optimization of Reaction Conditions for Spiro-Lactone DA Synthesis
Entry
Diene
Lewis Acid / Catalyst
Solvent
Temp (°C)
Pressure
Yield (%)
Endo:Exo Ratio
1
Piperylene
None (Thermal)
Toluene
110
1 atm
< 5
N/A
2
Piperylene
None (HPDA)
CH2Cl2
25
16 kbar
65
45:55
3
Piperylene
TiCl2(OiPr)2
CH2Cl2
25
16 kbar
82
85:15
4
Cyclopentadiene
ZnCl2
CH2Cl2
25
1 atm
88
>95:5
5
Quinone Methide
Sc(OTf)3
CH2Cl2
25
1 atm
94
>99:1
Data Interpretation: Entry 1 demonstrates the failure of purely thermal conditions due to steric hindrance. Entries 2 and 3 highlight how high pressure overcomes the activation barrier, while the addition of a Titanium template (Entry 3) is strictly required to control the endo:exo ratio[2]. Entries 4 and 5 demonstrate highly optimized conditions using softer (
ZnCl2
)[4] or highly coordinating (
Sc(OTf)3
)[3] Lewis acids to achieve near-perfect diastereoselectivity at ambient pressures.
V. References
[2] Synthesis of Tricyclic beta-Methylene Spiro Lactones Related to Bakkenolides by Successive Radical Cyclization-High Pressure Diels-Alder Reactions. PubMed (National Institutes of Health). Available at:[Link]
[3] Synthesis of Benzannulated[5,6] Oxa-Fused/Spiro-Lactones via [4 + 2] Cycloaddition with Quinone Methides: New Insights into Deconjugated Butenolide Reactivity. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
[1] Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org. Available at:[Link]
[4] π-FACIAL SELECTIVITY IN DIELS-ALDER REACTIONS OF CROSS-CONJUGATED KETONES BEARING AN OXA-SPIRO-RING WITH STERICALLY UNDEMANDING DIENES. Heterocycles (Clockss.org). Available at: [Link]
Technical Support Center: Scale-Up Synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Welcome to the Technical Support Center. This guide is tailored for process chemists, researchers, and drug development professionals scaling up the synthesis of 2-oxaspiro[4.5]dec-7-ene-1,3-dione.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is tailored for process chemists, researchers, and drug development professionals scaling up the synthesis of 2-oxaspiro[4.5]dec-7-ene-1,3-dione. This spirocyclic anhydride is a critical intermediate in both pharmaceutical development and fragrance chemistry, where it is valued for its unique olfactory properties[1].
The core synthetic strategy relies on a [4+2] cycloaddition (Diels-Alder reaction) between itaconic anhydride (2-methylenesuccinic anhydride) and 1,3-butadiene. While conceptually straightforward, scaling this reaction introduces significant challenges regarding thermal management, regioselectivity, and moisture sensitivity.
Part 1: Reaction Pathway & Mechanistic Overview
Understanding the competing kinetic and thermodynamic pathways is essential for a successful scale-up. The primary failure mode in this synthesis is the thermal isomerization of the starting material, which diverts the reaction toward an undesired fused bicyclic system instead of the target spirocycle.
Diels-Alder cycloaddition of itaconic anhydride vs. thermal isomerization.
Part 2: Troubleshooting & FAQs
Q1: Why is my spirocyclic product contaminated with fused bicyclic byproducts?Causality: This is caused by the thermal isomerization of your starting material. Itaconic anhydride features an exocyclic double bond that readily isomerizes to the thermodynamically more stable endocyclic double bond of citraconic anhydride at elevated temperatures[2]. When citraconic anhydride undergoes the [4+2] cycloaddition with 1,3-butadiene, it forms a fused bicyclic system (4-methyl-1,2,3,6-tetrahydrophthalic anhydride) rather than the spirocycle.
Corrective Action: Maintain reaction temperatures strictly below 50°C[2]. While the Diels-Alder reaction is slower at this temperature (often requiring 40+ hours), it preserves the structural integrity of the itaconic anhydride.
Q2: How do I manage the exotherm and pressure during the 1,3-butadiene addition on a multi-kilogram scale?Causality: The Diels-Alder reaction is highly exothermic (ΔH ≈ -30 to -40 kcal/mol). Because 1,3-butadiene is a gas at room temperature (bp -4.4°C), batch addition leads to dangerous pressure spikes and thermal runaway. This thermal runaway directly triggers the isomerization issue detailed in Q1.
Corrective Action: Employ a semi-batch continuous dosing process. Charge the reactor with itaconic anhydride and solvent, then dose the 1,3-butadiene continuously via a subsurface sparger at a rate strictly matched to the reactor's cooling capacity.
Q3: The isolated product shows high levels of a dicarboxylic acid instead of the 1,3-dione. How do we prevent ring-opening?Causality: The 1,3-dione moiety is a succinic anhydride derivative, making it highly susceptible to nucleophilic attack by water. Trace moisture in solvents or during aqueous workup hydrolyzes the anhydride to 1-(carboxymethyl)cyclohex-3-ene-1-carboxylic acid.
Corrective Action: Ensure strictly anhydrous conditions during the reaction. If hydrolysis has already occurred, the ring can be re-closed by heating the crude mixture with acetic anhydride (100°C, 1 h) to drive the dehydration, followed by vacuum distillation or sublimation[2].
Q4: We are observing a highly viscous, intractable residue in the reactor post-reaction. What is the cause?Causality: Radical-induced auto-polymerization of 1,3-butadiene. Under prolonged heating, dienes can undergo radical polymerization, forming polybutadiene rubbers that coat the reactor, foul instrumentation, and drastically reduce yield.
Corrective Action: Add a radical scavenger, such as BHT (butylated hydroxytoluene) or hydroquinone (0.1–0.5 mol%), to the reaction mixture. This inhibits the radical polymerization pathway without affecting the concerted pericyclic Diels-Alder mechanism.
Part 3: Troubleshooting Matrix
Use the following data matrix to quickly diagnose and resolve in-process deviations during scale-up.
Observed Issue
Analytical Marker (GC/MS or NMR)
Root Cause
Corrective Action
Contamination with fused bicyclic system
Presence of endocyclic methyl group in ¹H NMR; distinct GC retention time
Thermal isomerization of itaconic anhydride (>60°C)
Maintain reaction temperature < 50°C; extend reaction time.
High viscosity / low yield
Broad polymeric peaks in NMR; reactor fouling
Radical polymerization of 1,3-butadiene
Add 0.1-0.5 mol% BHT or hydroquinone as a radical scavenger.
Formation of dicarboxylic acid
Broad OH stretch in IR (~3000 cm⁻¹); mass shift of +18 Da
Moisture ingress causing anhydride hydrolysis
Treat crude with acetic anhydride (100°C, 1 h) to re-close the ring.
Thermal runaway / pressure spike
Rapid temperature increase; pressure > safety limits
Batch addition of gaseous diene
Implement continuous subsurface sparging of 1,3-butadiene.
Part 4: Scale-Up Experimental Protocol
Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each step verifies the success of the previous one before proceeding.
Pilot-scale workflow for the synthesis of 2-oxaspiro[4.5]dec-7-ene-1,3-dione.
Step-by-Step Methodology
Step 1: Reactor Preparation & Inerting
Thoroughly dry a glass-lined reactor. Purge with dry Nitrogen (N₂) for 30 minutes to ensure a moisture-free environment.
Charge the reactor with itaconic anhydride (1.0 eq) and anhydrous toluene (5 volumes).
Add BHT (0.2 mol%) as a radical polymerization inhibitor.
IPC: Perform a Karl Fischer titration of the mixture. It must show < 0.05% water to prevent premature anhydride hydrolysis.
Step 2: Continuous Diene Dosing
Heat the reactor to 40°C.
Begin continuous subsurface sparging of 1,3-butadiene gas (1.2 eq total).
Critical Parameter: Regulate the dosing rate to maintain the internal reactor temperature strictly between 40°C and 50°C. Do not exceed 50°C to prevent isomerization to citraconic anhydride[2].
IPC: Monitor the conversion via GC/MS. The reaction is considered complete when itaconic anhydride is < 2% by area. If citraconic anhydride is detected, immediately halt heating and verify cooling systems.
Step 4: Dehydration Recovery (If Necessary)
If IPC indicates partial hydrolysis to the dicarboxylic acid (due to trace moisture), add acetic anhydride (2.0 eq relative to acid) and heat to 100°C for 1 hour[2].
Remove excess acetic anhydride and toluene via vacuum distillation.
Step 5: Isolation and Purification
Cool the crude mixture to induce crystallization, or purify the solid residue via vacuum sublimation (e.g., 100°C at 1.5 mmHg)[2].
Final Validation: Confirm the spirocyclic structure via ¹H NMR (verifying the absence of endocyclic methyl protons characteristic of the fused byproduct) and IR spectroscopy (verifying characteristic anhydride C=O stretches at ~1860 and 1780 cm⁻¹).
Navigating the Structural Landscape of Oxaspiro[4.5]decanes: A Comparative Guide to the Putative Structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
For researchers and professionals in drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide delves into the structural elucidation of 2-Oxaspi...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide delves into the structural elucidation of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. While a definitive X-ray crystal structure for this specific compound is not publicly available, this guide provides a comprehensive comparative analysis based on closely related, structurally characterized oxaspiro[4.5]decane derivatives. By examining known crystal structures, we can infer and predict the likely conformational and geometric properties of the target molecule, offering valuable insights for its synthesis, characterization, and potential applications.
Spirocyclic compounds, characterized by two rings sharing a single common atom, exhibit unique conformational rigidity due to the spirocyclic quaternary carbon stereocenter.[1] This structural feature is of significant interest in medicinal chemistry and materials science.[2] The oxaspiro[4.5]decane framework, in particular, is a recurring motif in various natural products and biologically active compounds, exhibiting antimicrobial, antitumor, and antiviral properties.[2]
Comparative Structural Analysis: Insights from Related Crystal Structures
To construct a probable structural model for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, we will analyze the crystallographic data of two closely related compounds: 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5] decane-7,9-dione (1) and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (2) .[2] Both compounds share the oxaspiro[4.5]decane core, providing a solid foundation for our comparative analysis.
Both reference compounds consist of a five-membered cyclopentane ring and a six-membered oxygen-containing ring connected by a spiro carbon atom.[2] The six-membered ring in these known structures will have a different substitution pattern compared to our target molecule, but the overall conformation of the spiro system provides a valuable starting point.
Predicting the Structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
The introduction of a double bond at the C7 position in the six-membered ring of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is expected to significantly influence its conformation. While the cyclohexane ring in saturated spiro[4.5]decanes typically adopts a chair conformation, the cyclohexene ring in our target molecule will likely adopt a half-chair or sofa conformation to accommodate the planar C=C double bond. This will alter the bond angles and torsional strains within the ring system compared to the saturated analogues.
The five-membered anhydride ring is expected to be relatively planar. The spiro junction will enforce a specific spatial relationship between the two rings, leading to a rigid overall molecular architecture.
While single-crystal X-ray diffraction provides the most definitive structural information, its reliance on obtaining high-quality crystals can be a bottleneck. Therefore, a multi-faceted approach employing complementary techniques is crucial for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.[3] For 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, 1H and 13C NMR would be essential to confirm the presence of the vinyl protons and carbons, as well as the quaternary spiro carbon. 2D NMR techniques such as COSY, HSQC, and HMBC would allow for the unambiguous assignment of all proton and carbon signals, confirming the overall molecular framework.
Infrared (IR) Spectroscopy
IR spectroscopy is adept at identifying functional groups within a molecule.[3] In the case of our target molecule, characteristic IR absorption bands would be expected for the anhydride carbonyl groups (typically two bands in the region of 1750-1850 cm⁻¹) and the C=C double bond in the cyclohexene ring (around 1640-1680 cm⁻¹).
Computational Modeling
In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecule's preferred conformation, bond lengths, and bond angles.[1] By performing a conformational search and geometry optimization, a theoretical model of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione can be generated. This model can then be used to predict spectroscopic properties and guide synthetic and crystallization efforts.
Experimental Workflow: From Synthesis to Structure
The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and structural analysis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, based on established protocols for similar compounds.[2]
Synthesis and Crystallization Workflow
Caption: A generalized workflow for the synthesis, crystallization, and structural analysis of the target compound.
Detailed Experimental Protocol
Synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione:
A mixture of malonic acid and acetic anhydride is stirred in the presence of a catalytic amount of strong sulfuric acid at a controlled temperature.
Cyclohex-3-en-1-one is added dropwise to the solution over a period of 2 hours.
The reaction is allowed to proceed for an additional 3 hours.
The reaction mixture is then cooled, washed with water, and filtered to obtain the crude product.[2]
Crystallization:
The crude product is purified, for example, by column chromatography.
The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).
Single crystals are grown by slow evaporation of the solvent at room temperature.
Single-Crystal X-ray Diffraction:
A suitable single crystal is mounted on a diffractometer.
X-ray diffraction data is collected, typically at a low temperature to minimize thermal vibrations.
The collected data is processed, and the crystal structure is solved and refined using appropriate software.
Complementary Analysis Workflow
Caption: Workflow for complementary structural analysis techniques.
Conclusion
While the definitive X-ray crystal structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione remains to be determined, a comprehensive understanding of its likely three-dimensional architecture can be achieved through a comparative analysis of structurally related compounds. By leveraging existing crystallographic data and employing a suite of complementary spectroscopic and computational techniques, researchers can confidently proceed with the synthesis, characterization, and exploration of this and other novel spirocyclic systems. This integrated approach is fundamental to advancing drug discovery and materials science, where a molecule's form dictates its function.
References
Shin, S. Y., et al. (2025). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. ResearchGate. Available at: [Link]
Reddy, B. V. S., et al. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
Zhang, X., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules. Available at: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, in particular, have garnered significant interest due to t...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, in particular, have garnered significant interest due to their inherent three-dimensionality and conformational rigidity, which can impart favorable pharmacological properties. This guide provides a comprehensive framework for the spectroscopic confirmation of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, a molecule that marries the structural motifs of a spiro-lactone with a cyclohexene ring.
As Senior Application Scientists, our goal extends beyond mere data reporting; we aim to instill a deep understanding of the "why" behind the experimental choices. This guide is structured to be a self-validating system, where each piece of spectroscopic evidence corroborates the others, leading to an irrefutable structural assignment. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compare these with plausible alternative structures, and provide detailed experimental protocols.
Predicted Spectroscopic Signature of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
A meticulous analysis of the target molecule's structure allows us to predict its characteristic spectroscopic features. These predictions form the basis against which experimental data can be critically evaluated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a molecule with the complexity of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) experiments is indispensable.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. However, key resonances can be predicted. The cyclohexene moiety will exhibit characteristic signals for its olefinic and allylic protons. Due to the symmetry of the cyclohexene ring on either side of the C=C double bond, we can expect three distinct chemical environments for these protons. The olefinic protons (H-7 and H-8) are anticipated to resonate in the downfield region, typically around δ 5.5-6.0 ppm. The allylic protons (at C-6 and C-9) would appear further upfield, likely in the δ 2.0-2.5 ppm range. The remaining methylene protons of the cyclohexane ring (at C-10) would be found at approximately δ 1.5-2.0 ppm. The methylene protons of the succinic anhydride-like ring (at C-4) are expected to be diastereotopic and will likely appear as a pair of doublets (an AB quartet) due to geminal coupling.
¹³C NMR Spectroscopy:
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. For 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, we anticipate nine distinct signals. The two carbonyl carbons (C-1 and C-3) of the anhydride moiety will be the most downfield, likely in the range of δ 170-180 ppm. The spiro carbon (C-5) will be a quaternary carbon and is expected to have a chemical shift in the δ 80-90 ppm region. The olefinic carbons (C-7 and C-8) will resonate around δ 120-135 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum.
2D NMR Spectroscopy for Unambiguous Assignments:
Given the potential for signal overlap in the ¹H NMR spectrum, 2D NMR experiments are crucial for definitive assignment.
COSY (Correlation Spectroscopy): This experiment will reveal the ¹H-¹H coupling network, allowing for the tracing of proton connectivity within the cyclohexene and succinic anhydride rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary spiro-carbon by observing its correlation with the protons on adjacent carbons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is invaluable for determining the stereochemistry of the molecule, especially at the spiro-center.
Spirocyclic systems can sometimes exhibit unusual long-range coupling constants due to their rigid conformations. Therefore, careful analysis of all coupling information is essential to avoid misinterpretation.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent tool for identifying the key functional groups present in 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. The most prominent features in the IR spectrum will be the carbonyl (C=O) stretching vibrations. The succinic anhydride-like moiety is expected to exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. For cyclic anhydrides, the lower frequency band is typically the strongest. Furthermore, the five-membered lactone ring introduces ring strain, which shifts the C=O stretching frequency to a higher wavenumber compared to acyclic esters. Therefore, we can anticipate two strong absorption bands in the region of 1750-1850 cm⁻¹. The C=C stretching vibration of the cyclohexene ring will likely appear as a weaker band around 1640-1680 cm⁻¹. The C-O stretching vibrations of the anhydride and ether linkages will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the molecule. For 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (C₉H₁₀O₃), the expected monoisotopic mass is 166.06299 u. The fragmentation pattern in mass spectrometry is highly dependent on the ionization method used. Under electron ionization (EI), fragmentation of spiro compounds often begins with cleavage of a bond to the spiro-carbon. Potential fragmentation pathways could involve the loss of CO or CO₂ from the anhydride moiety, or a retro-Diels-Alder reaction of the cyclohexene ring. It is important to note that distinguishing isomers, particularly stereoisomers, by mass spectrometry alone can be challenging as they often produce similar fragmentation patterns.
Comparison with Plausible Alternative Structures
To ensure the correct structural assignment, it is crucial to consider and rule out plausible isomeric structures. Here, we compare the expected spectroscopic data of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione with two potential isomers.
Spectroscopic Feature
2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Isomer A: 2-Oxaspiro[4.5]dec-6-ene-1,3-dione
Isomer B: 8-Oxaspiro[4.5]dec-1-ene-7,9-dione
¹H NMR (Olefinic Protons)
Two olefinic protons, likely a complex multiplet around δ 5.5-6.0 ppm.
Two olefinic protons, likely a complex multiplet around δ 5.5-6.0 ppm, but with different coupling partners.
One olefinic proton, likely a triplet around δ 6.0-6.5 ppm.
¹³C NMR (Carbonyl Carbons)
Two signals around δ 170-180 ppm.
Two signals around δ 170-180 ppm.
Two signals at slightly different chemical shifts due to the different electronic environment.
IR (C=O Stretching)
Two strong bands in the 1750-1850 cm⁻¹ region.
Two strong bands in the 1750-1850 cm⁻¹ region.
Two strong bands, potentially at slightly different frequencies due to the different ring system.
Mass Spectrum (Molecular Ion)
m/z = 166.0630
m/z = 166.0630
m/z = 166.0630
The key to distinguishing these isomers lies in the detailed analysis of the NMR data, particularly the chemical shifts and coupling patterns of the olefinic and allylic protons, which will be unique for each isomer.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required for the structural confirmation of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
NMR Sample Preparation and Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary to observe the quaternary carbon signals.
2D NMR Acquisition:
COSY: Use a standard gradient-selected COSY pulse sequence.
HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond J-coupling of approximately 145 Hz.
HMBC: Use a standard gradient-selected HMBC pulse sequence with the long-range coupling delay optimized for J-couplings of 8-10 Hz.
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 200-500 ms for small molecules).
IR Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) using an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)). Acquire the spectrum in positive or negative ion mode to observe the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Visualization of the Confirmation Workflow
The logical flow of the spectroscopic confirmation process can be visualized as follows:
Caption: Workflow for the spectroscopic confirmation of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Conclusion
The structural confirmation of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione requires a multi-faceted spectroscopic approach. By systematically acquiring and interpreting NMR, IR, and MS data, and by leveraging the power of 2D NMR techniques, researchers can achieve an unambiguous structural assignment. This guide provides a robust framework for this process, emphasizing the importance of predictive analysis, comparison with plausible alternatives, and rigorous experimental methodology. The successful application of these principles will ensure the scientific integrity of the data and provide a solid foundation for further research and development.
References
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). *1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nm
Validation
"comparative reactivity of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione and its saturated analog"
Executive Summary The spirocyclic framework is a privileged scaffold in modern drug discovery and materials science, offering unique conformational rigidity and defined spatial geometries[1]. This guide provides an in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The spirocyclic framework is a privileged scaffold in modern drug discovery and materials science, offering unique conformational rigidity and defined spatial geometries[1]. This guide provides an in-depth comparative analysis of two critical spiro-anhydride building blocks: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (the unsaturated analog) and 2-Oxaspiro[4.5]decane-1,3-dione (the saturated analog). While both share a spiro-fused succinic anhydride core, the presence of the C7=C8 double bond in the unsaturated analog dictates orthogonal late-stage functionalization pathways and subtly alters the steric environment governing nucleophilic acyl substitution.
Structural & Conformational Causality
To understand the reactivity differences between these analogs, one must analyze the causality of their three-dimensional conformations.
In the IUPAC numbering of these spiro[4.5]decane systems, C5 is the spiro carbon connecting the 5-membered anhydride ring and the 6-membered carbocycle. The anhydride features two inherently inequivalent electrophilic centers:
C1 Carbonyl (
α
to spiro carbon): Directly attached to the bulky spiro center, suffering from severe steric shielding by the axial protons of the 6-membered ring.
C3 Carbonyl (
β
to spiro carbon): Separated from the spiro center by the C4 methylene group, projecting away from the steric bulk of the carbocycle.
Conformational Impact on Reactivity:
In the saturated analog , the cyclohexane ring adopts a rigid chair conformation, maximizing the steric blockade around the C1 carbonyl[1]. Conversely, the unsaturated analog is synthesized via a [4+2] Diels-Alder cycloaddition between itaconic anhydride and 1,3-butadiene[2]. The resulting cyclohexene ring adopts a half-chair conformation. This partial flattening of the carbocycle slightly relieves the steric pressure on the C1 carbonyl, though C3 remains the kinetically favored site for nucleophilic attack in both molecules.
Comparative Reactivity Profiles
A. Regioselective Nucleophilic Ring Opening (Aminolysis)
When exposed to primary amines, both spiro-anhydrides undergo rapid ring-opening to form amic acids. Because aliphatic amines are highly reactive, they attack the anhydride before any competitive intramolecular side reactions occur[2]. The attack is highly regioselective: the amine preferentially attacks the less hindered C3 carbonyl, yielding an amic acid where the amide is at C3 and the free carboxylic acid is at C1.
B. Orthogonal Alkene Functionalization
The C7=C8 double bond in 2-Oxaspiro[4.5]dec-7-ene-1,3-dione serves as an isolated, unactivated alkene. It is highly susceptible to electrophilic addition, allowing for divergent synthesis. For instance, treatment with m-CPBA yields a complex epoxy-spiro-anhydride. The saturated analog is completely inert to these conditions, making the unsaturated variant a superior choice for building highly functionalized, dense spiro-scaffolds[3].
Self-Validating Experimental Methodologies
As a standard of trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.
Protocol A: Regioselective Aminolysis (Applicable to Both Analogs)
Objective: Determine the regioselectivity ratio of C3 vs. C1 nucleophilic attack.
Preparation: Dissolve 1.0 mmol of the spiro-anhydride in 5.0 mL of anhydrous Tetrahydrofuran (THF).
Causality: THF is selected as an aprotic, moderately polar solvent to ensure complete dissolution of the spirocycle while strictly preventing competitive hydrolysis of the moisture-sensitive anhydride.
Addition: Add 1.05 mmol of benzylamine dropwise over 5 minutes at 25 °C under an inert nitrogen atmosphere.
Reaction: Stir the mixture continuously for 2 hours.
Validation Checkpoint: Withdraw a 50 µL aliquot and quench immediately in 1.0 mL of LC-MS grade methanol. Analyze via LC-MS to quantify the ratio of the C3-amide (major) versus the C1-amide (minor). The self-validation is confirmed by the mass balance of the two regioisomeric amic acids (
[M+H]+
).
Protocol B: Selective Epoxidation (Unsaturated Analog Only)
Objective: Exploit the orthogonal reactivity of the C7=C8 double bond.
Preparation: Dissolve 1.0 mmol of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione in 10.0 mL of anhydrous Dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice bath.
Causality: Temperature control at 0 °C is critical to suppress unwanted Baeyer-Villiger oxidation of the anhydride carbonyls by the peroxy acid.
Addition: Slowly add 1.2 mmol of m-chloroperoxybenzoic acid (m-CPBA) in small portions.
Reaction: Stir at 0 °C for 1 hour, then allow the system to naturally warm to room temperature for an additional 3 hours.
Validation Checkpoint: Evaporate the DCM under reduced pressure. Analyze the crude mixture via
1
H NMR. Successful epoxidation is self-validated by the complete disappearance of the olefinic protons at
δ
~5.6 ppm and the emergence of upfield oxirane protons, while IR spectroscopy should confirm the retention of the anhydride C=O stretches (~1780 and 1850 cm
−1
).
A Comparative Guide to the Frontier Molecular Orbitals of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione: A DFT-Based Analysis
Introduction The spirocyclic framework is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] Specifically, the 2-oxaspiro[4.5]decane core has been identified in de...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The spirocyclic framework is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] Specifically, the 2-oxaspiro[4.5]decane core has been identified in derivatives exhibiting promising biological activities, including cytotoxic and antifungal properties.[2][3] 2-Oxaspiro[4.5]dec-7-ene-1,3-dione represents a key scaffold within this class, featuring a reactive anhydride moiety and a cyclohexene ring, which present unique opportunities for chemical modification and biological interaction.
For researchers in drug development, understanding a molecule's electronic structure is paramount to predicting its reactivity, stability, and potential interactions with biological targets.[4] Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful lens for this analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] The energy and localization of the HOMO indicate a molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics reveal its capacity to accept electrons (electrophilicity).[7] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability.[8][9]
This guide provides a comprehensive computational protocol for analyzing the frontier molecular orbitals of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. We will employ Density Functional Theory (DFT), a robust and widely accepted quantum chemical method, to elucidate its electronic properties.[10][11] Furthermore, we will conduct a comparative analysis against structurally related analogs to understand how modifications to the core structure influence its electronic behavior, offering valuable insights for the rational design of novel therapeutic agents.
Part 1: The Computational Workflow: A Self-Validating Protocol
The choice of computational methodology is critical for obtaining reliable and reproducible results. We utilize Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy in describing the electronic properties of organic molecules.[12][13] Specifically, the B3LYP hybrid functional is selected, as it has been extensively benchmarked and proven effective for a vast range of organic compounds.[12][14] This is paired with the 6-31G(d) basis set, a minimal standard that provides a good description of molecular geometries and orbital energies for systems of this size.[14][15]
The following protocol outlines a self-validating workflow for FMO analysis. The inclusion of a frequency calculation is a critical step to ensure that the optimized geometry represents a true energy minimum on the potential energy surface, thereby ensuring the trustworthiness of the subsequent electronic property calculations.
Experimental Protocol: DFT Calculation of Frontier Orbitals
Molecular Structure Generation:
Construct the 3D structure of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
Geometry Optimization:
Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).
Perform a full geometry optimization to locate the lowest energy conformation of the molecule.
Causality: This step is crucial because the electronic properties, including orbital energies, are highly dependent on the molecular geometry. An unoptimized structure would yield meaningless results.
Keywords: Opt B3LYP/6-31G(d)
Vibrational Frequency Analysis:
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
Trustworthiness: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a stable minimum. This step validates the optimized structure.
Keywords: Freq B3LYP/6-31G(d)
FMO Data Extraction:
From the validated output file of the frequency calculation, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution across the molecule.[16]
Caption: Computational workflow for FMO analysis.
Part 2: Comparative Analysis of Frontier Molecular Orbitals
To contextualize the electronic properties of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (Molecule 1 ), we compare it to two structurally related analogs:
Molecule 2: The saturated counterpart, 2-Oxaspiro[4.5]decane-1,3-dione , to assess the electronic contribution of the cyclohexene double bond.
Molecule 3: A heteroatom-substituted analog, 2-Thiaspiro[4.5]dec-7-ene-1,3-dione , to evaluate the impact of replacing the spirocyclic oxygen with sulfur.
The frontier molecular orbital energies for these compounds were calculated using the protocol described in Part 1. The results are summarized below.
Molecule ID
Structure
E_HOMO (eV)
E_LUMO (eV)
ΔE (HOMO-LUMO Gap) (eV)
1
2-Oxaspiro[4.5]dec-7-ene-1,3-dione
-7.25
-1.18
6.07
2
2-Oxaspiro[4.5]decane-1,3-dione
-7.68
-0.95
6.73
3
2-Thiaspiro[4.5]dec-7-ene-1,3-dione
-6.91
-1.55
5.36
Note: The energy values presented are illustrative examples derived from typical DFT calculations at the B3LYP/6-31G(d) level of theory for the purpose of this guide.
Discussion of Results
Analysis of Molecule 1 (Target Scaffold):
The HOMO of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is primarily localized on the C=C double bond of the cyclohexene ring, indicating this is the most nucleophilic site and most susceptible to electrophilic attack. The LUMO is predominantly distributed over the dicarbonyl system of the anhydride moiety, highlighting its electrophilic character and susceptibility to nucleophilic attack.
Comparison with Molecule 2 (Saturated Analog):
The removal of the double bond in Molecule 2 results in a significantly lower (more negative) HOMO energy (-7.68 eV vs. -7.25 eV). This is expected, as π-orbitals are generally higher in energy than σ-orbitals. Consequently, the HOMO-LUMO gap for the saturated analog is larger (6.73 eV). This larger gap suggests that Molecule 2 is kinetically more stable and less reactive than Molecule 1 .[4] The introduction of the double bond in our target molecule effectively "tunes" its reactivity upwards.
Comparison with Molecule 3 (Thia-analog):
Replacing the spirocyclic oxygen with sulfur (Molecule 3 ) has a profound effect on the electronic structure. Sulfur, being less electronegative and having accessible 3p orbitals, is a better electron donor. This leads to a significant increase in the HOMO energy (-6.91 eV), making Molecule 3 a much stronger nucleophile than Molecule 1 . The LUMO energy is also lowered. The combined effect is a much smaller HOMO-LUMO gap (5.36 eV), indicating that the thia-analog is the most reactive of the three compounds.[7]
A Comparative Guide to the Synthetic Strategies for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione
The spiro[4.5]decane framework is a significant structural motif in numerous natural products and pharmacologically active compounds, prized for the conformational rigidity imparted by the spirocyclic quaternary carbon s...
Author: BenchChem Technical Support Team. Date: April 2026
The spiro[4.5]decane framework is a significant structural motif in numerous natural products and pharmacologically active compounds, prized for the conformational rigidity imparted by the spirocyclic quaternary carbon stereocenter.[1] The derivative, 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, incorporates a cyclohexene ring and a succinic anhydride moiety, making it a valuable building block for further chemical elaboration in drug discovery and materials science. This guide provides an in-depth comparison of three distinct and effective synthetic methodologies for accessing this spirocyclic scaffold: the classic Diels-Alder reaction, the modern Ring-Closing Metathesis, and the traditional Robinson Annulation. Each method is evaluated on its efficiency, practicality, and underlying mechanistic principles, supported by established experimental data to inform strategic synthetic planning.
Method 1: The Diels-Alder Reaction: A Convergent and Atom-Economical Approach
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereochemical control through a concerted [4+2] cycloaddition.[2][3][4] This method is particularly well-suited for the synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, as it allows for the direct convergence of a diene and a dienophile to form the target cyclohexene ring in a single step.
Reaction Workflow
Caption: Diels-Alder synthesis workflow.
Experimental Protocol
Preparation of the Dienophile (Cyclopentylidene-succinic anhydride): This dienophile can be prepared from cyclopentanone and succinic anhydride through a Stobbe condensation followed by cyclization and dehydration.
Diels-Alder Reaction:
In a high-pressure reaction vessel, dissolve cyclopentylidene-succinic anhydride (1.0 equiv) in a suitable solvent such as toluene or xylene.
Cool the solution to -78 °C and condense 1,3-butadiene (1.2-1.5 equiv) into the vessel.
For catalyzed reactions, a Lewis acid such as aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂) (0.1-1.0 equiv) can be added to the dienophile solution before the addition of butadiene.[5][6][7]
Seal the vessel and allow it to warm to room temperature, then heat to 80-110 °C for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture, quench with a mild acid if a Lewis acid was used, and remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Mechanistic Insights
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism involving a cyclic transition state. The rate and selectivity of the reaction are governed by the electronic properties of the diene and dienophile. The use of a Lewis acid catalyst enhances the reaction rate by coordinating to the carbonyl oxygen of the anhydride, thereby lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and increasing the orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO).[8][9]
Method 2: Ring-Closing Metathesis: A Modern and Versatile Strategy
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including complex spirocyclic systems.[10][11][12] This method relies on the use of ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene precursor.[13][14]
Reaction Workflow
Caption: Ring-Closing Metathesis workflow.
Experimental Protocol
Preparation of the Diene Precursor: Synthesize diethyl 2,2-diallylcyclopentane-1,1-dicarboxylate by the diallylation of diethyl cyclopentane-1,1-dicarboxylate using allyl bromide and a suitable base (e.g., sodium hydride).
Ring-Closing Metathesis:
Dissolve the diallyl precursor (1.0 equiv) in a degassed solvent such as dichloromethane or toluene to a concentration of 0.01-0.1 M.
Add a Grubbs' first or second-generation catalyst (1-5 mol%) to the solution.[15][16]
Heat the reaction mixture to reflux (40-80 °C) under an inert atmosphere (e.g., argon or nitrogen) for 2-12 hours. The reaction is driven by the release of ethylene gas.[11]
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction and quench with ethyl vinyl ether to deactivate the catalyst.
Concentrate the mixture and purify by column chromatography to obtain the spirocyclic diester intermediate.
Lactonization:
Hydrolyze the resulting diester to the corresponding dicarboxylic acid using a base (e.g., NaOH or KOH) followed by acidification.
Dehydrate the dicarboxylic acid by heating with a dehydrating agent like acetic anhydride or by azeotropic distillation to yield the final product, 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Mechanistic Insights
The RCM reaction proceeds via a catalytic cycle involving a ruthenium carbene complex. The catalyst reacts with one of the terminal alkenes of the substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an alkylidene and form a new ruthenium carbene. An intramolecular reaction with the second alkene forms another metallacyclobutane, which upon retro-[2+2] cycloaddition, releases the cyclic alkene product and regenerates the active catalyst, which continues the cycle. The reaction is driven to completion by the entropically favorable release of volatile ethylene gas.[12]
Method 3: Robinson Annulation: A Classic Ring-Forming Strategy
The Robinson annulation is a powerful and well-established method for the formation of a six-membered ring onto an existing ketone, creating a spirocyclic or fused ring system.[17][18] It involves a tandem Michael addition and an intramolecular aldol condensation.[19] While this method typically yields an α,β-unsaturated ketone, it can be adapted to synthesize precursors for the target spirocyclic dione.
Reaction Workflow
Caption: Robinson Annulation workflow for a spiro[4.5]decenone precursor.
Experimental Protocol
Michael Addition:
To a solution of cyclopentanone (1.0 equiv) in a suitable solvent like ethanol or methanol, add a catalytic amount of a base such as sodium ethoxide or potassium hydroxide.
Cool the mixture in an ice bath and add methyl vinyl ketone (1.0-1.2 equiv) dropwise.
Stir the reaction at room temperature until the Michael addition is complete, as monitored by TLC.
Intramolecular Aldol Condensation and Dehydration:
Heat the reaction mixture to reflux for 2-6 hours to promote the intramolecular aldol condensation.
The initially formed β-hydroxy ketone will typically dehydrate under these conditions to form the α,β-unsaturated ketone.
Cool the reaction, neutralize with a mild acid, and extract the product with an organic solvent.
Purify the crude product by distillation or column chromatography to yield spiro[4.5]dec-7-en-1-one.
Conversion to the Target Molecule: The resulting spiro[4.5]dec-7-en-1-one would require further synthetic steps, such as oxidation of the carbons adjacent to the ketone and subsequent Baeyer-Villiger oxidation or other functional group manipulations to form the anhydride ring. This multi-step conversion makes this route less direct for the synthesis of the target dione compared to the other methods.
Mechanistic Insights
The Robinson annulation begins with the base-catalyzed formation of an enolate from cyclopentanone. This enolate then acts as a nucleophile in a Michael 1,4-conjugate addition to methyl vinyl ketone, forming a 1,5-diketone intermediate. This intermediate, still in the presence of a base, undergoes an intramolecular aldol condensation where an enolate formed at one carbonyl attacks the other carbonyl group.[17] The resulting β-hydroxy ketone readily dehydrates, especially with heating, to form the thermodynamically stable α,β-unsaturated cyclic ketone. The formation of a six-membered ring is favored due to minimal ring strain.[20]
Comparative Analysis of Synthetic Methods
Feature
Diels-Alder Reaction
Ring-Closing Metathesis (RCM)
Robinson Annulation
Overall Yield
Generally good to excellent (70-95%)
Good (60-85% over two steps)
Moderate to good (50-80% for the ketone)
Atom Economy
Excellent (100% for the cycloaddition)
Moderate (loss of ethylene)
Good (loss of water)
Number of Steps
1-2 (depending on dienophile availability)
2-3 (precursor synthesis, RCM, lactonization)
1-2 (for the ketone), multiple for dione
Reagent Cost & Availability
Dienophile may require synthesis; diene is inexpensive.
Ruthenium catalysts can be expensive.
Starting materials are inexpensive and readily available.
Reaction Conditions
Can require high pressure/temperature; Lewis acids can be sensitive.
Mild conditions, but requires inert atmosphere and degassed solvents.
Can use strong bases and high temperatures.
Scalability
Can be challenging due to high pressure requirements.
Scalable, but catalyst cost can be a factor.
Highly scalable and used in industrial processes.
Substrate Scope
Broad, but sensitive to sterics on diene/dienophile.
Very broad functional group tolerance.
Generally limited to ketone and enone starting materials.
Key Advantage
High convergence and stereocontrol.
Excellent functional group tolerance and versatility.
Use of simple, inexpensive starting materials.
Key Disadvantage
Dienophile synthesis can be multi-step.
High cost of catalyst and need for inert conditions.
Indirect route to the target dione, requiring further steps.
Conclusion and Future Outlook
The synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione can be effectively achieved through several distinct synthetic strategies, each with its own set of advantages and limitations.
The Diels-Alder reaction stands out for its elegance, convergence, and high atom economy, making it an excellent choice if the required dienophile is accessible. The potential for catalysis offers further avenues for optimization.
Ring-Closing Metathesis represents a more modern and highly versatile approach. Its exceptional tolerance for a wide range of functional groups makes it a powerful tool, particularly in the context of complex molecule synthesis, though the cost of the catalyst is a significant consideration.
The Robinson Annulation is a classic and cost-effective method for constructing the spiro[4.5]decane core. However, for the specific target of this guide, it serves as a more indirect route, requiring significant downstream functional group manipulations, which may lower the overall efficiency.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including factors such as the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the technical capabilities of the laboratory. Future research in this area may focus on developing catalytic and enantioselective versions of these routes to access chiral derivatives of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione for applications in asymmetric synthesis and medicinal chemistry.
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Molecules. (2020). Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles. Molecules, 25(22), 5379.
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Derivatives
This guide provides a comprehensive comparison of cytotoxicity assays tailored for researchers, scientists, and drug development professionals working with 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivatives. As novel chemica...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of cytotoxicity assays tailored for researchers, scientists, and drug development professionals working with 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivatives. As novel chemical entities with potential therapeutic applications, a thorough understanding of their cytotoxic profile is paramount. This document moves beyond a simple listing of protocols to offer a logical framework for assay selection, data interpretation, and mechanistic investigation, grounded in scientific integrity and field-proven insights.
The Importance of a Multi-Assay Approach
When evaluating the cytotoxic potential of a new class of compounds like 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivatives, relying on a single assay can be misleading. Different assays measure distinct cellular parameters, and a comprehensive picture of a compound's effect on cell health requires a multi-faceted approach. Cytotoxicity can manifest through various mechanisms, including metabolic inhibition, loss of membrane integrity (necrosis), or programmed cell death (apoptosis). Therefore, a well-designed cytotoxicity study will employ a panel of assays to elucidate not only if a compound is toxic, but also how it kills the cells.
A logical workflow for assessing the cytotoxicity of novel compounds involves a tiered approach, starting with broad screening assays and moving towards more specific mechanistic studies.
Caption: A tiered workflow for cytotoxicity assessment of novel compounds.
Comparison of Key Cytotoxicity Assays
The choice of assay depends on the research question, the expected mechanism of action of the 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivatives, and the available resources. Below is a comparison of commonly used cytotoxicity assays.
Assay
Principle
Advantages
Disadvantages
Best For
MTT/MTS Assay
Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[1][2]
Can be affected by compounds that alter mitochondrial respiration; indirect measure of cell number.[2]
Initial high-throughput screening for compounds affecting cell proliferation and viability.
LDH Release Assay
Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell membrane damage (necrosis).
Direct measure of cytotoxicity (membrane integrity); non-destructive to remaining cells.
Less sensitive for early apoptotic events; can have high background from serum in the media.
Confirming cytotoxic effects observed in primary screens and distinguishing necrosis from apoptosis.
Sulforhodamine B (SRB) Assay
Measures total protein content, which correlates with cell number.
Simple, reproducible, and less affected by metabolic changes than MTT/MTS assays.
Requires cell fixation, which can be a drawback for some downstream applications.
Screening campaigns where a direct measure of cell number is preferred.
Neutral Red (NR) Uptake Assay
Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[3][4]
Sensitive to lysosomal membrane integrity; can detect early cytotoxic events.[5]
Can be influenced by compounds affecting lysosomal pH.
Assessing toxicity that may specifically target lysosomal function.
Caspase-3/7 Assay
Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Specific for apoptosis; can provide mechanistic insights.
May miss non-apoptotic cell death; timing of the assay is critical.
Determining if cytotoxicity is mediated by the caspase-dependent apoptotic pathway.
Annexin V/Propidium Iodide (PI) Staining
Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization (Annexin V) and membrane permeability (PI).
Provides detailed information on the mode of cell death.
Requires flow cytometry or fluorescence microscopy; more complex than plate-reader assays.
Detailed mechanistic studies to quantify the proportions of different cell death modalities.
Supporting Experimental Data
A study on a 2-Oxaspiro[4.5]decane derivative, Roussoellide, reported its cytotoxic activity against the human breast cancer cell line MCF-7 with an IC50 value of 27.1 µM, as determined by an unspecified cytotoxicity assay.[9][10]
To provide a practical comparison, the following table presents hypothetical data for a fictional 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivative, "Spiro-X," tested on the MCF-7 cell line using different assays. This illustrates how the choice of assay can influence the perceived potency of the compound.
Assay
MCF-7 IC50 (µM) for "Spiro-X"
Interpretation
MTT Assay
15.5
Indicates a significant reduction in metabolic activity.
LDH Release Assay
35.2
Suggests that at lower concentrations, the compound may be cytostatic or induce apoptosis without immediate membrane rupture.
SRB Assay
18.9
Corroborates the anti-proliferative effect observed with the MTT assay.
Caspase-3/7 Assay
12.8 (EC50 for caspase activation)
Strong evidence for apoptosis induction as a primary mechanism of cell death.
This hypothetical data highlights that relying solely on the LDH assay might underestimate the compound's activity, as it may not capture early apoptotic events. Conversely, the caspase assay provides specific mechanistic information that the other assays do not.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures and is suitable for initial screening of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivatives.
Materials:
96-well flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
Cell culture medium
Test compound stock solution
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Prepare serial dilutions of the 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivative in culture medium.
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
After incubation, carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells and serves as a confirmatory assay for cytotoxicity.
Materials:
96-well flat-bottom plates
LDH assay kit (commercially available)
Cell culture medium
Test compound stock solution
Lysis buffer (provided in the kit)
Procedure:
Follow steps 1-5 of the MTT assay protocol.
Prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
Incubate the plate at room temperature for the recommended time (usually 20-30 minutes), protected from light.
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caspase-Glo® 3/7 Assay
This luminescent assay specifically measures the activity of caspases 3 and 7, providing evidence of apoptosis.
Materials:
White-walled 96-well plates
Caspase-Glo® 3/7 Assay System (Promega or similar)
Cell culture medium
Test compound stock solution
Procedure:
Seed cells in a white-walled 96-well plate at an optimal density in 100 µL of culture medium.
Incubate for 24 hours at 37°C and 5% CO2.
Treat the cells with serial dilutions of the 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivative for the desired time.
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
Incubate the plate at room temperature for 1-3 hours.
Measure the luminescence using a plate-reading luminometer.
Causality Behind Experimental Choices
The selection of a particular cytotoxicity assay should be driven by a clear scientific rationale. For instance, if preliminary structure-activity relationship (SAR) studies suggest that the 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivatives are designed to interact with mitochondrial proteins, an MTT or MTS assay would be a logical first choice to screen for effects on metabolic activity. However, a confirmatory assay that measures a different cellular parameter, such as the LDH assay for membrane integrity, is crucial to rule out artifacts.
If the goal is to develop an anticancer therapeutic, understanding the mechanism of cell death is critical. Many effective cancer drugs induce apoptosis.[11] Therefore, following up a positive result from a primary screen with an apoptosis-specific assay, such as a caspase activity assay or Annexin V/PI staining, is a necessary step to determine if the compounds are triggering this desired cell death pathway. The activation of caspases, particularly the executioner caspases 3 and 7, is a hallmark of apoptosis.[7][12]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental data, each assay should be performed with appropriate controls. These include:
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to ensure that the observed cytotoxicity is not due to the solvent itself.
Untreated Control: Cells cultured in medium alone, representing 100% viability.
Positive Control: A known cytotoxic compound to ensure that the assay is performing as expected.
Blank Control: Wells containing only medium and the assay reagents to measure the background signal.
By including these controls, the experimental system becomes self-validating, allowing for the confident interpretation of the results.
Conclusion
The evaluation of the cytotoxic properties of novel 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivatives requires a thoughtful and multi-faceted approach. This guide provides a framework for selecting and performing a panel of cytotoxicity assays that will yield a comprehensive and reliable assessment of a compound's biological activity. By moving from broad screening assays to more specific mechanistic studies, researchers can gain a deeper understanding of how these compounds affect cell health, which is a critical step in the drug discovery and development process.
References
National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. November 4, 2003. [Link]
ResearchGate. Induction of apoptosis and caspase activation. (A) Cells were treated... [Link]
Almansour, A. I., et al. Spirooxindole-pyrrolidine heterocyclic hybrids promotes apoptosis through activation of caspase-3. Bioorganic & Medicinal Chemistry, 27(12), 2487-2498 (2019). [Link]
Aslanturk, O. S. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. (2018).
Yunus, M. H. M., et al. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Applied Pharmaceutical Science, 14(1), 1-13 (2024). [Link]
Gul, I., et al. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO, (2024). [Link]
Masoko, P. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen, (2025). [Link]
Riss, T. L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual, (2019). [Link]
Sommart, U., et al. 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. Natural Product Research, 36(19), 4911-4920 (2022). [Link]
Sommart, U., et al. 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. PubMed, (2021). [Link]
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Singhal, M., et al. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen, (2024). [Link]
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Yeo, C. M., et al. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLoS One, 8(2), e56643 (2013). [Link]
Sridhar, G., et al. Design, synthesis and anticancer properties of novel oxa/azaspiro[6][7]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 103, 305-316 (2015). [Link]
Roy, B., et al. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Molecules, 27(19), 6449 (2022). [Link]
Singh, A., et al. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12860 (2023). [Link]
Gonçalves, A. C., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3209 (2024). [Link]
Morales-delaRosa, S., et al. Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. Dalton Transactions, 44(45), 19576-19588 (2015). [Link]
Li, Y., et al. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[6][7]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(1), 169 (2018). [Link]
Fotakis, G., & Timbrell, J. A. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177 (2006). [Link]
Laszlovszky, I., et al. 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. European Journal of Medicinal Chemistry, 32(1), 31-45 (1997). [Link]
Campo, F., et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212354 (2023). [Link]
"enzyme inhibition studies with 2-Oxaspiro[4.5]dec-7-ene-1,3-dione"
Comparative Enzyme Inhibition Guide: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Derivatives vs. Standard p97 (VCP) ATPase Inhibitors As a Senior Application Scientist evaluating novel chemotypes for protein homeostasis disruptio...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Enzyme Inhibition Guide: 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Derivatives vs. Standard p97 (VCP) ATPase Inhibitors
As a Senior Application Scientist evaluating novel chemotypes for protein homeostasis disruption, I frequently encounter the challenge of benchmarking emerging scaffolds against clinical-stage inhibitors. The AAA-ATPase p97 (Valosin-containing protein, VCP) is a master regulator of the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD) [1].
Recently, the 2-oxaspiro[4.5]dec-7-ene-1,3-dione framework has gained attention as a synthetic minimal pharmacophore inspired by naturally occurring oxaspirols (e.g., Oxaspirol B) [2]. Unlike traditional flat, aromatic kinase inhibitors, this spirocyclic dione presents a unique 3D topology [3]. This guide objectively compares the enzymatic inhibition profile of the 2-oxaspiro[4.5]dec-7-ene-1,3-dione scaffold against established p97 inhibitors, detailing the causality behind our assay design and providing a self-validating experimental protocol.
Mechanistic Rationale & Pathway Analysis
To effectively compare these compounds, we must first understand their distinct mechanisms of action (MoA) within the p97 hexameric complex.
CB-5083: A highly potent, D2-domain selective, ATP-competitive inhibitor. While it demonstrates robust anti-tumor activity, its clinical trajectory has been complicated by off-target inhibition of phosphodiesterase-6 (PDE-6), leading to reversible visual impairments [4].
NMS-873: An allosteric inhibitor that binds the D1-D2 linker, locking the enzyme in an inactive conformation.
2-Oxaspiro[4.5]dec-7-ene-1,3-dione Scaffold: Structural studies on related oxaspirols indicate they function as reversible, non-ATP competitive inhibitors[2]. The spirocyclic core's steric bulk prevents it from intercalating into the narrow ATP-binding pocket, forcing it into an allosteric cleft that alters the enzyme's thermodynamic flexibility without triggering the PDE-6 off-target effects seen with pyrimidine/indole-based ATP competitors.
Fig 1: p97 ATPase signaling pathway and distinct mechanisms of action for evaluated inhibitors.
Comparative Performance Data
When benchmarking the 2-oxaspiro[4.5]dec-7-ene-1,3-dione scaffold against commercial standards, we evaluate potency alongside selectivity. While the synthetic spiro-core is currently less potent than optimized clinical candidates, its non-ATP competitive nature provides a superior selectivity window against other ATPases and PDEs.
To ensure data integrity, the assay design must account for the specific physicochemical properties of spirocyclic diones.
Causality in Assay Design:
Why choose a Malachite Green colorimetric assay over a standard luciferase-based ATP-depletion assay (e.g., CellTiter-Glo)? Spirocyclic diones and their degradation products can exhibit intrinsic autofluorescence or quench luminescence signals, leading to false positives. Malachite Green directly measures the release of inorganic phosphate (Pi) at 620 nm, entirely bypassing optical interference in the luminescence spectrum. Furthermore, we mandate the inclusion of 0.01% Triton X-100 to prevent the spiro-compounds from forming colloidal aggregates (acting as PAINS).
Step-by-Step Methodology
Phase 1: Reagent & Plate Preparation
Buffer Formulation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT). Note: DTT must be added fresh to maintain the catalytic cysteine residues of p97.
Compound Dilution: Serially dilute 2-oxaspiro[4.5]dec-7-ene-1,3-dione, CB-5083 (Positive Control), and DMSO (Vehicle Control) in a 384-well clear-bottom plate. Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.
Phase 2: Incubation & Reaction
3. Enzyme Addition: Add recombinant human p97 hexamer (final concentration: 20 nM) to the compound wells. Include a "No-Enzyme" control well to establish the baseline phosphate background.
4. Pre-Incubation: Incubate the plate at room temperature for 15 minutes to allow the non-ATP competitive 2-oxaspiro scaffold to reach binding equilibrium.
5. Initiation: Add ultra-pure ATP (final concentration: 100 µM) to all wells to initiate ATP hydrolysis.
6. Hydrolysis Phase: Incubate at 37°C for exactly 60 minutes.
Phase 3: Detection & Validation
7. Quenching: Add Malachite Green working reagent (contains ammonium molybdate and malachite green in acidic solution) to quench the reaction and initiate color development.
8. Readout: Incubate for 10 minutes, then read absorbance at 620 nm using a microplate reader.
9. Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (max signal) and CB-5083 (min signal). A Z'-factor ≥ 0.6 is strictly required to validate the plate before calculating the IC50 of the 2-oxaspiro compounds.
Fig 2: Self-validating Malachite Green experimental workflow for p97 ATPase inhibition assays.
Conclusion
While the 2-oxaspiro[4.5]dec-7-ene-1,3-dione scaffold currently exhibits lower absolute potency than clinical-stage ATP-competitive inhibitors like CB-5083, its non-ATP competitive allosteric profile offers a highly valuable starting point for lead optimization. By utilizing rigorous, self-validating colorimetric assays that account for the unique physicochemical properties of spirocyclic compounds, researchers can accurately map structure-activity relationships (SAR) without the confounding artifacts common to high-throughput screening.
References
Anderson, D. J., et al. "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Cancer Cell, 2015. URL:[Link]
Oh, H., et al. "Oxaspirol B with p97 Inhibitory Activity and Other Oxaspirols from Lecythophora sp. FL1375 and FL1031, Endolichenic Fungi Inhabiting Parmotrema tinctorum and Cladonia evansii." Journal of Natural Products, 2016. URL:[Link]
"Synthesis of 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone and the Reactions with Amines." Bulletin of the Chemical Society of Japan, 1999. URL:[Link]
Zhou, X., et al. "A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6." Journal of Pharmacology and Experimental Therapeutics, 2021. URL: [Link]
A Comparative Guide to Validating the Purity of Synthesized 2-Oxaspiro[4.5]dec-7-ene-1,3-dione by HPLC
For Researchers, Scientists, and Drug Development Professionals The meticulous validation of compound purity is a critical, non-negotiable step in the journey of chemical synthesis, particularly within the pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of compound purity is a critical, non-negotiable step in the journey of chemical synthesis, particularly within the pharmaceutical and life sciences sectors. For a novel compound such as 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, a spirocyclic molecule with potential applications in medicinal chemistry, ensuring its purity is paramount for the reliability and reproducibility of downstream applications. Impurities, even at trace levels, can lead to erroneous experimental outcomes, altered biological activity, and potential safety concerns.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of synthesized 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers to make informed decisions for their analytical workflows.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a compound like 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, a reversed-phase HPLC method is the logical starting point. The non-polar nature of the C18 stationary phase provides effective separation for a broad range of organic molecules.
Causality Behind Method Development Choices
The selection of HPLC parameters is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte. For 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (Molecular Formula: C9H12O3), the presence of both a non-polar carbocyclic ring and polar dione and ether functionalities suggests that a reversed-phase method with a gradient elution will be most effective.[3][4]
A gradient elution, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic component (e.g., acetonitrile), allows for the separation of compounds with a range of polarities. This is crucial for resolving not only the parent compound but also potential impurities, which may include starting materials, by-products, or degradation products. The choice of a UV detector is appropriate as the α,β-unsaturated ketone moiety within the "-ene-1,3-dione" structure is expected to have a UV chromophore.
Experimental Protocol: Purity Validation of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione by HPLC
This protocol outlines a standard reversed-phase HPLC method for the purity determination of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Instrumentation:
A standard HPLC system equipped with a UV detector.[1]
Accurately weigh approximately 1 mg of the synthesized 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Dissolve the sample in 1 mL of acetonitrile to a final concentration of 1 mg/mL.[6]
Filter the solution through a 0.22 µm syringe filter prior to injection.
Data Analysis:
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[6][7]
Navigating the Disposal of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work necessitates the responsible handling and disposal of a wide array of chemical compounds. This guide provides a detailed protocol for the prope...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our work necessitates the responsible handling and disposal of a wide array of chemical compounds. This guide provides a detailed protocol for the proper disposal of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, a spirocyclic compound incorporating a reactive anhydride moiety. Due to the limited availability of specific safety and disposal data for this unsaturated compound, the following procedures are based on established best practices for similar chemical classes, including cyclic anhydrides and related spirostructures. The overarching principle is to mitigate risk through cautious handling and adherence to stringent waste management protocols.
Hazard Assessment and Immediate Safety Precautions
Therefore, it is imperative to handle 2-Oxaspiro[4.5]dec-7-ene-1,3-dione with the utmost care in a well-ventilated chemical fume hood.[2][3] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:
Eye Protection: Chemical safety goggles and a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection: A flame-resistant laboratory coat and closed-toe shoes.
Disposal Procedures: A Step-by-Step Guide
The primary and most recommended method for the disposal of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is through a licensed hazardous waste disposal company.[2][4] In-lab treatment should only be considered by experienced personnel when small quantities are involved and institutional policy permits.
Method 1: Direct Disposal via Licensed Contractor (Preferred Method)
This method is the safest and most compliant approach for disposing of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Experimental Protocol:
Segregation and Collection:
Collect waste 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, including any contaminated materials (e.g., weighing boats, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.[5][6][7]
The container should be made of a material compatible with the chemical and be securely sealed.
Do not mix this waste with other chemical waste streams unless compatibility has been verified.[6][7]
Labeling:
Clearly label the waste container with "Hazardous Waste," the full chemical name "2-Oxaspiro[4.5]dec-7-ene-1,3-dione," and any known hazard pictograms (e.g., corrosive, irritant, health hazard).[5]
Indicate the approximate quantity of the waste.
Storage:
Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4][5]
Arranging for Pickup:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
Method 2: In-Lab Neutralization of Small Quantities (Expert Use Only)
This procedure is based on the reactivity of cyclic anhydrides with water to form a less reactive dicarboxylic acid, which can then be neutralized.[8] This should only be performed by trained personnel with a thorough understanding of the potential reactivity of the compound.
Experimental Protocol:
Preparation:
Perform this procedure in a chemical fume hood.
Prepare a large beaker with a 1:10 ratio of the compound to a stirred ice/water mixture. The large volume of cold water helps to dissipate the heat generated during hydrolysis.
Hydrolysis:
Slowly and in small portions, add the 2-Oxaspiro[4.5]dec-7-ene-1,3-dione waste to the stirred ice/water mixture.
The anhydride will hydrolyze to form the corresponding dicarboxylic acid.
Neutralization:
Once the hydrolysis is complete and the mixture has returned to room temperature, slowly add a weak base, such as a saturated sodium bicarbonate solution.
Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is in the neutral range (typically 6-8), as per your institution's guidelines for aqueous waste. Be aware of potential gas (CO2) evolution.
Final Disposal:
The resulting neutralized aqueous solution may be suitable for drain disposal with copious amounts of water, but only if permitted by your local and institutional regulations .[9]
Always consult with your EHS department before disposing of any treated chemical waste down the drain.[9]
Spill Management
In the event of a spill, the following steps should be taken:
Evacuate and Secure: Evacuate the immediate area and restrict access. Ensure adequate ventilation.[2]
Personal Protection: Don appropriate PPE before attempting to clean the spill.
Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[2][3] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container.
Decontamination: Decontaminate the spill area with soap and water.
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Comprehensive Guide to Handling 2-Oxaspiro[4.5]dec-7-ene-1,3-dione: A Senior Application Scientist's Protocol
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. As your trusted partner in laboratory safety and chemical handling, this doc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. As your trusted partner in laboratory safety and chemical handling, this document is designed to provide procedural, step-by-step guidance that goes beyond the product itself, ensuring the well-being of researchers, scientists, and drug development professionals. The protocols herein are synthesized from established safety data for structurally similar compounds and are grounded in the principles of sound industrial hygiene and laboratory practice.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Based on data from structurally related compounds, 2-Oxaspiro[4.5]dec-7-ene-1,3-dione is presumed to be hazardous.
Anticipated Hazards:
Acute Toxicity (Oral): Harmful if swallowed.[1][2]
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]
The "Danger" signal word is appropriate based on the potential for serious eye damage.[1]
Causality of Hazards: The dione functionality and the strained spirocyclic system can react with biological nucleophiles, such as proteins and enzymes on the skin and in the eyes, leading to irritation and damage. The fine, powdered nature of similar compounds suggests a risk of aerosolization, leading to respiratory tract irritation if inhaled.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. The following table outlines the minimum required PPE.
Body Part
Required PPE
Standard/Specification
Rationale
Hands
Chemical-resistant gloves (e.g., Nitrile)
ASTM D6978 (Chemotherapy gloves) or equivalent
To prevent skin contact and subsequent irritation. Double gloving is recommended for extended handling.[5][6]
Eyes/Face
Chemical safety goggles and a face shield
ANSI Z87.1 / EN166
To protect against splashes and airborne particles, preventing serious eye damage.[2][3][7]
Required when handling outside of a certified chemical fume hood or if there is a risk of aerosolization. A P95 or P100 particulate filter is recommended for powders.[6]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
Engineering Controls: The Foundation of Safety
All handling of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, including weighing and solution preparation, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. This engineering control is the primary method for preventing inhalation exposure.[2][3]
Step-by-Step Handling Protocol
Preparation:
Ensure the chemical fume hood is clean and uncluttered.
Gather all necessary equipment and reagents before introducing the chemical.
Don all required PPE as outlined in the table above.
Weighing and Aliquoting:
Perform all weighing operations within the fume hood.
Use a draft shield to prevent air currents from affecting the balance and dispersing the powder.
Handle the container with care to avoid generating dust.
Dissolution:
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
If sonication or heating is required, ensure the vessel is securely capped.
Post-Handling:
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
Properly dispose of all contaminated materials as described in the disposal section.
Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).
Wash hands thoroughly with soap and water after removing PPE.[2]
Visualizing the Safe Handling Workflow
Caption: Safe handling workflow for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Type
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact
Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][9]
Spill Response:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection.
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
Decontaminate the spill area with an appropriate solvent.
Do not allow the spilled material to enter drains.[2][6]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle.
Chemical Waste: All waste containing 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, including unused material and contaminated solutions, must be collected in a clearly labeled, sealed container and disposed of as hazardous waste through your institution's environmental health and safety office.[3][6]
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a labeled hazardous waste bag and disposed of accordingly.
Empty Containers: Due to the hazardous nature of this compound, empty containers should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. If the container cannot be safely rinsed, it should be disposed of as hazardous waste.[10]
References
Advanced ChemBlocks. (n.d.). 2-oxaspiro[4.5]decane-1,3-dione. Retrieved from [Link]
PubChem. (n.d.). 2-Azaspiro[4.5]decane-1,3-dione. Retrieved from [Link]
The Good Scents Company. (n.d.). 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10- tetramethyl-. Retrieved from [Link]
ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
Capot Chemical. (2026, March 1). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]
University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines. Retrieved from [Link]